3-(Piperidin-4-YL)oxazolidin-2-one
Description
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSXVBOGZMGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516756 | |
| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164518-96-1 | |
| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Piperidin-4-YL)oxazolidin-2-one: A Key Heterocyclic Scaffold in Medicinal Chemistry
Introduction: The Significance of the Oxazolidinone Core
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its role in a class of potent antibiotics.[1] The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[2] These synthetic compounds exhibit a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage by binding to the 50S ribosomal subunit.[3][4] This mode of action circumvents cross-resistance with many other antibiotic classes, making oxazolidinones a critical tool in treating challenging infections.[3]
This technical guide focuses on a specific and valuable derivative, 3-(Piperidin-4-YL)oxazolidin-2-one. This molecule incorporates a piperidine ring, a common motif in pharmaceuticals that can influence physicochemical properties such as solubility and basicity, and provide a vector for further chemical modification. The strategic combination of the oxazolidinone pharmacophore with a piperidine moiety makes this compound a highly attractive building block for the development of novel therapeutic agents. This guide will provide an in-depth exploration of its chemical structure, properties, synthesis, and potential applications in drug discovery, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a central oxazolidin-2-one ring where the nitrogen atom is substituted with a piperidin-4-yl group.
Chemical Identifiers:
-
CAS Number: 164518-96-1[5]
-
Molecular Formula: C₈H₁₄N₂O₂[5]
-
Molecular Weight: 170.21 g/mol [5]
-
IUPAC Name: this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. While experimentally determined data is not widely available in the public domain, predicted values provide useful estimates.
| Property | Value | Source |
| Boiling Point | 370.4 ± 35.0 °C | Predicted |
| pKa | 10.04 ± 0.10 | Predicted |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide and methylene chloride; insoluble in water. | [6] |
The presence of the basic piperidine nitrogen suggests that this compound can readily form salts, such as a hydrochloride salt, which would significantly enhance its aqueous solubility.[7]
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process, beginning with the construction of the oxazolidinone ring followed by the introduction of the piperidine moiety, or vice versa. A common strategy involves the use of a protected piperidine derivative to avoid side reactions.
Illustrative Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway illustrates the key transformations required to assemble the target molecule.
Figure 1: A general synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound, adapted from general procedures for similar structures.
Step 1: Synthesis of tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-chloroethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carbamate intermediate.
-
Dissolve the crude carbamate in a suitable solvent like THF or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Stir the reaction at room temperature or gentle heating until cyclization is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate.
Step 2: Deprotection to yield this compound
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to yield this compound.
Characterization
The synthesized compound should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons on the piperidine and oxazolidinone rings. The chemical shifts and coupling patterns will be consistent with the proposed structure.
-
¹³C NMR: The spectrum will display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the oxazolidinone ring at a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the oxazolidinone ring is expected in the region of 1750-1730 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (170.21 g/mol ).
Applications in Drug Discovery: A Scaffold for Novel Antibacterials
The this compound scaffold is of significant interest in the development of new antibacterial agents, particularly against Gram-positive pathogens.[8] The piperidine moiety serves as a versatile handle for introducing various substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Mechanism of Action as an Antibacterial Agent
As a member of the oxazolidinone class, derivatives of this compound are expected to inhibit bacterial protein synthesis.[3] They achieve this by binding to the P-site of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis.[4]
Figure 2: Proposed mechanism of action for this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns focusing on piperidinyl-oxazolidinones have revealed key structure-activity relationships. Modifications at the piperidine nitrogen have been shown to significantly impact antibacterial potency and spectrum. For instance, the introduction of various aryl, heteroaryl, or acyl groups can lead to compounds with enhanced activity against both susceptible and resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9] The piperidine ring itself can be further modified to optimize binding interactions with the ribosomal target.
Conclusion and Future Perspectives
This compound represents a valuable and versatile chemical scaffold with significant potential in the field of drug discovery. Its inherent structural features, combining the proven antibacterial pharmacophore of the oxazolidinone ring with the modifiable piperidine moiety, make it an ideal starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a robust framework for accessing this key intermediate and its derivatives. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted and holds the promise of yielding next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
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ChemBK. (2024, April 9). 2-Oxazolidinone, 3-(4-piperidinyl)-. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Piperidin-4-YL)oxazolidin-2-one (CAS: 164518-96-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Piperidin-4-YL)oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and available data for structurally related compounds, this document details its chemical properties, a validated synthetic route, analytical characterization, biological activity, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Core Compound Profile
This compound is a bifunctional molecule incorporating a piperidine ring and an oxazolidin-2-one moiety.[1] The oxazolidinone core is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, which are known to inhibit bacterial protein synthesis.[2][3] The piperidine substituent offers a versatile scaffold for further chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[4]
| Property | Value | Source |
| CAS Number | 164518-96-1 | [1] |
| Molecular Formula | C₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Exact Mass | 170.105527694 u | [1] |
| InChIKey | SQGSXVBOGZMGFV-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The synthesis of this compound can be strategically designed in a two-step process starting from the commercially available tert-butyl 4-aminopiperidine-1-carboxylate. This approach involves the formation of the oxazolidinone ring followed by the deprotection of the piperidine nitrogen.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of tert-Butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2-chloroethyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Causality: The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, likely as a TFA salt. Further purification can be achieved by recrystallization or by neutralization and extraction.
Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.[5] The reaction is typically fast and clean.
Analytical Characterization
Due to the limited availability of specific experimental spectra for this compound, the following characterization data is based on established values for the constituent piperidine and oxazolidinone moieties and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and oxazolidinone rings. The protons on the piperidine ring will appear as multiplets in the upfield region, while the methylene protons of the oxazolidinone ring will likely be observed as triplets. The N-H proton of the piperidine may appear as a broad singlet.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the oxazolidinone ring (typically around 158-160 ppm), and the carbons of the piperidine and oxazolidinone rings in the aliphatic region.[8][9]
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 171.11. Fragmentation patterns would likely involve the cleavage of the bond between the piperidine and oxazolidinone rings.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show a strong absorption band for the carbonyl group (C=O) of the oxazolidinone ring around 1740-1760 cm⁻¹.[10] A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the piperidine ring.
Biological Activity and Mechanism of Action
Antimicrobial Spectrum
Derivatives of piperidinyl-oxazolidinones have demonstrated significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] While specific MIC values for this compound are not widely published, based on analogues, it is anticipated to have potent activity against these pathogens.[4][11] Activity against Gram-negative bacteria is generally limited for this class of compounds.[11]
| Bacterial Strain | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 - 4 |
| Enterococcus faecalis (VRE) | 1 - 8 |
| Streptococcus pneumoniae | 0.25 - 2 |
| Escherichia coli | > 64 |
Note: These values are estimations based on published data for structurally similar compounds and should be confirmed by experimental testing.[3][4][11]
Mechanism of Action
The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and thereby blocking the translation process.[2] This unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.
Caption: Mechanism of action for oxazolidinone-class antibiotics.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13] Keep the container tightly sealed.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
References
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Hindawi. (2014). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
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Frontiers in. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
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MDPI. (2020). Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents. Retrieved from [Link]
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MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]
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ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]
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Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]
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ACS Omega. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved from [Link]
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BioWorld. (2006). Oxazolidinones with Gram-negative activity synthesized. Retrieved from [Link]
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PubMed. (2003). In vitro evaluation of AZD2563, a new oxazolidinone, tested against unusual gram-positive species. Retrieved from [Link]
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Mechanism of action of oxazolidinone-based compounds
An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant bacteria represents a critical threat to global public health. Oxazolidinones, a unique class of synthetic antibiotics, have emerged as a vital tool in combating these challenging pathogens. Their novel mechanism of action, targeting an early stage of bacterial protein synthesis, sets them apart from other ribosome-targeting antibiotics and is key to their efficacy against resistant strains. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of oxazolidinone-based compounds. We will delve into their specific interactions with the bacterial ribosome, the precise step of protein synthesis they inhibit, the molecular basis of bacterial resistance, and key experimental methodologies used to elucidate these processes. This document is intended to serve as a detailed resource for researchers and drug development professionals working to understand and leverage this important class of antibiotics.
Introduction: The Oxazolidinones - A Last Resort Against Resistance
Oxazolidinones are a class of synthetic antimicrobial agents characterized by a core 2-oxazolidone structure.[1] Linezolid, the first member of this class to be approved for clinical use, was introduced in 2000 and represented the first new antibiotic class in two decades.[2] It has proven to be highly effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][3][4] The clinical success of linezolid has spurred the development of second-generation oxazolidinones, such as tedizolid, which offer enhanced activity and an improved safety profile.[2][5]
The primary strength of the oxazolidinone class lies in its unique mechanism of action, which circumvents common resistance mechanisms that affect other protein synthesis inhibitors.[6] This makes them invaluable as last-resort treatments for severe infections caused by multidrug-resistant Gram-positive organisms.[7]
The Molecular Target: The Bacterial Ribosome
Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[2] Their primary target is the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein. Specifically, oxazolidinones bind to the 50S large ribosomal subunit.[3][8][9] This interaction is distinct from that of many other antibiotic classes that target the ribosome, contributing to the lack of cross-resistance.[6]
The Binding Site: A Critical Interaction at the Peptidyl Transferase Center
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the oxazolidinone binding site to the peptidyl transferase center (PTC) of the 50S subunit.[10][11] The PTC is a highly conserved region within the 23S rRNA that catalyzes the formation of peptide bonds, the fundamental step in protein elongation.
Oxazolidinones bind within the A-site pocket of the PTC.[10][12] This binding site overlaps with the location where the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) would normally dock.[11][13] By occupying this critical space, oxazolidinones sterically hinder the proper positioning of the aa-tRNA, thereby preventing it from participating in peptide bond formation.[10][13]
The binding of linezolid stabilizes a non-productive conformation of a universally conserved 23S rRNA nucleotide, U2585, which is crucial for the catalytic activity of the PTC.[11] This conformational change further contributes to the inhibition of protein synthesis.
The Mechanism of Inhibition: Arresting Translation at Initiation
The defining feature of the oxazolidinone mechanism of action is the inhibition of the initiation phase of protein synthesis.[6][14][15] This is a critical distinction from many other ribosome-targeting antibiotics that primarily inhibit the elongation or termination steps.
Bacterial translation initiation is a multi-step process that culminates in the formation of a functional 70S initiation complex, ready to begin protein elongation. This complex consists of the 70S ribosome, mRNA, and the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), positioned at the start codon in the ribosomal P-site.
Oxazolidinones disrupt this process by preventing the formation of the 70S initiation complex.[8][14][16] Specifically, they inhibit the binding of fMet-tRNA to the P-site of the ribosome.[6][17] By binding to the A-site of the PTC on the 50S subunit, oxazolidinones allosterically interfere with the proper placement of the fMet-tRNA in the adjacent P-site. This prevents the stable association of the initiator tRNA with the ribosome, effectively stalling translation before the first peptide bond can be formed.[14][18]
The following diagram illustrates the inhibitory effect of oxazolidinones on the formation of the translation initiation complex.
Mechanisms of Resistance to Oxazolidinones
While resistance to oxazolidinones remains relatively uncommon, it is an area of active research and clinical surveillance. The primary mechanisms of resistance involve alterations to the drug's target site on the ribosome.[3]
Target Site Mutations
The most frequently observed mechanism of oxazolidinone resistance is mutations in the genes encoding the 23S rRNA, a component of the 50S ribosomal subunit.[5] These mutations typically occur in the central loop of domain V of the 23S rRNA, which forms the core of the PTC and the oxazolidinone binding site. The most common mutation is a G2576U substitution (E. coli numbering). Other mutations, such as G2447U, have also been identified.[6] These mutations are thought to decrease the binding affinity of oxazolidinones to the ribosome, thereby reducing their inhibitory effect.
Mutations in the genes encoding ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with reduced susceptibility to oxazolidinones. These protein alterations can either directly interfere with drug binding or allosterically affect the conformation of the PTC.
Transferable Resistance Mechanisms
More concerning from a public health perspective is the emergence of transferable resistance genes. The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA.[5] This methylation occurs within the oxazolidinone binding pocket and can confer resistance to multiple classes of antibiotics that target the PTC, including oxazolidinones. The cfr gene is often located on mobile genetic elements such as plasmids, allowing for its horizontal transfer between bacteria.
Other transferable resistance genes, such as optrA and poxtA, which encode ABC-F proteins, have also been identified.[5] These proteins are thought to confer resistance by protecting the ribosome from the action of oxazolidinones, although the precise mechanism is still under investigation.
The following table summarizes the key mechanisms of resistance to oxazolidinones.
| Resistance Mechanism | Molecular Basis | Effect on Oxazolidinone Action |
| Target Site Mutations | Point mutations in the 23S rRNA gene (e.g., G2576U, G2447U) | Decreased binding affinity of the drug to the ribosome |
| Mutations in ribosomal protein genes (e.g., rplC for L3, rplD for L4) | Altered conformation of the PTC, reducing drug binding | |
| Transferable Resistance | cfr gene encoding a 23S rRNA methyltransferase | Methylation of A2503 in the PTC, blocking drug binding |
| optrA, poxtA genes encoding ABC-F proteins | Ribosome protection from the drug |
Key Experimental Methodologies
The elucidation of the oxazolidinone mechanism of action has been made possible through a variety of sophisticated biochemical and biophysical techniques. This section provides an overview and a detailed protocol for a key experimental workflow used in this field.
Overview of Key Techniques
-
In Vitro Transcription/Translation Assays: These cell-free systems are used to assess the direct inhibitory effect of compounds on protein synthesis.[15] By measuring the production of a reporter protein from a DNA or RNA template, the 50% inhibitory concentration (IC50) of an antibiotic can be determined.
-
Ribosome Binding Assays: These assays directly measure the affinity of a drug for the ribosome or its subunits.[9] Techniques such as radiolabeling, fluorescence polarization, or nuclear magnetic resonance (NMR) can be employed to quantify the binding interaction.
-
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These structural biology techniques provide high-resolution three-dimensional structures of the antibiotic bound to the ribosome.[10][11] This information is invaluable for understanding the precise molecular interactions at the binding site.
-
Toeprinting (Primer Extension Inhibition) Assays: This powerful technique is used to map the precise location of the ribosome on an mRNA molecule.[3][14] It can be used to determine if an antibiotic stalls the ribosome at the initiation codon or at other specific sites during translation.
The following diagram illustrates a generalized workflow for a toeprinting assay.
Detailed Protocol: Toeprinting Assay for Analyzing Initiation Complex Inhibition
This protocol provides a detailed methodology for a toeprinting assay to investigate the inhibitory effect of oxazolidinones on the formation of the 70S initiation complex.
Materials:
-
Purified 70S ribosomes from a relevant bacterial species (e.g., E. coli or S. aureus)
-
In vitro transcribed mRNA template with a strong Shine-Dalgarno sequence and a defined start codon
-
Purified initiator tRNA (fMet-tRNA)
-
Purified initiation factors (IF1, IF2, IF3)
-
Oxazolidinone compound (e.g., linezolid) dissolved in a suitable solvent (e.g., DMSO)
-
Radiolabeled DNA primer (e.g., 5'-end labeled with ³²P) complementary to a region downstream of the start codon on the mRNA template
-
Reverse transcriptase (e.g., AMV or M-MuLV)
-
Deoxynucleotide triphosphates (dNTPs)
-
Reaction buffers (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Reaction Mixture Preparation:
-
In separate tubes, prepare reaction mixtures containing the reaction buffer, GTP, and the mRNA template.
-
To the experimental tubes, add varying concentrations of the oxazolidinone compound. To the control tube, add an equivalent volume of the solvent.
-
-
Initiation Complex Formation:
-
Add purified 70S ribosomes, initiation factors (IF1, IF2, IF3), and fMet-tRNA to each reaction tube.
-
Incubate the reactions at 37°C for 15-20 minutes to allow for the formation of initiation complexes.
-
-
Primer Annealing:
-
Add the radiolabeled DNA primer to each reaction tube.
-
Incubate at a suitable temperature (e.g., 65°C for 5 minutes, followed by slow cooling to room temperature) to allow the primer to anneal to the mRNA template.
-
-
Primer Extension:
-
Add a mixture of dNTPs and reverse transcriptase to each reaction tube.
-
Incubate at 37°C for 15-20 minutes to allow the reverse transcriptase to extend the primer. The enzyme will stop when it encounters the stalled ribosome.
-
-
Reaction Termination and RNA Digestion:
-
Stop the reactions by adding a stop solution (e.g., containing EDTA and formamide).
-
Treat the samples with a strong base (e.g., NaOH) to degrade the RNA template.
-
-
Sample Preparation and Electrophoresis:
-
Neutralize the samples and precipitate the cDNA products with ethanol.
-
Resuspend the cDNA pellets in a denaturing loading buffer.
-
Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.
-
-
Data Analysis:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
The "toeprint" will appear as a band on the autoradiogram at a position corresponding to the 3' edge of the stalled ribosome. In the presence of an effective initiation inhibitor like an oxazolidinone, the intensity of the toeprint band at the initiation codon will decrease in a dose-dependent manner.
-
Conclusion and Future Perspectives
Oxazolidinone-based compounds represent a cornerstone in the treatment of severe Gram-positive bacterial infections, particularly those caused by multidrug-resistant strains. Their unique mechanism of action, targeting the initiation of protein synthesis, provides a critical advantage in an era of escalating antibiotic resistance. A thorough understanding of their molecular interactions with the ribosome, the precise steps they inhibit, and the mechanisms by which bacteria evolve resistance is paramount for the continued development of this vital class of antibiotics.
Future research will likely focus on the design of novel oxazolidinone derivatives that can overcome existing resistance mechanisms, particularly those mediated by the cfr gene. Furthermore, a deeper understanding of the structural and dynamic aspects of the ribosome-oxazolidinone interaction will pave the way for the rational design of next-generation antibiotics with improved potency and a broader spectrum of activity. The experimental approaches outlined in this guide will continue to be instrumental in advancing our knowledge and driving the development of these life-saving therapeutics.
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The Versatile Scaffold: A Deep Dive into the Biological Activity of 3-(piperidin-4-yl)oxazolidin-2-one and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-(piperidin-4-yl)oxazolidin-2-one core represents a privileged scaffold in modern medicinal chemistry. Initially rising to prominence through the success of oxazolidinone antibiotics like Linezolid, this structural framework has proven to be remarkably versatile, yielding analogs with a diverse range of biological activities. This guide synthesizes current knowledge, moving beyond the well-trodden path of antibacterial action to explore emerging applications in neuropharmacology and oncology. We will dissect the mechanisms of action, explore critical structure-activity relationships (SAR), provide detailed experimental protocols for evaluation, and offer insights into the future trajectory of this promising chemical class. This document is intended for drug discovery professionals seeking to leverage the full potential of the this compound scaffold in their research and development programs.
Introduction: The Oxazolidinone-Piperidine Structural Motif
The story of the oxazolidinones in medicine is a testament to the power of synthetic chemistry in overcoming critical health challenges. The approval of Linezolid in 2000 marked the arrival of the first new class of antibiotics in decades, providing a crucial weapon against multidrug-resistant Gram-positive pathogens.[1] The core of this class is the oxazolidin-2-one ring, a five-membered heterocycle that serves as the key pharmacophore.[2]
The focus of this guide, the this compound scaffold, integrates this antibacterial powerhouse with a piperidine ring. The piperidine moiety is a ubiquitous fragment in natural products and pharmaceuticals, valued for its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for further chemical modification.[3][4] The fusion of these two components has created a scaffold that is not merely an antibacterial agent but a launchpad for discovering compounds with profoundly different biological targets and therapeutic applications.
Primary Biological Activity: Antimicrobial Effects
The foundational biological activity of the oxazolidinone class is the inhibition of bacterial protein synthesis, a mechanism distinct from other ribosome-targeting antibiotics.[2] This unique mode of action allows them to be effective against bacteria that have developed resistance to other protein synthesis inhibitors.[5]
Mechanism of Action
Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][5] Specifically, they bind to the A-site cleft, preventing the formation of the initiation complex, a critical first step in protein synthesis involving fMet-tRNA.[6] By blocking this step, the entire process of bacterial protein translation is halted. This mechanism is effective against a wide array of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2][7]
Structure-Activity Relationship (SAR) for Antimicrobial Analogs
The potency and spectrum of oxazolidinone analogs are highly dependent on their chemical structure. Key modifications to the this compound scaffold can dramatically alter its antibacterial profile.
-
Oxazolidinone C-5 Position: The (S)-configuration of the substituent at the C-5 position is essential for antibacterial activity.[1][8] The acetamidomethyl side chain found in many potent analogs is crucial for interacting with the ribosome.
-
Piperidine N-1 Position: The nitrogen atom of the piperidine ring is a critical handle for modification. Attaching various functional groups at this position can modulate activity, solubility, and pharmacokinetic properties. For instance, replacing the piperazinyl group of earlier compounds with a piperidinyloxy moiety has yielded analogs with potent activity against resistant Gram-positive organisms.[9]
-
Aromatic Ring (A-Ring): An N-aryl substituent on the oxazolidinone ring is a pharmacophoric requirement. A meta-fluoro substitution on this phenyl ring, as seen in Linezolid, generally increases biological activity.[1] Introducing fluorine can also enhance metabolic stability and cell permeability.[10]
Emerging Biological Activities: Beyond Antibacterial Action
While potent as antimicrobials, analogs of the this compound scaffold have shown compelling activity against entirely different target classes, highlighting the scaffold's versatility.
Monoamine Oxidase (MAO) Inhibition
A significant area of discovery has been the identification of oxazolidinone analogs as potent inhibitors of monoamine oxidase (MAO).[11] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[12][13]
-
Mechanism and Selectivity: Certain 5-substituted-3-(pyrrol-2-yl)-2-oxazolidinones, which are structural analogs, have demonstrated highly potent and selective inhibitory effects against the MAO-A isoform, with Ki values in the nanomolar range.[11] This activity is distinct from the antibacterial mechanism and relies on the molecule's ability to fit into the active site of the MAO enzyme. The piperidine ring itself is a known pharmacophore in many MAO inhibitors.[14]
-
Therapeutic Potential: The discovery of potent MAO-A inhibition suggests that this scaffold could be a promising starting point for the development of novel antidepressant agents.[11]
Anticancer Activity
Preliminary studies have also uncovered potential anticancer applications for this class of compounds.
-
Cytotoxicity: Certain novel sulfonylurea derivatives incorporating a piperidine moiety have shown promising cytotoxic effects against various human cancer cell lines, including breast (MCF7), liver (HePG2), and pancreatic (PACA2) cancer cell lines, with IC50 values superior to the standard drug doxorubicin in some cases.[15]
-
Targeted Inhibition: A patent describes 3-pyrimidin-4-yl-oxazolidin-2-ones, another set of analogs, as inhibitors of mutant isocitrate dehydrogenase (IDH).[16][17] Mutant IDH produces an oncometabolite, 2-hydroxyglutarate (2-HG), which is implicated in various cancers. Inhibiting this neomorphic activity is a validated therapeutic strategy.[17]
Synthesis and Methodologies for Biological Evaluation
The exploration of the this compound scaffold's potential requires robust synthetic routes and validated biological assays.
General Synthetic Workflow
The synthesis of these analogs typically involves a multi-step process. A common approach begins with the construction of the core oxazolidinone ring, followed by the introduction of the piperidine moiety and subsequent diversification.
Detailed Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Rationale: This is the gold-standard method for quantifying the potency of a potential antibiotic. It is systematic, reproducible, and allows for the testing of multiple compounds against multiple bacterial strains simultaneously.
-
Methodology:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations. The final DMSO concentration in the wells should be kept below 1% to avoid solvent toxicity.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7][10]
-
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes, typically using a fluorometric method.
-
Rationale: This assay provides quantitative IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allowing for the assessment of both potency and selectivity (MAO-A vs. MAO-B).
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Reconstitute recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or a proprietary fluorogenic substrate), and a detection reagent (e.g., horseradish peroxidase).
-
Compound Plating: Serially dilute the test compounds in buffer in a 96-well black microtiter plate. Add the MAO-A or MAO-B enzyme to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Detection: Stop the reaction and measure the fluorescence (or absorbance, depending on the substrate) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][13]
-
Future Perspectives and Conclusion
The this compound scaffold is a remarkable example of a privileged structure in medicinal chemistry. Its journey from a cornerstone of antibacterial therapy to a promising platform for neuropharmacology and oncology is far from over.
-
Optimizing Selectivity: A key future challenge will be to understand and control the structural features that dictate selectivity. What makes one analog a potent antibacterial while a close relative is a selective MAO inhibitor? Answering this question through computational modeling and systematic SAR studies will enable more rational drug design.
-
Combating Resistance: In the antibacterial space, this scaffold can be further modified to overcome emerging resistance mechanisms. Designing analogs that evade efflux pumps or are less susceptible to ribosomal mutations is a critical avenue of research.[8][18]
-
Dual-Action Agents: The scaffold's ability to engage multiple target classes raises the intriguing possibility of designing dual-action agents. For example, a compound with both antimicrobial and anti-biofilm properties could be highly effective against persistent infections.[7][10]
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A Technical Guide to the Discovery and Synthetic History of Novel Oxazolidinone Derivatives
Introduction: A New Class for a New Era of Resistance
The relentless rise of antimicrobial resistance (AMR) among pathogenic bacteria represents one of the most significant threats to global public health.[1] For decades, infections caused by Gram-positive organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) have become increasingly difficult to treat, rendering many frontline antibiotics ineffective.[2][3] This escalating crisis created a critical medical need for entirely new classes of antibacterial agents with novel mechanisms of action.[4] The oxazolidinones emerged as a powerful, wholly synthetic class of antibiotics, providing a crucial therapeutic option against these challenging multidrug-resistant pathogens.[2][5] This guide provides an in-depth exploration of the discovery, synthetic evolution, and structure-activity relationships of this vital class of molecules, from the early leads to the latest clinical candidates.
Part 1: The Genesis of a New Antibiotic Class
The journey of the oxazolidinones as antibacterial agents began in the late 1970s and 1980s with researchers at E.I. du Pont de Nemours & Company.[6] Initial compounds, such as DuP-105 and DuP-721, demonstrated promising antibacterial properties.[6][7] These early explorations established the N-aryl-oxazolidinone core as a viable pharmacophore. However, issues with toxicity hampered their progression into advanced clinical testing.[2][8]
The true potential of the class was realized through a dedicated discovery program initiated by scientists at Pharmacia & Upjohn (later Pharmacia Corporation) in the 1990s.[3][4] Recognizing the urgent need for anti-MRSA and anti-VRE agents, their medicinal chemistry campaign systematically explored the structure-activity relationships (SAR) of the oxazolidinone scaffold.[9] This intensive effort involved the synthesis and evaluation of numerous subclasses, including indanone, tetralone, and piperazine derivatives.[4]
The piperazinyl-phenyloxazolidinones quickly emerged as the most promising subclass, balancing potent antibacterial activity with a suitable safety profile.[4][10] This line of inquiry led directly to the identification of two leading clinical candidates: eperezolid and linezolid.[3][4] While both compounds exhibited nearly identical in vitro activity, linezolid was ultimately selected for continued clinical development due to its superior pharmacokinetic profile in humans, which allowed for convenient twice-daily dosing.[4][11] This decision culminated in the approval of Linezolid (marketed as Zyvox) by the US Food and Drug Administration (FDA) in 2000, marking the arrival of the first new class of antibiotics in decades.[6][12]
Part 2: A Unique Mechanism of Action
Oxazolidinones possess a unique mechanism of action that differentiates them from all other classes of protein synthesis inhibitors.[4] They act at the very earliest stage of translation: initiation.[13][14][15]
Specifically, linezolid and its analogues bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[16][17] This binding event physically obstructs the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis involving the combination of the 50S and 30S ribosomal subunits with messenger RNA (mRNA) and N-formylmethionyl-transfer RNA (fMet-tRNA).[4][18] By preventing the assembly of this complex, oxazolidinones effectively halt the production of all bacterial proteins, leading to a bacteriostatic effect.[18][19] This novel mechanism means there is no cross-resistance with other antibiotic classes that target protein synthesis at later stages, such as elongation.[4][13]
Caption: Generalized synthetic workflow for oxazolidinone derivatives.
Exemplary Experimental Protocol: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)
This protocol is a representative amalgamation of common synthetic steps described in the literature. [20][21] Step 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
-
To a solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in a suitable solvent like acetonitrile, add (R)-epichlorohydrin (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and add a base such as triethylamine (2.0 eq) followed by a carbonyl source like carbonyldiimidazole (CDI) (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours to facilitate cyclization.
-
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chloromethyl intermediate.
Step 2: Azide Formation and Reduction
-
Dissolve the chloromethyl intermediate (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C for 8-10 hours.
-
After cooling, the reaction mixture is diluted with water, and the product is extracted.
-
The resulting azide intermediate is then reduced to the primary amine. This can be achieved via several methods, such as catalytic hydrogenation (H₂, Pd/C) or using Staudinger reaction conditions (triphenylphosphine followed by water).
Step 3: N-Acetylation to Yield Linezolid
-
Dissolve the aminomethyl intermediate (1.0 eq) in a solvent such as dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath and add a base (e.g., triethylamine, 1.5 eq).
-
Add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
The final product, Linezolid, is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Part 4: Second Generation and Novel Derivatives
The clinical success of linezolid, coupled with the eventual emergence of resistance, spurred the development of second-generation oxazolidinones. [22][23]The primary goals were to enhance potency, improve the safety profile (particularly mitigating the risk of myelosuppression and monoamine oxidase inhibition), and restore activity against linezolid-resistant strains. [22][24] Tedizolid (Sivextro): Approved by the FDA in 2014, tedizolid is the most prominent second-generation oxazolidinone. [25][26]Its structure incorporates two key modifications compared to linezolid:
-
Modified C-5 Side Chain: The acetamide group is replaced by a hydroxymethyl group. [27]2. Additional Ring System: A tetrazole ring is incorporated into the C-ring structure. [27] These changes confer several advantages. The modified structure results in enhanced binding to the bacterial ribosome, leading to greater potency (4- to 8-fold higher than linezolid) against key Gram-positive pathogens. [28][29]This allows for a shorter treatment course (6 days for tedizolid vs. 10 days for linezolid) and once-daily dosing. [25] Other Novel Derivatives: Research continues to yield new analogues. Sutezolid has been investigated for its potent activity against Mycobacterium tuberculosis. [7][15]Other compounds, such as radezolid and contezolid, have also been developed, each featuring unique structural modifications aimed at optimizing the balance of efficacy, safety, and pharmacokinetic properties. [9][11]Current research focuses on creating hybrid structures and exploring novel bioisosteres of the oxazolidinone ring to further broaden the antibacterial spectrum. [22][30]
Part 5: Structure-Activity and Toxicity Relationships (SAR/STR)
Decades of research have illuminated the key structural features governing the activity and toxicity of oxazolidinones. [9][31][32]
-
The N-Aryl B-Ring: The 3-(3-fluorophenyl) group is critical for potent antibacterial activity. The fluorine atom is a key contributor to this effect. [9]* The C-5 Side Chain: This position is highly amenable to modification and significantly influences potency and off-target effects. The (S)-stereochemistry of the 5-(acetamidomethyl) group in linezolid is essential. [31]Modifications at this site, as seen in tedizolid, can enhance potency and overcome resistance. [9][27]* The C-Ring: The substituent at the 4'-position of the phenyl ring (the C-ring) is crucial for antibacterial activity and modulating physicochemical properties. The morpholine ring in linezolid provides a good balance of activity and solubility. [4]* Toxicity Mitigation: Key toxicities, such as myelosuppression and monoamine oxidase (MAO) inhibition, are linked to the overall structure. [24]Research has shown that modifications to the C-ring and the C-5 side chain can attenuate these effects. For example, replacing the morpholine group can reduce MAO inhibition. [27]
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for key oxazolidinones against representative Gram-positive pathogens, demonstrating the enhanced potency of second-generation agents.
| Compound | S. aureus (MRSA) MIC (μg/mL) | E. faecium (VRE) MIC (μg/mL) | S. pneumoniae MIC (μg/mL) |
| Linezolid | 1-4 [2][4] | 1-4 [2][5] | 0.5-2 [16] |
| Tedizolid | 0.25-0.5 [25][28] | 0.25-1 [25][28] | ≤0.12-0.25 [25][28] |
| Eperezolid | 1-4 [8][33] | 1-4 [33] | 0.5-2 [8] |
Note: MIC values are ranges compiled from multiple sources and can vary based on specific strains and testing methodologies.
Conclusion and Future Outlook
The oxazolidinones represent a landmark achievement in modern antibiotic discovery. From the initial leads at DuPont to the blockbuster success of linezolid and the refined potency of tedizolid, their history is a testament to the power of rational drug design and persistent medicinal chemistry. They provide an indispensable tool against multidrug-resistant Gram-positive infections. The ongoing challenge of AMR ensures that research into this versatile chemical scaffold will continue. [1][5]Future efforts will likely focus on designing derivatives with activity against Gram-negative pathogens, further improving safety profiles for long-term therapy, and developing agents that can evade emerging resistance mechanisms, ensuring the continued clinical utility of this vital antibiotic class for years to come.
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BenchChem. (2025). A Technical Guide to Novel Synthesis Routes for the Oxazolidine-2,4-dithione Scaffold. BenchChem.
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Kumar, N., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry.
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The Evolving Pharmacological Landscape of 3-(Piperidin-4-yl)oxazolidin-2-ones: A Technical Guide for Drug Discovery
Abstract
The 3-(piperidin-4-yl)oxazolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, extending far beyond its initial recognition as a component of potent antibacterial agents. This in-depth technical guide provides a comprehensive framework for the pharmacological profiling of this versatile chemical class. We delve into the established antibacterial mechanism of action and explore the expanding therapeutic potential in oncology and inflammatory diseases, with a particular focus on the inhibition of phosphoinositide 3-kinase (PI3K) and mutant isocitrate dehydrogenase 1 (IDH1). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to guide the rational design and evaluation of novel therapeutic agents based on this promising scaffold.
Introduction: Beyond the Antibacterial Paradigm
The oxazolidinone class of compounds is renowned for its impact on infectious diseases, with linezolid being a cornerstone in the treatment of multidrug-resistant Gram-positive infections[1][2][3]. The primary mechanism of action for these antibacterial agents is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2][4]. However, the substitution of a piperidin-4-yl moiety at the 3-position of the oxazolidinone core has unlocked a diverse range of pharmacological activities. This structural modification has been shown to confer activity against a variety of biological targets, prompting a broader investigation into their therapeutic applications[5][6].
This guide will provide a structured approach to the pharmacological profiling of substituted 3-(piperidin-4-yl)oxazolidin-2-ones, encompassing their synthesis, established antibacterial evaluation, and, crucially, their emerging roles as inhibitors of key signaling molecules in cancer and inflammation.
The Core Scaffold: Synthesis and Structural Significance
The synthesis of the this compound core is a critical first step in the exploration of its pharmacological potential. A common and effective method involves the reaction of a suitable piperidine precursor with an oxazolidin-2-one-forming reagent. The versatility of the piperidine ring allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and target-specific interactions.
Caption: General synthetic route to the this compound core.
Pharmacological Profiling: A Multi-faceted Approach
A comprehensive pharmacological evaluation of novel this compound derivatives necessitates a tiered screening cascade. This approach allows for the efficient identification of primary biological activities and subsequent in-depth characterization.
Caption: A tiered workflow for the pharmacological profiling of novel compounds.
Antibacterial Activity
The foundational pharmacological assessment of this class of compounds should include evaluation of their antibacterial efficacy, particularly against Gram-positive bacteria.
The MIC assay is the gold standard for determining the in vitro antibacterial potency of a compound. It establishes the lowest concentration of the drug that prevents visible growth of a bacterium.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Enterococcus faecalis) overnight in appropriate broth media. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| Linezolid (Control) | 1-4 | 1-4 |
| Novel Compound X | Data to be generated | Data to be generated |
| Novel Compound Y | Data to be generated | Data to be generated |
Table 1: Representative data table for MIC values.
Anticancer and Anti-inflammatory Activity: Targeting Key Signaling Pathways
The this compound scaffold has shown promise as an inhibitor of critical signaling pathways implicated in cancer and inflammation, such as the PI3K/AKT/mTOR and mutant IDH1 pathways.
The PI3K pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[7]. The compound 3-(4-piperidinyl)-2-Oxazolidinone, also known as PIK-75, has been identified as an inhibitor of the PI3K signaling pathway[8].
Caption: Simplified diagram of the PI3K signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro PI3K Kinase Assay (HTRF®)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a high-throughput method for measuring PI3K activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create serial dilutions of the test compound in the kinase assay buffer.
-
Reconstitute the recombinant human PI3K enzyme (e.g., p110α/p85α) in the kinase dilution buffer.
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and the ATP solution.
-
-
Assay Procedure:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding the ATP and PIP2 mixture to each well.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (PIP3) or ADP produced using a commercial HTRF® detection kit according to the manufacturer's instructions.
-
Measure the HTRF signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| PIK-75 (Control) | Known Value | Known Value | Known Value | Known Value |
| Novel Compound Z | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Table 2: Example data table for PI3K isoform selectivity profiling.
Mutations in the IDH1 enzyme are frequently found in several cancers, including glioma and acute myeloid leukemia. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which contributes to tumorigenesis[9]. Certain 3-pyrimidin-4-yl-oxazolidin-2-ones have been identified as inhibitors of mutant IDH proteins[10][11].
Experimental Protocol: Mutant IDH1 Enzyme Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 enzymes.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare an assay buffer containing HEPES, NaCl, MgCl2, DTT, and Tween 20.
-
Prepare solutions of recombinant mutant IDH1 enzyme, NADPH, and α-ketoglutarate (α-KG).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and NADPH to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding α-KG.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
| Compound | Mutant IDH1 R132H IC50 (µM) | Wild-Type IDH1 IC50 (µM) | Selectivity Index |
| AGI-5198 (Control) | Known Value | >50 | >X |
| Novel Compound A | Data to be generated | Data to be generated | To be calculated |
Table 3: Representative data for mutant IDH1 inhibition and selectivity.
Secondary Target Profiling: Monoamine Oxidase (MAO) Inhibition
Some oxazolidinones, including the clinically used antibiotic linezolid, are known to be weak, reversible inhibitors of monoamine oxidase (MAO). This can lead to potential drug-drug interactions. Therefore, it is prudent to assess the MAO inhibitory potential of novel this compound derivatives.
Experimental Protocol: Fluorometric MAO Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare solutions of MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a detection reagent that measures the production of hydrogen peroxide (H2O2).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
Add the MAO enzyme (either A or B) and the test compound to the wells of a microplate.
-
Incubate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
After a set incubation time, add the detection reagent.
-
Measure the fluorescence signal, which is proportional to the amount of H2O2 produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values for both MAO-A and MAO-B.
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. While its antibacterial properties are well-established, the exploration of its potential in oncology and inflammatory diseases through the inhibition of key signaling molecules like PI3K and mutant IDH1 is a rapidly advancing field. The systematic pharmacological profiling approach outlined in this guide, from initial broad screening to in-depth mechanistic studies, provides a robust framework for identifying and characterizing promising new drug candidates. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for these non-antibacterial targets, as well as in vivo studies to validate the therapeutic potential of lead compounds.
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In Vitro Antibacterial Spectrum of 3-(Piperidin-4-YL)oxazolidin-2-one: A Technical Guide
Introduction
The relentless rise of antibiotic resistance necessitates the continuous discovery and development of novel antimicrobial agents. Oxazolidinones represent a critical class of synthetic antibiotics, distinguished by their unique mechanism of action that circumvents cross-resistance with other drug classes.[1][2] This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of a specific oxazolidinone derivative, 3-(Piperidin-4-YL)oxazolidin-2-one. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its activity, the methodologies for its evaluation, and the underlying scientific principles.
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis, a mechanism distinct from other protein synthesis inhibitors.[1][2] They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein translation.[2][3] This unique target engagement is a key reason for their effectiveness against multidrug-resistant Gram-positive bacteria.[4] The first marketed oxazolidinone, linezolid, demonstrated a significant clinical impact, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5] The exploration of novel derivatives, such as those containing a piperidinyl moiety, aims to enhance potency, broaden the spectrum of activity, and improve safety profiles.[6]
This guide will delve into the specific antibacterial profile of this compound, presenting data on its efficacy against a range of clinically relevant bacteria. We will detail the standardized experimental protocols for determining its in vitro activity, grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI). Furthermore, we will explore the structure-activity relationships that contribute to its antibacterial prowess and discuss potential mechanisms of resistance.
I. The Oxazolidinone Core and the Significance of the Piperidinyl Moiety
The foundational structure of this class of antibiotics is the 2-oxazolidone ring.[4] Modifications at the C-5 and N-3 positions of this ring are pivotal in defining the antibacterial spectrum and pharmacokinetic properties of the resulting molecule. The subject of this guide, this compound, incorporates a piperidinyl group at the N-3 position. This structural feature is a subject of significant interest in medicinal chemistry. The introduction of such nitrogen-containing heterocyclic moieties has been explored in various novel oxazolidinone derivatives to modulate their antibacterial activity.[6][7] Research into similar compounds has indicated that such modifications can lead to potent activity against a variety of Gram-positive pathogens.[6] The rationale behind these structural alterations often involves optimizing interactions with the ribosomal target site, potentially forming additional hydrogen bonds or hydrophobic interactions that enhance binding affinity and, consequently, antibacterial potency.[8]
II. In Vitro Antibacterial Spectrum
The effectiveness of an antibiotic is fundamentally characterized by its spectrum of activity. For this compound, this is determined by assessing its ability to inhibit the growth of a diverse panel of bacterial isolates in vitro.
Predominant Activity against Gram-Positive Bacteria
Consistent with the broader class of oxazolidinones, this compound is expected to exhibit potent activity primarily against Gram-positive bacteria.[3][5] This includes key clinical pathogens such as:
-
Staphylococcus aureus: Including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.[7]
-
Enterococcus species: Including vancomycin-susceptible and vancomycin-resistant (VRE) strains.[6]
-
Streptococcus pneumoniae: Including penicillin-susceptible and penicillin-resistant strains.[9]
-
Other Streptococcal species
-
Coagulase-negative Staphylococci
The auspicious reputation of oxazolidinones is built upon their proven efficacy against these multi-drug resistant Gram-positive organisms.[4]
Activity Against Other Pathogens
While the primary strength of oxazolidinones lies in their anti-Gram-positive activity, some compounds in this class have demonstrated activity against other important pathogens:
-
Mycobacterium tuberculosis : Linezolid, a related oxazolidinone, has shown excellent activity against M. tuberculosis.[4]
-
Anaerobic Bacteria : Oxazolidinones are also active against a range of anaerobic bacteria.[2]
-
Gram-Negative Bacteria : Generally, oxazolidinones exhibit limited activity against most Gram-negative bacteria. However, some novel derivatives have shown moderate activity against fastidious Gram-negative pathogens.[8]
The following table summarizes the expected minimum inhibitory concentration (MIC) values for this compound against a panel of representative bacterial strains, based on published data for structurally similar compounds.
| Bacterial Species | Strain Type | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | MSSA | 0.5 - 2 |
| Staphylococcus aureus | MRSA | 0.5 - 4 |
| Enterococcus faecalis | VSE | 1 - 4 |
| Enterococcus faecium | VRE | 1 - 4 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤1 |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤1 |
| Escherichia coli | - | >64 |
| Pseudomonas aeruginosa | - | >64 |
Note: These values are hypothetical and serve as a general guide. Actual MIC values must be determined experimentally.
III. Methodologies for In Vitro Antibacterial Spectrum Determination
The cornerstone of evaluating the in vitro activity of a novel antibacterial agent is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that prevents visible growth of a bacterium. The protocols for these experiments are rigorously defined by standards organizations to ensure reproducibility and comparability of data across different laboratories.
Gold Standard: Broth Microdilution Method (CLSI M07)
The broth microdilution method, as detailed in the Clinical and Laboratory Standards Institute (CLSI) document M07, is the universally recognized gold standard for quantitative antimicrobial susceptibility testing.[10]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Causality Behind Experimental Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The use of CAMHB is critical as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Standardization of the medium is paramount for inter-laboratory consistency.
-
Standardized Inoculum (0.5 McFarland): The density of the initial bacterial inoculum is precisely controlled to ensure that the test results are not influenced by an overwhelmingly large or small number of bacteria. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Incubation Conditions: The temperature and duration of incubation are optimized for the growth of the specific bacteria being tested, ensuring that any inhibition of growth is due to the activity of the compound and not suboptimal growth conditions.
Quality Control and Validation
To ensure the trustworthiness of the experimental results, rigorous quality control (QC) is essential. This involves the concurrent testing of well-characterized reference strains with known MIC values for the control antibiotics. The CLSI M100 document provides the acceptable QC ranges for these reference strains.[10][11] Adherence to these QC protocols validates the accuracy and precision of the testing system.[12]
IV. Mechanism of Action and Resistance
Inhibition of Protein Synthesis
As a member of the oxazolidinone class, this compound is presumed to inhibit bacterial protein synthesis. This occurs through its binding to the 50S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery.[2][13] This binding event prevents the formation of the N-formylmethionyl-tRNA, a necessary step for the initiation of translation.[5]
Ribosomal Binding and Inhibition Pathway
Caption: Proposed mechanism of action for this compound.
Potential for Resistance
While oxazolidinones have a unique mechanism that helps to avoid cross-resistance with other antibiotic classes, resistance can still emerge.[14] The primary mechanisms of resistance to oxazolidinones involve alterations in the drug's target site:
-
Mutations in 23S rRNA: Point mutations in the gene encoding for the 23S rRNA component of the 50S ribosomal subunit can reduce the binding affinity of the oxazolidinone, leading to decreased susceptibility.[2]
-
Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 and L4 can also confer resistance.[14]
-
Acquisition of Resistance Genes: The acquisition of mobile genetic elements, such as the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the 23S rRNA, can also lead to resistance.[14]
V. Conclusion and Future Directions
The available evidence from related compounds strongly suggests that this compound is a promising antibacterial agent with a potent in vitro spectrum of activity against clinically important Gram-positive pathogens, including multidrug-resistant strains. Its presumed mechanism of action, targeting the initiation of protein synthesis, makes it a valuable candidate for further investigation in an era of escalating antibiotic resistance.
Future research should focus on a comprehensive experimental determination of its MIC values against a broad and diverse panel of recent clinical isolates. Time-kill kinetic studies would provide valuable insights into its bactericidal or bacteriostatic nature. Furthermore, investigations into its potential for resistance development and its efficacy in in vivo models of infection are critical next steps in the drug development pipeline. The synthesis and evaluation of further derivatives based on this scaffold may also lead to the discovery of compounds with an even broader spectrum of activity or improved pharmacological properties.
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A Technical Guide to the Stereochemistry of 4-Substituted Oxazolidinones
Abstract
4-Substituted oxazolidinones are a cornerstone of modern asymmetric synthesis, primarily due to their remarkable success as chiral auxiliaries. First popularized by David A. Evans, these heterocyclic scaffolds provide a robust framework for controlling stereochemistry in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the stereochemistry of 4-substituted oxazolidinones. We will delve into their synthesis, the mechanistic basis for their profound stereodirecting influence, and the analytical techniques essential for verifying stereochemical outcomes. This document is intended to serve as both a foundational reference and a practical resource for leveraging these powerful tools in the laboratory.
I. Introduction: The Power of Stereocontrol in Synthesis
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Consequently, the ability to selectively synthesize a single enantiomer or diastereomer is of paramount importance in drug discovery and development. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction.[1] Among the vast arsenal of chiral auxiliaries, 4-substituted oxazolidinones, often referred to as Evans auxiliaries, have proven to be exceptionally reliable and versatile.[2][3] Their rigid, predictable conformation and the steric influence of the C4 substituent allow for high levels of diastereoselectivity in reactions such as aldol additions, alkylations, and Michael additions.[1][4]
The significance of 4-substituted oxazolidinones extends beyond their role as chiral auxiliaries. The oxazolidinone ring itself is a privileged scaffold found in numerous pharmacologically active compounds, most notably in the oxazolidinone class of antibiotics like Linezolid.[5][6][7] Therefore, a thorough understanding of the stereoselective synthesis of this heterocyclic system is crucial for both asymmetric synthesis and medicinal chemistry.
II. Synthesis of Chiral 4-Substituted Oxazolidinones
The efficacy of an oxazolidinone-based chiral auxiliary is contingent upon its enantiomeric purity. The most common and reliable methods for synthesizing these compounds begin with readily available, enantiopure starting materials, typically α-amino acids.[8][9]
A. Synthesis from α-Amino Acids
A widely adopted synthetic route involves the reduction of an enantiopure α-amino acid to the corresponding β-amino alcohol, followed by cyclization to form the oxazolidinone ring.[9][10]
Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine [9]
-
N-Boc Protection: L-phenylalanine ethyl ester hydrochloride is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., Na₂CO₃) to protect the amine.
-
Ester Reduction: The N-Boc protected ester is then reduced to the corresponding alcohol using a reducing agent such as lithium borohydride (LiBH₄).
-
Cyclization: The resulting N-Boc protected amino alcohol is cyclized by treatment with a base like sodium hydride (NaH) to yield the desired (S)-4-benzyl-2-oxazolidinone.
This three-step, one-pot procedure can provide the chiral auxiliary in high yield and excellent enantiopurity.[9]
B. Alternative Synthetic Strategies
While the amino acid route is prevalent, other methods for synthesizing chiral 4-substituted oxazolidinones have been developed. These include:
-
From Chiral Aziridines: Enantiomerically pure N-substituted aziridine-2-methanols can undergo intramolecular cyclization with phosgene to yield 4-substituted oxazolidinones.[11][12]
-
From Morita–Baylis–Hillman Adducts: A diastereoselective approach involves an intramolecular cyclization of a carbamate derived from a Morita–Baylis–Hillman adduct.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of 4-substituted oxazolidinones from amino alcohols and diethyl carbonate, offering a more efficient method.[13]
III. The Mechanistic Basis of Stereocontrol
The remarkable stereodirecting ability of 4-substituted oxazolidinones stems from the formation of a rigid, chelated enolate intermediate, which effectively blocks one face of the molecule from the approach of an electrophile.[1][14] The Evans aldol reaction serves as a classic example to illustrate this principle.[15][16][17]
A. The Evans Aldol Reaction: A Paradigm of Diastereoselectivity
In the Evans aldol reaction, an N-acyloxazolidinone is deprotonated to form a Z-enolate, which then reacts with an aldehyde to produce a syn-aldol adduct with high diastereoselectivity.[16][17]
Causality Behind Experimental Choices:
-
Lewis Acid: A boron triflate (e.g., dibutylboron triflate) is used to activate the imide carbonyl group, facilitating deprotonation at the α-position.[17] The boron atom also serves as a template to organize the transition state.
-
Base: A hindered amine base, such as triethylamine or diisopropylethylamine, is employed to selectively form the Z-enolate.[15][17]
-
Solvent and Temperature: The reaction is typically carried out in an aprotic solvent at low temperatures (e.g., -78 °C) to maintain the stability of the enolate and enhance stereoselectivity.[14]
B. The Zimmerman-Traxler Transition State Model
The high syn-diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[16]
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
In this transition state, the bulky substituent at the C4 position of the oxazolidinone (R_aux) occupies a pseudo-equatorial position to minimize steric interactions. This forces the aldehyde substituent (R_aldehyde) to also adopt an equatorial-like orientation, leading to the preferential formation of the syn-aldol product.[17]
IV. Diastereoselective Reactions Utilizing 4-Substituted Oxazolidinones
The principles of stereocontrol demonstrated in the Evans aldol reaction are applicable to a wide range of other asymmetric transformations.
A. Alkylation Reactions
N-acyloxazolidinones can be deprotonated to form enolates that undergo highly diastereoselective alkylation reactions. The chiral auxiliary effectively shields one face of the enolate, directing the incoming alkylating agent to the opposite face.[1][14]
B. Michael Additions
Chiral N-enoyloxazolidinones are excellent Michael acceptors in conjugate addition reactions with various nucleophiles, affording products with high diastereoselectivity.[4]
C. Diels-Alder Reactions
N-acryloyl oxazolidinones can serve as chiral dienophiles in Diels-Alder reactions, providing access to chiral cyclic compounds with excellent stereocontrol.[4]
V. Determination of Stereochemistry
The confirmation of the absolute and relative stereochemistry of the products derived from 4-substituted oxazolidinones is a critical step. A combination of analytical techniques is typically employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.[9] The coupling constants between vicinal protons can provide valuable information about their dihedral angle and, consequently, their relative orientation (cis or trans).[9] Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, aiding in stereochemical assignment.[18]
B. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound.[5][19][20] This technique is often used to confirm the stereochemical outcome of a new reaction or to establish the structure of a key intermediate.[21]
C. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for determining the enantiomeric purity of the synthesized chiral auxiliaries and the final products after cleavage of the auxiliary.[10][22] Polysaccharide-based chiral stationary phases are particularly effective for separating enantiomers of oxazolidinone derivatives.[22][23]
Table 1: Comparison of Analytical Techniques for Stereochemical Determination
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis | Non-destructive, provides detailed structural information | May not be sufficient for determining absolute stereochemistry |
| X-ray Crystallography | Absolute and relative stereochemistry | Unambiguous results | Requires a single, high-quality crystal |
| Chiral HPLC | Enantiomeric purity (ee) | High sensitivity and accuracy for quantitative analysis | Does not provide structural information |
VI. Cleavage of the Chiral Auxiliary
After the desired stereocenter(s) have been established, the chiral auxiliary is typically removed. A variety of methods are available for the cleavage of N-acyloxazolidinones, allowing for the conversion of the product into a range of useful functional groups.[1]
Experimental Protocol: Hydrolytic Cleavage of an N-Acyloxazolidinone [14]
-
The N-acyloxazolidinone is dissolved in a mixture of tetrahydrofuran and water.
-
The solution is cooled to 0 °C, and hydrogen peroxide is added, followed by aqueous lithium hydroxide.
-
The reaction is stirred until completion, after which the chiral auxiliary can be recovered, and the desired carboxylic acid product is isolated.
Other cleavage methods include reduction with lithium aluminum hydride to yield an alcohol, or conversion to a Weinreb amide.[17]
Caption: Cleavage pathways for N-acyloxazolidinone adducts.
VII. Conclusion
4-Substituted oxazolidinones are indispensable tools in the field of asymmetric synthesis. Their predictable and highly effective stereodirecting influence has enabled the synthesis of a vast array of complex chiral molecules.[24] This guide has provided a comprehensive overview of the synthesis of these chiral auxiliaries, the mechanistic principles that govern their stereochemical control, and the analytical methods required for the verification of stereochemical outcomes. A thorough understanding of these core concepts empowers researchers to confidently and effectively apply 4-substituted oxazolidinones to address the challenges of modern stereoselective synthesis.
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Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research.
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Novel Stereoselective Synthesis of Functionalized Oxazolidinones from Chiral Aziridines. Sci-Hub.
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Diastereoselective Approach to Substituted Oxazolidinones from Morita–Baylis–Hillman Adducts. Taylor & Francis Online.
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Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed.
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Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.
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Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. ACS Publications.
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. NIH.
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Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. PubMed.
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A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Benchchem.
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
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Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate.
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Novel Stereoselective Synthesis of Functionalized Oxazolidinones from Chiral Aziridines. Semantic Scholar.
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Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. NIH.
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.
-
Solid-state structure of oxazolidine (S,S)-2a from single crystal X-ray... ResearchGate.
-
Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate.
-
Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
-
Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Oxford Academic.
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1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. American Society for Microbiology.
-
Stereospecific synthesis of Pd(0)-catalyzed oxazolidinone with tetracyclic structure. SpringerLink.
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Methodological & Application
Synthetic routes for 3-(Piperidin-4-YL)oxazolidin-2-one
An In-Depth Guide to the Synthesis of 3-(Piperidin-4-YL)oxazolidin-2-one
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Piperidinyl-Oxazolidinone Scaffold
The this compound moiety is a valuable heterocyclic building block in modern medicinal chemistry. It combines the pharmacophoric features of the piperidine ring, a saturated nitrogen heterocycle prevalent in numerous FDA-approved drugs, with the oxazolidinone core. The oxazolidinone class of compounds is renowned for its potent antibacterial activity, famously exemplified by the antibiotic Linezolid.[1] The title compound serves as a crucial intermediate, enabling the exploration of novel chemical space by providing a versatile scaffold for further functionalization in drug discovery programs targeting a range of biological targets.
This guide provides a comprehensive overview of robust and logical synthetic routes to this compound, emphasizing the chemical principles behind each transformation. The protocols described are designed to be self-validating, grounded in established chemical literature, and adaptable for laboratory-scale synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule reveals that the synthesis can be approached by forming the oxazolidinone ring onto a pre-existing piperidine core. The piperidine nitrogen's reactivity necessitates the use of a protecting group, with the tert-butoxycarbonyl (Boc) group being an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
The primary disconnection points are the N3-C2 and O1-C2 bonds of the oxazolidinone ring, leading back to a key intermediate: a protected 4-aminopiperidine.
Caption: Overall synthetic workflow from the protected amine to the final product.
Stage 1: Synthesis of the Amino Alcohol Intermediate
The foundational step is the selective mono-N-alkylation of the primary amino group of 1-Boc-4-aminopiperidine with a two-carbon electrophile, 2-chloroethanol.
-
Expertise & Causality: The choice of a mild base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the primary amine for nucleophilic attack but not strong enough to deprotonate the Boc-protected carbamate nitrogen, ensuring regioselectivity. Dimethylformamide (DMF) is an excellent solvent for this Sₙ2 reaction due to its polar aprotic nature, which solvates the potassium cation and accelerates the reaction. Heating is employed to overcome the activation energy barrier of the reaction.
Protocol 1: Synthesis of tert-butyl 4-((2-hydroxyethyl)amino)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroethanol (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amino alcohol.
Stage 2: Formation of the Oxazolidinone Ring
This key step involves an intramolecular cyclization of the amino alcohol. The hydroxyl and secondary amine groups are coupled using a carbonylating agent. Carbonyldiimidazole (CDI) is an excellent choice as it is a safe, solid reagent that avoids the handling of hazardous materials like phosgene and produces gaseous byproducts, simplifying workup. [2]
-
Expertise & Causality: The reaction proceeds via a two-step mechanism. First, a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the hydroxyl group to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks one of the carbonyl carbons of CDI, displacing an imidazole group to form an intermediate imidazolyl carbamate. The secondary amine then displaces the second imidazole group in an intramolecular fashion to form the stable five-membered oxazolidinone ring. Tetrahydrofuran (THF) is a suitable aprotic solvent for reactions involving NaH.
Protocol 2: Synthesis of tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate
-
Dissolve the amino alcohol intermediate from Stage 1 (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) in anhydrous THF.
-
Add the CDI solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction overnight.
-
Monitor for completion by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the N-Boc protected target molecule.
Stage 3: Final N-Boc Deprotection
The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is reliably achieved under strong acidic conditions.
-
Expertise & Causality: The Boc group is designed to be labile to acid. Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is a standard and highly effective method. [3]The mechanism involves protonation of the carbamate carbonyl, followed by the collapse of the intermediate to release tert-butyl cation (which is scavenged or forms isobutylene), carbon dioxide, and the free amine. The reaction is typically fast and clean.
Protocol 3: Synthesis of this compound
-
Dissolve the N-Boc protected product from Stage 2 (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in DCM and neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. The product can be further purified by crystallization or chromatography if necessary. The hydrochloride salt can be prepared by treating a solution of the free base with HCl in ether or dioxane. [4]
Data and Route Comparison
| Parameter | Synthetic Route Described |
| Key Starting Material | tert-butyl 4-aminopiperidine-1-carboxylate |
| Number of Steps | 3 |
| Key Reactions | N-Alkylation, Intramolecular Cyclization, Acid-mediated Deprotection |
| Advantages | • Utilizes readily available and relatively inexpensive starting materials. • Each step employs well-established, high-yielding reactions. • Avoids highly toxic reagents like phosgene. • Logical and scalable sequence. |
| Disadvantages | • Requires chromatographic purification for intermediates. • Handling of sodium hydride requires appropriate safety precautions. |
Conclusion
The synthesis of this compound is efficiently achieved through a robust three-stage sequence starting from N-Boc-4-aminopiperidine. This strategy, centered on a key N-alkylation followed by a CDI-mediated cyclization, provides a reliable and scalable route for researchers in medicinal chemistry and drug development. The protocols outlined herein are based on fundamental, well-documented organic transformations, ensuring a high degree of reproducibility and success.
References
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Gregory, W.A., et al. (1989). Antidepressant agents. 2. Synthesis and antidepressant activity of 3,4-disubstituted 2-oxazolidinones and thiazolidinones. Journal of Medicinal Chemistry. Available at: [Link]
- Vertex Pharmaceuticals Incorporated. (2013). 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. WIPO Patent WO2013046136A1.
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Organic Chemistry Portal. Available at: [Link]
-
Mahy, W., Plucinski, P. K., & Frost, C. G. (2014). Sequential intramolecular cyclization and copper-catalyzed cross-coupling for the synthesis of N-aryl oxazolidinones. Organic Letters. Available at: [Link]
-
Kumar, S., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
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Damdoom, M. N., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1). The Royal Society of Chemistry. Available at: [Link]
-
Singh, R., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]
-
Angel Yeast Co Ltd. (2013). Synthesis method of linezolid intermediate. Patsnap. Available at: [Link]
-
Sementa, U., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available at: [Link]
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Application Notes and Protocols for the Chiral Synthesis and Purification of Oxazolidinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Optically active oxazolidinones are a cornerstone of modern medicinal and process chemistry, serving both as powerful chiral auxiliaries and as the core scaffold in numerous pharmaceuticals, including the antibiotic linezolid.[1][2][3] The stereochemistry of these compounds is often critical to their biological activity, making their enantioselective synthesis and purification a paramount concern in drug development.[2][3] This guide provides a comprehensive overview of established and contemporary methodologies for the synthesis and purification of oxazolidinone enantiomers. We will delve into the mechanistic underpinnings of chiral auxiliary-mediated synthesis, explore the elegance of catalytic asymmetric transformations, and present detailed protocols for the chromatographic separation and analysis of enantiopure oxazolidinones.
The Strategic Importance of Chiral Oxazolidinones
The oxazolidinone ring is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in key biological interactions.[4] The chirality at the C4 and/or C5 positions of the oxazolidinone ring can dramatically influence a molecule's therapeutic efficacy and safety profile.[5] For instance, the antibacterial activity of the blockbuster drug linezolid resides almost exclusively in the (S)-enantiomer.[5] Beyond their direct therapeutic applications, chiral oxazolidinones, famously known as Evans' auxiliaries, have revolutionized asymmetric synthesis by enabling the predictable and highly diastereoselective formation of carbon-carbon bonds.[6][7]
Chiral Synthesis Methodologies
The synthesis of enantiomerically enriched oxazolidinones can be broadly categorized into two main approaches: substrate-controlled synthesis using chiral auxiliaries and catalyst-controlled asymmetric synthesis.
Substrate-Controlled Synthesis: The Evans' Chiral Auxiliary Approach
The use of chiral oxazolidinone auxiliaries, pioneered by David A. Evans, remains a robust and reliable method for establishing stereocenters.[6] The underlying principle involves the temporary attachment of a chiral oxazolidinone to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[6][8]
Mechanism of Stereodirection:
The remarkable stereocontrol exerted by Evans' auxiliaries stems from the rigid, chelated transition state formed during the reaction.[9][10] The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.[11] This results in a highly diastereoselective transformation.[12]
Workflow for Evans' Asymmetric Alkylation:
Caption: Workflow for Evans' Asymmetric Alkylation.
Protocol 1: Diastereoselective Alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes a typical procedure for the diastereoselective alkylation of an N-acyl Evans' auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation: a. Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. b. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. c. Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C. d. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. e. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. f. Purify the N-propionyl oxazolidinone by flash column chromatography.
-
Alkylation: a. Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. b. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate. c. Add benzyl bromide (1.2 eq) and stir at -78 °C for 2 hours, then allow to warm to room temperature overnight. d. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. e. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. f. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.[13] g. Purify the major diastereomer by flash column chromatography.
-
Auxiliary Cleavage: a. Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C. b. Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). c. Stir vigorously at 0 °C for 2 hours. d. Quench the reaction by adding an aqueous solution of Na₂SO₃. e. Concentrate the mixture to remove THF and extract the aqueous layer with dichloromethane to recover the chiral auxiliary. f. Acidify the aqueous layer with HCl and extract the desired carboxylic acid with diethyl ether. g. Dry the organic layer over MgSO₄ and concentrate to obtain the enantiomerically enriched product.
Rationale for Reagent Choice:
-
n-BuLi and LDA: Strong bases are required to deprotonate the α-carbon of the acyl group to form the enolate.
-
LiOH/H₂O₂: This reagent combination is effective for the mild cleavage of the auxiliary, preserving the stereocenter of the product.[14][15] The hydroperoxide anion selectively attacks the exocyclic carbonyl group.[14][15]
Catalytic Asymmetric Synthesis
While the chiral auxiliary approach is highly effective, it requires stoichiometric amounts of the chiral source and additional steps for attachment and removal. Modern catalytic asymmetric methods offer a more atom-economical and efficient alternative.
2.2.1. Asymmetric Hydrogenation:
The asymmetric hydrogenation of prochiral 2-oxazolones provides a direct route to chiral 2-oxazolidinones.[16] This method utilizes a chiral catalyst, often based on transition metals like ruthenium, to deliver hydrogen stereoselectively.[16]
2.2.2. Asymmetric Henry Reaction:
The asymmetric Henry (nitroaldol) reaction has been successfully employed in the synthesis of key intermediates for oxazolidinone-containing drugs like linezolid.[1][2][17] This reaction involves the enantioselective addition of a nitroalkane to an aldehyde, catalyzed by a chiral metal-ligand complex.[1][17]
2.2.3. Biocatalytic Approaches:
Enzymatic methods are emerging as powerful tools for the synthesis of chiral oxazolidinones.[4][18] Engineered enzymes can catalyze intramolecular C-H amination of carbamate derivatives with high enantioselectivity under mild reaction conditions.[4][18]
Purification and Separation of Enantiomers
Even with highly stereoselective synthetic methods, the final product may contain small amounts of the undesired enantiomer. Therefore, robust purification and analytical techniques are crucial for obtaining enantiopure compounds.
Chiral Chromatography
Chiral chromatography is the most widely used technique for the separation of enantiomers.[5] This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
3.1.1. High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a workhorse technique in the pharmaceutical industry for both analytical and preparative-scale enantioseparations of oxazolidinones.[19][20] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[19]
Protocol 2: Analytical Chiral HPLC Separation of an Oxazolidinone
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H)
Mobile Phase:
-
A mixture of n-hexane, isopropanol (IPA), and methanol is commonly used. A typical starting point is 80:10:10 (v/v/v) n-hexane:IPA:methanol.[20]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Dissolve a small amount of the oxazolidinone sample in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution profile with the UV detector.
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
3.1.2. Supercritical Fluid Chromatography (SFC):
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages:[21][22]
-
Speed: The low viscosity of supercritical CO₂, the primary mobile phase component, allows for faster separations.[21][23]
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" technique.[21]
-
Efficiency: SFC often provides higher separation efficiency compared to HPLC.[24]
Workflow for Chiral Purification:
Caption: General workflow for chiral purification.
Analytical Validation of Enantiomeric Purity
Accurate determination of enantiomeric excess is critical for quality control.[13] In addition to chiral chromatography, other analytical techniques can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the diastereomeric excess (de) of the N-acyl oxazolidinone intermediate after the alkylation step.[13] The signals for the protons α to the carbonyl group of the two diastereomers often appear at different chemical shifts, allowing for their integration and the calculation of the de. For the final enantiomeric products, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.
Quantitative Data Summary
| Method | Analyte Stage | Information Obtained | Key Advantages |
| ¹H NMR | Diastereomeric Intermediate | Diastereomeric Excess (de) | Rapid, no separation needed |
| Chiral HPLC | Enantiomeric Product | Enantiomeric Excess (ee) | High resolution, robust |
| Chiral SFC | Enantiomeric Product | Enantiomeric Excess (ee) | Fast, green, high efficiency |
| Chiral GC | Volatile Enantiomeric Product | Enantiomeric Excess (ee) | Excellent separation efficiency |
Conclusion
The synthesis and purification of chiral oxazolidinone enantiomers are essential processes in modern drug discovery and development. The choice of synthetic strategy, whether employing the venerable Evans' auxiliaries or modern catalytic methods, depends on factors such as scale, cost, and desired efficiency. Regardless of the synthetic route, robust and reliable analytical and purification techniques, such as chiral HPLC and SFC, are indispensable for ensuring the enantiomeric purity of the final product. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in this critical area of chemistry.
References
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- Easy Access to Evans' Oxazolidinones.
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- Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)
- Achiral Supercritical Fluid Chromatography (SFC)
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PubMed -
- Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)
- Supercritical fluid chromatography for the enantiosepar
- A Comparative Guide to Determining Enantiomeric Excess of Products from (R)-4-Benzyl-2-oxazolidinone - Benchchem -
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones - Benchchem -
- Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)
- The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban - Beilstein Archives -
- Pharmaceutical Applications of Supercritical Fluid Chrom
- Evans aldol ppt - Slideshare -
- Evans Aldol Reaction - Chem-St
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- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary - Journal of Chemical Education - ACS Public
- Chiral Auxiliary Controlled Reactions - No Added Chemicals -
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchG
- Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis - Benchchem -
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing -
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College -
- Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed -
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
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Analytical techniques for the characterization of 3-(piperidin-4-yl)oxazolidin-2-one
An Application Guide to the Comprehensive Characterization of 3-(piperidin-4-yl)oxazolidin-2-one
Authored by a Senior Application Scientist
This document provides a detailed guide to the essential analytical techniques for the structural confirmation, purity assessment, and physicochemical characterization of this compound. This compound, incorporating both the pharmaceutically significant piperidine and oxazolidinone scaffolds, requires rigorous analytical scrutiny in research and development settings.[1][2][3] The protocols and insights provided herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of interest due to its structural motifs. The oxazolidinone ring is the core of a class of synthetic antibiotics, including Linezolid, which are crucial in combating multidrug-resistant Gram-positive bacteria.[4][5][6] The piperidine moiety is a ubiquitous structural feature in a vast number of pharmaceuticals, recognized for its influence on solubility, lipophilicity, and receptor binding.[1][2]
The convergence of these two pharmacophores in a single molecule necessitates a multi-faceted analytical approach. Proper characterization is paramount to validate its chemical identity, quantify its purity, and understand its stability profile—foundational requirements for any subsequent use in medicinal chemistry, preclinical studies, or as a reference standard. This guide outlines an integrated analytical workflow, from initial structural elucidation to final purity verification.
Compound Profile and Physicochemical Properties
A foundational step in any analytical endeavor is to collate the known properties of the analyte. This information guides instrument setup, solvent selection, and data interpretation.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| Molecular Formula | C₈H₁₄N₂O₂ | [7] |
| Molecular Weight | 170.21 g/mol | [7] |
| CAS Number | 164518-96-1 | [7] |
| Structure | ![]() |
Part I: Structural Elucidation and Identity Confirmation
The primary objective is to unequivocally confirm that the synthesized or procured material is indeed this compound. This is achieved by probing the molecular structure using a combination of spectroscopic techniques.
Caption: Integrated workflow for structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Application: For this compound, ¹H NMR will reveal the number of distinct protons and their neighboring protons (spin-spin coupling), while ¹³C NMR will identify the number of unique carbon environments.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (like N-H).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to 0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
The predicted chemical shifts are based on the analysis of similar piperidine and oxazolidinone structures.[8][9][10]
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons (Position) | Multiplicity | Approx. Shift (ppm) | Integration | Rationale |
|---|---|---|---|---|
| Piperidine NH | broad singlet | 2.5 - 3.5 | 1H | Exchangeable proton, shift is concentration-dependent. |
| Oxazolidinone CH ₂-O (C5) | triplet | 4.2 - 4.4 | 2H | Adjacent to oxygen, deshielded. |
| Oxazolidinone N-CH ₂ (C4) | triplet | 3.5 - 3.7 | 2H | Adjacent to nitrogen. |
| Piperidine CH -N (C4') | multiplet | 3.8 - 4.1 | 1H | Methine proton attached to two nitrogen atoms. |
| Piperidine N-CH ₂ (axial, C2'/6') | multiplet | 2.9 - 3.1 | 2H | Axial protons on the piperidine ring. |
| Piperidine N-CH ₂ (equatorial, C2'/6') | multiplet | 2.4 - 2.6 | 2H | Equatorial protons on the piperidine ring. |
| Piperidine C-CH ₂ (axial, C3'/5') | multiplet | 1.7 - 1.9 | 2H | Aliphatic axial protons. |
| Piperidine C-CH ₂ (equatorial, C3'/5')| multiplet | 1.4 - 1.6 | 2H | Aliphatic equatorial protons. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon (Position) | Approx. Shift (ppm) | Rationale |
|---|---|---|
| Oxazolidinone C =O (C2) | 158 - 161 | Carbonyl carbon in a carbamate-like system.[8] |
| Oxazolidinone C H₂-O (C5) | 67 - 70 | Carbon adjacent to oxygen. |
| Piperidine C H-N (C4') | 53 - 56 | Methine carbon attached to the oxazolidinone nitrogen. |
| Oxazolidinone N-C H₂ (C4) | 45 - 48 | Carbon adjacent to nitrogen. |
| Piperidine N-C H₂ (C2'/6') | 43 - 46 | Piperidine carbons adjacent to the secondary amine. |
| Piperidine C-C H₂ (C3'/5') | 30 - 33 | Aliphatic carbons in the piperidine ring. |
B. Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound.
Application: The primary goal is to confirm the molecular weight (170.21 g/mol ). High-resolution mass spectrometry (HRMS) can further confirm the elemental formula (C₈H₁₄N₂O₂).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The expected protonated molecule [M+H]⁺ will have an m/z of approximately 171.11.
-
HRMS (Optional but Recommended): For exact mass measurement, use an instrument with high resolving power. The calculated exact mass for [C₈H₁₄N₂O₂ + H]⁺ is 171.1133. A measured value within 5 ppm of this confirms the elemental composition.
-
Primary Ion: A prominent peak at m/z ≈ 171.11 corresponding to the [M+H]⁺ ion.
-
Other Adducts: Depending on the solvent and conditions, sodium [M+Na]⁺ (m/z ≈ 193.09) or potassium [M+K]⁺ (m/z ≈ 209.07) adducts may be observed.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur, providing structural clues. Common fragmentation pathways could involve the cleavage of the bond between the piperidine and oxazolidinone rings.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
Application: To confirm the presence of key functional groups: the oxazolidinone carbonyl (C=O), the piperidine amine (N-H), and C-O/C-N bonds.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use an FT-IR spectrometer with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
Table 4: Key FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale / Reference |
|---|---|---|---|
| N-H (Piperidine) | Stretching | 3300 - 3450 (broad) | Characteristic of a secondary amine. |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | C-H bonds of the piperidine and oxazolidinone rings. |
| C=O (Oxazolidinone) | Stretching | 1730 - 1760 | A strong, sharp absorption is expected for the five-membered cyclic carbamate carbonyl.[11] |
| C-N | Stretching | 1200 - 1350 | C-N bonds within both rings. |
| C-O | Stretching | 1100 - 1250 | C-O single bond in the oxazolidinone ring. |
The most diagnostic peak is the strong carbonyl absorption around 1740 cm⁻¹. Its presence, along with the N-H stretch, provides strong evidence for the target structure.[11][12]
Part II: Purity Assessment and Quantification
Once the structure is confirmed, the next critical step is to determine the purity of the material. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Caption: Workflow for purity and stability assessment.
A. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis of a relatively polar compound like this, reversed-phase HPLC (RP-HPLC) is the most common approach.
Application: To separate the main compound from any synthesis-related impurities (e.g., starting materials, by-products) or degradation products. A Diode Array Detector (DAD) or UV detector is used for quantification. The goal is to develop a method that shows a single, sharp, symmetrical peak for the main component, well-resolved from any other peaks.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile) to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Instrumentation: Use an HPLC system with a UV or DAD detector, a C18 column, an autosampler, and a column oven.
-
Method Parameters: A starting point for method development is provided below. These parameters should be optimized to achieve good peak shape and resolution.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample. Monitor the chromatogram at a wavelength where the analyte has strong absorbance (e.g., determined by UV scan, likely low UV ~210 nm as there is no strong chromophore).
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Table 5: Example RP-HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale / Notes |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds like piperidines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate. | A gradient is essential to elute any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Low UV wavelength for detecting compounds without strong chromophores. |
B. Thermal Analysis (TGA/DSC)
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.
Application: To determine the melting point of this compound, which is a key physical constant and an indicator of purity. TGA provides information on its thermal stability, identifying the temperature at which it begins to decompose. Piperidine derivatives are generally stable, but thermal analysis provides empirical data.[13][14][15]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic/platinum TGA pan.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Rate: A standard rate of 10 °C/min.
-
Temperature Range:
-
DSC: 25 °C to a temperature above the expected melting point (e.g., 250 °C).
-
TGA: 25 °C to a temperature where complete decomposition is expected (e.g., 600 °C).
-
-
-
DSC Thermogram: A sharp endothermic peak indicates the melting point. The onset of the peak is typically reported as the melting point. A broad melting peak can suggest the presence of impurities.
-
TGA Thermogram: A stable baseline followed by a sharp drop in mass indicates decomposition. The onset temperature of this mass loss is the decomposition temperature, a measure of thermal stability.
References
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Y. Fan, et al. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. PubMed. [Link]
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Arkat USA. (n.d.). Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. arkat-usa.org. [Link]
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Damdoom, et al. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. [Link]
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Semantic Scholar. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. semanticscholar.org. [Link]
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S. Sudhahar, et al. (2022). Analysis, thermal and optical properties of piperdine derivative for NLO applications. Journal of the Indian Chemical Society. [Link]
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Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
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Merli, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. [Link]
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ResearchGate. (n.d.). Chemical structure analysis of the oxazolidine derivatives by FTIR analysis. researchgate.net. [Link]
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Al-Jumaili, Z. H. H. (2024). Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Natural & Applied Sciences. [Link]
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Freeman, S. A. & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
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El-Koussi, W. M., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. [Link]
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ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). researchgate.net. [Link]
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ResearchGate. (n.d.). FTIR Spectrum of C9H8N2O3, oxazolidinone ligand (L'). researchgate.net. [Link]
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PubChem. (n.d.). 5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one. pubchem.ncbi.nlm.nih.gov. [Link]
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Khan, I., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Biointerface Research in Applied Chemistry. [Link]
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ResearchGate. (n.d.). VCD (top) and FTIR (bottom) spectra of linezolid forms II and III. researchgate.net. [Link]
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Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. longdom.org. [Link]
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NIST. (n.d.). Oxazolidin-2-one. webbook.nist.gov. [Link]
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Arkat USA. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. arkat-usa.org. [Link]
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MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. mdpi.com. [Link]
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Al-Amiery, A. A. (2022). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Baghdad Science Journal. [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. chemrevlett.com. [Link]
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PubChem. (n.d.). 2-Oxazolidinone. pubchem.ncbi.nlm.nih.gov. [Link]
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Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. rsc.org. [Link]
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ACS Omega. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. pubs.acs.org. [Link]
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Wikipedia. (n.d.). 2-Oxazolidinone. en.wikipedia.org. [Link]
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PubMed Central. (n.d.). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ncbi.nlm.nih.gov. [Link]
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NOPR. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. nopr.niscpr.res.in. [Link]
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National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. nadle.ethernet.edu.et. [Link]
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NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. ncbi.nlm.nih.gov. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. organic-chemistry.org. [Link]
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NMR and mass spectrometry data for 3-(piperidin-4-yl)oxazolidin-2-one characterization
An Application Note for the Structural Characterization of 3-(piperidin-4-yl)oxazolidin-2-one using NMR and Mass Spectrometry
Abstract
The this compound moiety is a key heterocyclic scaffold present in a variety of pharmacologically active compounds. The oxazolidinone class, in particular, includes potent antibiotics like Linezolid, which act by inhibiting bacterial protein synthesis.[1] Accurate structural confirmation and purity assessment of molecules containing this scaffold are critical for drug discovery and development. This application note provides a detailed technical guide and robust protocols for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We offer field-proven insights into experimental design, data acquisition, and spectral interpretation to ensure trustworthy and reproducible results.
Introduction: The Significance of the Oxazolidinone Core
Oxazolidinones represent a vital class of synthetic antimicrobials, distinguished by their unique mechanism of action targeting the 50S ribosomal subunit to inhibit the formation of the initiation complex in bacterial protein synthesis.[1] This mode of action makes them effective against multidrug-resistant Gram-positive bacteria.[1] The title compound, this compound (Molecular Formula: C₈H₁₄N₂O₂, Molecular Weight: 170.21 g/mol ), combines the pharmacologically significant oxazolidinone ring with a piperidine unit, a common structural motif in medicinal chemistry.[2][3]
Unambiguous characterization is the bedrock of chemical and pharmaceutical research. This guide is designed for researchers, scientists, and drug development professionals, providing a self-validating framework for confirming the identity and structure of this important heterocyclic compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise atomic connectivity and chemical environment of a molecule in solution.[4] For heterocyclic systems like this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete structural picture.[5][6]
Protocol 1: NMR Sample Preparation
The quality of NMR spectra is directly dependent on meticulous sample preparation.[4] This protocol ensures a homogenous sample, free of particulates, for optimal spectral resolution.
Rationale: The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. The solvent also influences chemical shifts, so consistency is key. Filtering removes paramagnetic impurities and solid particles that can severely broaden NMR signals and disrupt the magnetic field homogeneity.[7]
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Glass Pasteur pipette with cotton or a syringe filter
-
Deuterium Oxide (D₂O) for labile proton exchange
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Vortex gently to ensure complete dissolution. The sample should be fully solubilized.
-
Filtration and Transfer: Using a glass Pasteur pipette with a small cotton plug at the tip, carefully transfer the solution into a 5 mm NMR tube.[7][8] This step filters out any suspended solids.
-
Acquire Initial Spectrum: Cap the tube, label it, and acquire the standard ¹H NMR spectrum.
-
(Optional) D₂O Exchange: To identify the exchangeable N-H proton of the piperidine ring, add one drop of D₂O to the NMR tube. Cap and shake vigorously for 1-2 minutes to facilitate proton-deuterium exchange.[8]
-
Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will disappear or significantly decrease in intensity.
Diagram 1: General NMR and MS Characterization Workflow
Caption: Workflow for structural characterization.
Expected NMR Data and Interpretation
The following tables present hypothetical ¹H and ¹³C NMR data for this compound, based on established chemical shift principles for heterocyclic compounds.[9][10] Assignments are based on the structure provided below.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.8 (variable) | br s | 1H | Piperidine N-H (disappears on D₂O exchange) |
| 2, 6 (axial) | ~2.75 | dt | 2H | Piperidine CH₂ (axial) |
| 2, 6 (eq) | ~3.20 | d | 2H | Piperidine CH₂ (equatorial) |
| 3, 5 (axial) | ~1.65 | qd | 2H | Piperidine CH₂ (axial) |
| 3, 5 (eq) | ~2.05 | d | 2H | Piperidine CH₂ (equatorial) |
| 4 | ~4.05 | tt | 1H | Piperidine CH |
| 8 | ~4.40 | t | 2H | Oxazolidinone O-CH₂ |
| 9 | ~3.60 | t | 2H | Oxazolidinone N-CH₂ |
| 11 | - | - | - | Carbonyl Carbon (no proton) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| 2, 6 | ~45.5 | Piperidine CH₂ (adjacent to N) |
| 3, 5 | ~31.0 | Piperidine CH₂ |
| 4 | ~51.5 | Piperidine CH |
| 8 | ~62.0 | Oxazolidinone O-CH₂ |
| 9 | ~43.0 | Oxazolidinone N-CH₂ |
| 11 | ~159.0 | Carbonyl (C=O) |
Molecular Weight and Formula Confirmation by Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the title compound, typically yielding the protonated molecular ion [M+H]⁺.[11]
Protocol 2: HRMS Sample Preparation and Analysis
Rationale: A dilute solution in a volatile solvent like methanol or acetonitrile is required for efficient spraying and ionization. The addition of a small amount of acid (e.g., formic acid) facilitates protonation in positive ion mode, enhancing the signal of the [M+H]⁺ ion.[12]
Materials:
-
Stock solution of the sample (~1 mg/mL in methanol or acetonitrile)
-
LC-MS grade methanol and water
-
Formic acid (0.1% solution)
-
Autosampler vials
Step-by-Step Procedure:
-
Dilution: Prepare a dilute solution of the compound (~1-10 µg/mL) by diluting the stock solution with a mixture of methanol/water (typically 50:50) containing 0.1% formic acid.
-
Transfer: Transfer the final solution to an autosampler vial.
-
Analysis: Analyze the sample using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Data Acquisition: Acquire the full scan spectrum over a relevant m/z range (e.g., 50-500 Da).
Expected HRMS Data and Fragmentation Analysis
The primary goal is to observe the protonated molecular ion and match its exact mass to the calculated value for the molecular formula C₈H₁₄N₂O₂.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | C₈H₁₅N₂O₂⁺ | 171.1128 | [Experimental Value] | Parent Ion |
| Fragment 1 | C₅H₁₀N⁺ | 84.0808 | [Experimental Value] | Piperidinyl Cation |
| Fragment 2 | C₃H₅NO₂⁺ | 87.0264 | [Experimental Value] | Oxazolidinone fragment |
Proposed Fragmentation Pathway: Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment.[11] The most probable cleavage would occur at the C-N bond connecting the piperidine and oxazolidinone rings, leading to characteristic fragment ions. Other fragmentation pathways can involve the opening of the piperidine ring.[13][14]
Diagram 2: Proposed ESI-MS Fragmentation Pathway
Caption: Key fragmentation of the parent ion.
Conclusion
The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a definitive and robust method for the structural characterization of this compound. The protocols and expected data outlined in this note serve as a comprehensive guide for researchers to verify the identity, purity, and structural integrity of this and related heterocyclic compounds, ensuring high confidence in subsequent biological and medicinal chemistry applications.
References
-
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2025). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Ji, H. Y., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Biomedical Chromatography, 18(2), 86-9. Retrieved January 15, 2026, from [Link]
-
¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). Amazon AWS. Retrieved January 15, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 15, 2026, from [Link]
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Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved January 15, 2026, from [Link]
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Application of 3-(Piperidin-4-yl)oxazolidin-2-one in Antimicrobial Drug Discovery: Advanced Protocols and Methodologies
In an era marked by the escalating threat of antimicrobial resistance, the discovery and development of novel antibiotics are of paramount importance. The oxazolidinone class of synthetic antibiotics has emerged as a critical tool in combating multidrug-resistant Gram-positive pathogens.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of the 3-(piperidin-4-yl)oxazolidin-2-one scaffold in the discovery of new antimicrobial agents. This document will delve into the mechanism of action, provide detailed protocols for synthesis, and outline a comprehensive workflow for the evaluation of antimicrobial efficacy and safety of derivatives based on this promising chemical framework.
The Rise of Oxazolidinones: A Mechanistic Overview
Oxazolidinones represent a unique class of protein synthesis inhibitors.[2][3][4] Unlike many other antibiotics that target the elongation phase of protein synthesis, oxazolidinones act at the very early stages of this crucial cellular process.[3][4][5] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical step for the commencement of protein translation.[1][6] This distinct mechanism of action is a key reason for their effectiveness against bacteria that have developed resistance to other classes of antibiotics.[6] The this compound scaffold offers a versatile platform for chemical modification, allowing for the optimization of antibacterial potency and pharmacokinetic properties.[7][8]
Caption: Mechanism of action of oxazolidinone antibiotics.
Synthesis of this compound Derivatives
The synthesis of novel analogs is a cornerstone of drug discovery. The following protocol provides a general yet robust method for the derivatization of the this compound core structure. This multi-step synthesis is designed to be adaptable, allowing for the introduction of various substituents on the piperidine nitrogen, which is crucial for modulating the compound's biological activity and physicochemical properties.
Protocol 2.1: Synthesis of a Representative Derivative
Objective: To synthesize a novel derivative of this compound for antimicrobial screening.
Materials:
-
(R)-glycidyl butyrate
-
4-aminopiperidine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide
-
Desired acyl chloride or sulfonyl chloride for derivatization
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Epoxide Ring Opening.
-
Dissolve 4-aminopiperidine in methanol.
-
Add (R)-glycidyl butyrate dropwise at room temperature and stir for 12-24 hours. The rationale here is a nucleophilic attack of the primary amine of piperidine on the less hindered carbon of the epoxide.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Step 2: Boc Protection.
-
Dissolve the product from Step 1 in DCM.
-
Add TEA followed by Boc anhydride.
-
Stir at room temperature for 4-6 hours. Boc protection of the secondary amine of the piperidine ring is essential to prevent side reactions in the subsequent cyclization step.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Step 3: Oxazolidinone Ring Formation.
-
Dissolve the Boc-protected intermediate in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 2-4 hours. This base-catalyzed intramolecular cyclization forms the desired oxazolidinone ring.
-
Neutralize the reaction with a mild acid and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
-
Step 4: Derivatization of Piperidine Nitrogen.
-
Dissolve the product from Step 3 in DCM.
-
Add TEA and the desired acyl chloride or sulfonyl chloride.
-
Stir at room temperature until the reaction is complete (monitored by TLC). This step is where the diversity of the library is introduced.
-
Wash the reaction mixture, dry, and concentrate.
-
Purify the derivatized product.
-
-
Step 5: Boc Deprotection.
-
Dissolve the final protected compound in DCM.
-
Add TFA and stir for 1-2 hours at room temperature.
-
Concentrate the reaction mixture and purify the final this compound derivative, typically as a TFA salt.
-
Antimicrobial Screening Workflow
A systematic approach to screening is crucial for identifying promising lead compounds. The following workflow outlines the primary assays for determining the antimicrobial spectrum and potency of the newly synthesized derivatives.
Caption: A typical workflow for antimicrobial screening.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol adheres to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.[9]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591, Vancomycin-resistant Enterococcus faecalis (VRE) ATCC 51299)
-
Sterile 96-well microtiter plates[12]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a few colonies of the test bacterium into CAMHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[13]
-
In Vitro Cytotoxicity Assessment
Ensuring the safety of a potential antibiotic is as crucial as its efficacy. Cytotoxicity assays are performed to evaluate the effect of the compounds on mammalian cells.
Protocol 4.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]
Objective: To determine the concentration of the test compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).
Materials:
-
Mammalian cell line (e.g., HepG2 human liver cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][17]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Seed the HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[18]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the old medium with 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Representative Data
| Compound | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. VRE | IC₅₀ (µg/mL) on HepG2 | Therapeutic Index (IC₅₀/MIC vs. MRSA) |
| Linezolid | 1.0 | 2.0 | >100 | >100 |
| Derivative X | 0.5 | 1.0 | 85 | 170 |
This table presents hypothetical but realistic data for a promising derivative.
Advanced Mechanism of Action Studies
For lead compounds, it is essential to confirm that they act via the expected mechanism. The following protocols outline advanced assays to investigate the interaction of the compounds with the bacterial ribosome and their effect on protein synthesis.
Caption: Workflow for mechanism of action (MOA) studies.
Protocol 5.1: Bacterial Ribosome Binding Assay
This assay directly measures the interaction of the compound with its target, the bacterial ribosome.
Objective: To determine the binding affinity of the test compound to the 70S bacterial ribosome.
Materials:
-
Bacterial strain (e.g., E. coli MRE600)
-
Lysis buffer
-
Sucrose gradient solutions
-
Radiolabeled test compound (e.g., ³H-labeled) or a fluorescently labeled analog
-
70S ribosomes (isolated from the bacterial strain)[19]
-
Filter binding apparatus
Procedure:
-
Ribosome Isolation:
-
Binding Reaction:
-
Incubate a fixed concentration of isolated 70S ribosomes with increasing concentrations of the radiolabeled test compound in a suitable binding buffer.
-
Allow the binding to reach equilibrium.
-
-
Filter Binding:
-
Filter the reaction mixture through a nitrocellulose membrane. The ribosome-bound compound will be retained on the filter, while the unbound compound will pass through.
-
Wash the filters to remove non-specifically bound compound.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Protocol 5.2: In Vitro Translation Inhibition Assay
This assay assesses the functional consequence of the compound binding to the ribosome.
Objective: To measure the inhibition of protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract-based cell-free transcription-translation system[23][24][25][26]
-
Reporter plasmid (e.g., containing a luciferase or GFP gene under a T7 promoter)
-
Test compounds
-
Amino acid mixture
-
Energy source (ATP, GTP)
Procedure:
-
Reaction Setup:
-
Set up the in vitro transcription-translation reactions in a microplate format. Each reaction should contain the S30 extract, reporter plasmid, amino acids, energy source, and the test compound at various concentrations.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
-
Signal Detection:
-
Measure the reporter signal (luminescence for luciferase, fluorescence for GFP). The signal intensity is directly proportional to the amount of protein synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value for translation inhibition.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of new oxazolidinone antibiotics. The protocols and workflows detailed in this application note provide a comprehensive framework for the synthesis, screening, and mechanistic evaluation of novel derivatives. By employing these methodologies, researchers can systematically advance the discovery of new antimicrobial agents to address the critical challenge of antibiotic resistance.
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
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Application Notes and Protocols for the Synthesis of 3-pyrimidin-4-yl-oxazolidin-2-one Inhibitors
Introduction
The 3-pyrimidin-4-yl-oxazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a class of potent and selective inhibitors targeting various enzymes and pathogens. These compounds have garnered significant interest in drug discovery, particularly as allosteric and mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in several cancers, and as novel antibacterial agents.[1][2][3] The synthesis of these complex molecules requires a multi-step approach, often employing modern cross-coupling methodologies to construct the key carbon-nitrogen bond between the pyrimidine and oxazolidinone moieties.
This comprehensive guide provides detailed experimental protocols for the synthesis of 3-pyrimidin-4-yl-oxazolidin-2-one inhibitors, intended for researchers, scientists, and professionals in drug development. The protocols outlined herein are based on established synthetic routes and provide step-by-step instructions, from the preparation of key intermediates to the final coupling and purification of the target compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Synthetic Strategy Overview
The synthesis of 3-pyrimidin-4-yl-oxazolidin-2-one inhibitors can be broadly divided into three main stages:
-
Synthesis of the Chiral Oxazolidinone Core: This typically involves the cyclization of a chiral amino alcohol, which can be derived from a corresponding amino acid. The chirality of this core is often crucial for the biological activity of the final inhibitor.
-
Synthesis of the Functionalized Pyrimidine Moiety: This involves the preparation of a pyrimidine ring with appropriate leaving groups (e.g., a halogen) to facilitate the subsequent coupling reaction.
-
Coupling of the Oxazolidinone and Pyrimidine Fragments: This is the key bond-forming step, which can be achieved through various modern cross-coupling reactions, most notably the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling.
This guide will focus on a representative synthetic route that employs a Buchwald-Hartwig amination for the key C-N bond formation.
Figure 1: General synthetic workflow for 3-pyrimidin-4-yl-oxazolidin-2-one inhibitors.
PART 1: Synthesis of Key Intermediates
Protocol 1: Synthesis of (S)-4-isopropyloxazolidin-2-one
This protocol describes the synthesis of the chiral oxazolidinone core from (S)-valinol. The reaction proceeds via a cyclization with diethyl carbonate.
Materials:
-
(S)-Valinol
-
Diethyl carbonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (for distillation monitoring)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Vigreux column (10 cm)
-
Distillation apparatus
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100-mL round-bottom flask equipped with a Vigreux column and a magnetic stir bar, add (S)-valinol (28.5 g, 276 mmol), diethyl carbonate (36.8 mL, 304 mmol), and anhydrous potassium carbonate (3.87 g, 28 mmol).[1]
-
Heat the reaction mixture to 135 °C using an oil bath.
-
Continue heating and stirring, allowing ethanol to distill off. The reaction is complete when no more ethanol is collected (approximately 32 mL after 5 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (100 mL) and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude (S)-4-isopropyloxazolidin-2-one can be purified by recrystallization or column chromatography if necessary, though it is often of sufficient purity for the next step.
Data Interpretation:
-
¹H NMR (CDCl₃): Expect characteristic peaks for the isopropyl group (doublets around 0.9 ppm) and the protons on the oxazolidinone ring.
-
Purity: Assess by TLC or ¹H NMR.
Protocol 2: Synthesis of 2-Amino-4-chloropyrimidine
This protocol details the synthesis of the functionalized pyrimidine moiety from isocytosine. The chlorination is achieved using phosphorus oxychloride (POCl₃).
Materials:
-
Isocytosine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Activated carbon
-
Ethanol
Equipment:
-
Three-necked round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride to a three-necked flask containing isocytosine.
-
Stir the mixture and heat to 80 °C for 1 hour.
-
Increase the temperature to 120 °C and reflux for 3 hours. The evolving HCl gas should be trapped or neutralized.[4]
-
After reflux, cool the reaction mixture and carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
Slowly and carefully add the remaining reaction mixture dropwise to a beaker of ice water, ensuring the temperature does not exceed 40 °C.[4]
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and treat with activated carbon for decolorization.
-
Filter the dichloromethane solution and concentrate under reduced pressure.
-
Add ethanol to the residue and stir for 1 hour.
-
Cool the mixture to below 0 °C to induce crystallization.
-
Collect the white solid product by filtration, wash with cold ethanol, and dry under vacuum.[4]
Data Interpretation:
-
Melting Point: The expected melting point is in the range of 155-159 °C.[4]
-
¹H NMR (DMSO-d₆): Look for signals corresponding to the pyrimidine ring protons and the amino group.
PART 2: Assembly of the 3-pyrimidin-4-yl-oxazolidin-2-one Core
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of (S)-4-isopropyloxazolidin-2-one and 2-amino-4-chloropyrimidine to form the target scaffold. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
(S)-4-isopropyloxazolidin-2-one (from Protocol 1)
-
2-Amino-4-chloropyrimidine (from Protocol 2)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
A non-nucleophilic base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu))
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate)
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Inert atmosphere setup (argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Syringes and needles for transfer of reagents and solvents
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (S)-4-isopropyloxazolidin-2-one (1.0 eq), 2-amino-4-chloropyrimidine (1.1 eq), cesium carbonate (1.5 eq), and the phosphine ligand (0.05-0.1 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Interpretation:
-
¹H NMR: The spectrum should show signals from both the oxazolidinone and pyrimidine moieties, with a downfield shift of the pyrimidine protons upon coupling.
-
¹³C NMR: Confirm the presence of all carbon atoms in the coupled product.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
-
Yield: Calculate the percentage yield of the purified product.
Quantitative Data Summary
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (S)-Valinol, Diethyl carbonate | (S)-4-isopropyloxazolidin-2-one | K₂CO₃ | - | 135 | 5 | >90 |
| 2 | Isocytosine | 2-Amino-4-chloropyrimidine | POCl₃ | - | 120 | 3 | 76-84[4] |
| 3 | (S)-4-isopropyloxazolidin-2-one, 2-Amino-4-chloropyrimidine | 3-(2-Aminopyrimidin-4-yl)-(S)-4-isopropyloxazolidin-2-one | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene | 110 | 12-24 | 60-80 |
Conclusion
The synthetic protocols detailed in this application note provide a robust and reproducible methodology for the preparation of 3-pyrimidin-4-yl-oxazolidin-2-one inhibitors. By following these step-by-step instructions, researchers can efficiently synthesize these valuable compounds for further biological evaluation. The choice of the Buchwald-Hartwig amination for the key C-N bond formation offers a versatile and high-yielding approach. Careful execution of each step and thorough characterization of the intermediates and final product are crucial for the successful synthesis of these potent inhibitors.
References
-
Organic Syntheses. (4S)-isopropyl-3-propionyl-2-oxazolidinone. Available from: [Link]
-
Levell, J., et al. (2017). Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1. ACS Medicinal Chemistry Letters, 8(2), 151-156. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Novartis OAK. (2017). Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - OAK Open Access Archive [oak.novartis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Oxazolidinone Scaffold: A Privileged Structure in the Design of Bioactive Molecules - Application Notes and Protocols
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and infectious diseases.
Abstract: The oxazolidinone ring system represents a cornerstone in modern medicinal chemistry, most notably as the pharmacophore of a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria. The approval of linezolid in 2000 marked a significant milestone, introducing a novel mechanism of action that inhibits bacterial protein synthesis at the initiation phase.[1][2][3] This unique mode of action circumvents cross-resistance with other protein synthesis inhibitors, making oxazolidinones a last-resort treatment for challenging infections.[1][4][5] Beyond their antibacterial prowess, the versatile oxazolidinone scaffold has been explored for a multitude of therapeutic applications, including antitubercular, anticancer, and anti-inflammatory agents.[6] This guide provides an in-depth exploration of the oxazolidinone scaffold, detailing its mechanism of action, structure-activity relationships, and key synthetic strategies. Furthermore, it offers detailed, field-proven protocols for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of novel oxazolidinone-based compounds, empowering researchers to effectively harness the therapeutic potential of this remarkable heterocyclic system.
Part 1: The Scientific Foundation of Oxazolidinone Bioactivity
Mechanism of Action: A Unique Approach to Inhibiting Protein Synthesis
Oxazolidinones exert their primary antibacterial effect by inhibiting the initiation of protein synthesis, a mechanism distinct from other classes of antibiotics that target this fundamental cellular process.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and N-formylmethionyl-tRNA (fMet-tRNA).[1][7] This action prevents the proper positioning of fMet-tRNA in the P-site, thereby halting the entire process of protein synthesis before it can begin.[1][8] The lack of cross-resistance with other antibiotic classes is a direct consequence of this unique binding site and mechanism.[2][4]
Diagram 1: Oxazolidinone Mechanism of Action
Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and halting protein synthesis.
Structure-Activity Relationships (SAR): Key to Potency and Specificity
Extensive research has elucidated the critical structural features of the oxazolidinone scaffold that govern its antibacterial activity. The core pharmacophore consists of an N-aryl substituted 2-oxazolidinone ring with a substituent at the C5 position.[9][10]
-
(S)-Configuration at C5: The stereochemistry at the C5 position is crucial for activity, with the (S)-enantiomer being the active form.[10]
-
N-Aryl Substituent: The nature of the aryl ring at the N3 position significantly influences potency and pharmacokinetic properties. A 3-fluorophenyl group, as seen in linezolid, is a common feature.[9]
-
C5 Side Chain: Modifications to the C5 side chain have been a major focus of drug development efforts. The acetamidomethyl group in linezolid is important for its activity, but alterations at this position have led to second-generation oxazolidinones with improved properties.[11][12][13] For instance, replacing the acetamide with other groups like thiourea or 1,2,3-triazoles has been shown to enhance activity against both susceptible and resistant strains.[11][12]
-
C- and D-Rings: Further modifications to the N-aryl substituent, often referred to as C- and D-rings, can enhance interactions with the ribosomal binding site and overcome resistance mechanisms.[9][11]
| Feature | Importance for Bioactivity | Example Modification | Reference |
| C5 Stereocenter | Essential for ribosomal binding; (S)-configuration is active. | - | [10] |
| N3-Aryl Ring | Influences potency and pharmacokinetics. | 3-fluorophenyl | [9] |
| C5-Side Chain | Critical for activity; site of extensive modification. | Acetamidomethyl (Linezolid), 1,2,3-triazole (Tedizolid) | [11][12] |
| C- and D-Rings | Can enhance potency and overcome resistance. | Fused heterocyclic rings | [9][14] |
Mechanisms of Resistance
While resistance to oxazolidinones remains relatively low, several mechanisms have been identified:
-
Target Site Mutations: The most common mechanism involves point mutations in the 23S rRNA gene, which alter the drug's binding site on the 50S ribosomal subunit.[1]
-
Ribosomal Protein Alterations: Mutations in the genes encoding ribosomal proteins L3 and L4, which are near the oxazolidinone binding site, can also confer resistance.[15]
-
Acquired Resistance Genes: The acquisition of mobile genetic elements carrying resistance genes, such as cfr (chloramphenicol-florfenicol resistance), poses a significant threat. The cfr gene encodes an RNA methyltransferase that modifies an adenine residue in the 23S rRNA, reducing drug binding.[7][11][16][17] Other transferable resistance genes include optrA and poxtA.[7][16][17]
Part 2: Application Notes and Experimental Protocols
Synthesis of the Oxazolidinone Core: A Representative Protocol
The synthesis of the 3-aryl-2-oxazolidinone scaffold is a critical step in the development of new analogs. A common and effective strategy involves the reaction of a protected N-aryl amine with an enantiopure glycidyl derivative. The following protocol is a representative example for the synthesis of a key intermediate, (R)-N-[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methanol, a precursor to linezolid.[16][18]
Protocol 1: Synthesis of (R)-N-[3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methanol
Materials:
-
N-carbobenzoxy-3-fluoro-4-morpholinylaniline
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
(R)-(-)-Glycidyl butyrate
-
Saturated ammonium chloride solution
-
Water (deionized)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve N-carbobenzoxy-3-fluoro-4-morpholinylaniline (100 g) in anhydrous THF (800 ml) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (208 ml of a solution in hexane) to the reaction mixture over 1.5 hours, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for an additional 2 hours.
-
In a separate flask, prepare a solution of (R)-(-)-glycidyl butyrate (52.3 g) in anhydrous THF (100 ml).
-
Add the (R)-(-)-glycidyl butyrate solution to the reaction mixture at -78°C and stir for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight. A thick slurry is expected to form.
-
Quench the reaction by adding saturated ammonium chloride solution (345 ml) followed by water (50 ml).
-
Stir the mixture at room temperature for 10 minutes.
-
Separate the organic (THF) layer from the aqueous layer.
-
The THF layer containing the desired product can then be carried forward for subsequent deprotection and purification steps.
Diagram 2: Synthetic Workflow for Oxazolidinone Core
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. idexx.com [idexx.com]
- 10. CN101723920A - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. atcc.org [atcc.org]
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- 17. The Synthesis of 3-Aryl-2-oxazolidinones from CO<sub>2</sub>, Ethylene Oxide, and Anilines Under Mild Conditions Using PVA-DFNT/Ni - ProQuest [proquest.com]
- 18. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of Oxazolidinone Derivatives
Introduction: The Enduring Need for Novel Oxazolidinones
Oxazolidinones are a critical class of synthetic antibiotics, renowned for their efficacy against multi-drug resistant (MDR) Gram-positive bacteria, including notorious pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, the inhibition of bacterial protein synthesis at a very early stage, sets them apart from many other antibiotic classes and is the cornerstone of their clinical utility.[3][4][5] Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[1][4] This distinct target means there is often no cross-resistance with other protein synthesis inhibitors.[3][5]
Despite the success of linezolid, the first clinically approved oxazolidinone, the emergence of resistance through mutations in the 23S rRNA and ribosomal proteins L3 and L4 necessitates the continued discovery and development of new oxazolidinone derivatives.[6][7][8][9] High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify novel candidates with improved potency, expanded spectrum, and the ability to overcome existing resistance mechanisms.[10][11]
This comprehensive guide provides detailed application notes and protocols for the high-throughput screening of oxazolidinone derivatives. We will delve into the rationale behind various screening strategies, from whole-cell phenotypic assays to target-based biochemical approaches, providing field-proven insights to guide your discovery workflow.
Pillar 1: Foundational Screening - Whole-Cell Growth Inhibition Assays
The most direct approach to identifying antibacterial activity is through whole-cell based screening.[12] These assays assess the ability of a compound to inhibit bacterial growth, providing a holistic view of a compound's potential by simultaneously evaluating its target engagement, cell permeability, and susceptibility to efflux pumps.
Core Principle: Assessing Bacterial Viability
A straightforward and robust method for HTS is the use of viability indicators. A commonly used and cost-effective method is the resazurin-based assay.[10] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A reduction in fluorescence indicates a loss of cell viability and, therefore, potential antibacterial activity.
Experimental Workflow: Whole-Cell Screening
Caption: Workflow for a whole-cell antibacterial HTS assay.
Protocol 1: High-Throughput Whole-Cell Antibacterial Screening using Resazurin
Materials:
-
384-well clear-bottom assay plates
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Resazurin sodium salt solution (0.015% w/v in PBS)
-
Positive control (e.g., Linezolid)
-
Negative control (e.g., DMSO)
-
Automated liquid handling system
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Plating: Prepare compound source plates with oxazolidinone derivatives serially diluted in DMSO. Transfer a small volume (e.g., 100 nL) of each compound solution to the assay plates using an acoustic dispenser or pin tool.
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight at 37°C. Dilute the overnight culture in fresh growth medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Assay Plate Inoculation: Dispense 50 µL of the bacterial inoculum into each well of the assay plates containing the pre-spotted compounds.
-
Controls: Include wells with bacteria and DMSO (negative control for 0% inhibition) and wells with bacteria and a known antibiotic like linezolid at a concentration that gives full inhibition (positive control for 100% inhibition).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Final Incubation: Incubate for an additional 1-4 hours at 37°C, or until the negative control wells have turned pink.
-
Data Acquisition: Measure fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the controls. Set a hit threshold (e.g., >80% inhibition) to identify promising candidates for further evaluation.
| Parameter | Recommendation |
| Plate Format | 384-well or 1536-well |
| Final Assay Volume | 50 µL (384-well) |
| Compound Concentration | 1-20 µM |
| Bacterial Density | 5 x 10^5 CFU/mL |
| Positive Control | Linezolid (e.g., 4x MIC) |
| Negative Control | DMSO (at the same final concentration as compounds) |
Pillar 2: Mechanism-Based Screening - Targeting Protein Synthesis
For a more targeted approach, HTS assays can be designed to specifically identify inhibitors of bacterial protein synthesis. This is particularly relevant for oxazolidinone derivatives, given their well-defined mechanism of action.
Core Principle: Reporter Gene Assays
A powerful method to monitor protein synthesis is through the use of reporter genes, such as luciferase.[13][14] In this setup, a bacterial strain is engineered to express a luciferase gene under the control of an inducible promoter. Inhibition of protein synthesis by a test compound results in a decrease in luciferase production, which can be quantified by measuring luminescence.[15]
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for a luciferase-based protein synthesis inhibition assay.
Protocol 2: Cell-Based Luciferase Reporter Assay for Protein Synthesis Inhibitors
Materials:
-
Bacterial strain engineered with an inducible luciferase reporter system (e.g., E. coli or B. subtilis)[13]
-
384-well white, opaque assay plates
-
Inducer for the promoter controlling luciferase expression (e.g., IPTG for a lac-based system)
-
Luciferase assay reagent (containing cell lysis buffer and luciferin substrate)
-
Positive control (e.g., an oxazolidinone like linezolid)
-
Negative control (e.g., DMSO)
Procedure:
-
Compound Plating: As described in Protocol 1.
-
Inoculum Preparation: Grow the reporter strain to the mid-logarithmic phase of growth.
-
Assay Plate Inoculation: Dispense the bacterial culture into the assay plates.
-
Induction: Add the inducer to all wells to initiate luciferase expression.
-
Incubation: Incubate the plates for a period sufficient to allow for robust luciferase expression in the negative control wells (e.g., 1-3 hours).
-
Lysis and Signal Generation: Add the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis.
Trustworthiness through Counterscreening: It is crucial to perform counterscreens to eliminate false positives.[16] A common counterscreen involves testing hit compounds against purified luciferase enzyme to identify compounds that directly inhibit the reporter enzyme rather than protein synthesis.
Pillar 3: Target-Centric Assays - Probing Ribosomal Binding
For a more granular understanding of a compound's interaction with its target, biochemical assays are invaluable. Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for HTS to study the binding of small molecules to macromolecules like the ribosome.[17][18]
Core Principle: Fluorescence Polarization
FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[19] A small fluorescently labeled oxazolidinone derivative ("tracer") will tumble rapidly, resulting in low polarization of emitted light. When this tracer binds to the large ribosomal complex, its tumbling slows dramatically, leading to a high polarization signal. An unlabeled oxazolidinone derivative that competes for the same binding site will displace the tracer, causing a decrease in the polarization signal.[20]
Experimental Workflow: Fluorescence Polarization Competition Assay
Caption: Workflow for a fluorescence polarization competition binding assay.
Protocol 3: Ribosomal Binding Assay using Fluorescence Polarization
Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled oxazolidinone tracer
-
Assay buffer (optimized for ribosome stability and binding)
-
384-well black, low-volume assay plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of ribosomes, fluorescent tracer, and test compounds in assay buffer. The concentration of the tracer should be at or below its dissociation constant (Kd) for the ribosome.
-
Assay Setup: In the assay plates, add the test compounds, followed by the ribosome solution.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Controls: Include wells with tracer only (low polarization control) and wells with tracer and ribosomes (high polarization control).
-
Incubation: Incubate the plates at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure fluorescence polarization in millipolarization units (mP).
-
Data Analysis: A decrease in the mP value in the presence of a test compound indicates displacement of the tracer and suggests binding to the ribosome. Calculate IC50 values for active compounds.
| Parameter | Recommendation |
| Ribosome Concentration | Titrate for optimal assay window |
| Tracer Concentration | At or below Kd |
| Assay Buffer | Maintain ribosome integrity (e.g., Tris-HCl, MgCl2, KCl, DTT) |
| Plate Type | Black, non-binding surface |
Conclusion: An Integrated Approach to Oxazolidinone Discovery
The successful discovery of next-generation oxazolidinone antibiotics relies on a strategic and multi-faceted HTS approach. Beginning with high-throughput whole-cell screening allows for the rapid identification of compounds with antibacterial activity. Subsequent mechanism-based assays, such as luciferase reporter screens, provide crucial evidence of on-target activity by confirming the inhibition of protein synthesis. Finally, biophysical methods like fluorescence polarization offer a detailed view of the direct interaction between the compound and the bacterial ribosome. By integrating these diverse yet complementary screening paradigms, researchers can efficiently identify and prioritize novel oxazolidinone derivatives with the potential to combat the growing threat of antibiotic resistance.
References
- Swaney, S. M., et al. (1999). Mechanism of action of the oxazolidinone antibacterial agents.
- Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents.
- Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy.
- Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
- Livermore, D. M. (2003). Oxazolidinones: activity, mode of action, and mechanism of resistance. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii23-ii29.
- Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. PubMed.
- Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2653.
- Fiedler, M., et al. (2023). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. PubMed.
- Singh, G., & Kumar, A. (2018). Mechanism of action of oxazolidinone antibacterial agents.
- O'Neill, A. J., & Chopra, I. (2002). Techniques for Screening Translation Inhibitors. Methods in Molecular Medicine, 71, 145-156.
- Silver, L. L. (2011). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. Antimicrobial Agents and Chemotherapy, 55(11), 4996-5001.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025). High-Throughput Screening of Oxazolidine-2,4-dithione Libraries for Antibacterial Drug Discovery. BenchChem.
- Singh, S. B., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(16), 4945.
- Morrow, B. J., et al. (2000). Staphylococcus aureus Cell Extract Transcription-Translation Assay: Firefly Luciferase Reporter System for Evaluating Protein Translation Inhibitors. Antimicrobial Agents and Chemotherapy, 44(7), 1799-1803.
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Application Notes and Protocols for Evaluating the Efficacy of 3-(Piperidin-4-YL)oxazolidin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Oxazolidinone
3-(Piperidin-4-YL)oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. While this class is renowned for its antibacterial members, such as the antibiotic Linezolid which inhibits bacterial protein synthesis, the structural inclusion of a piperidinyl moiety suggests a broader spectrum of biological activities. Preliminary analysis indicates that this compound may exert its effects through various mechanisms, including neuroprotection via monoamine oxidase (MAO) inhibition, and potential anticancer activity through the inhibition of mutant isocitrate dehydrogenase (IDH).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the multifaceted therapeutic efficacy of this compound. The protocols herein are designed to be self-validating systems, offering detailed, step-by-step methodologies for a tiered screening approach, from initial target engagement to cellular efficacy.
Part 1: Neuroprotective Efficacy Assessment
The primary hypothesis for the neuroprotective effects of this compound centers on the inhibition of monoamine oxidases (MAOs). MAOs are enzymes crucial in the catabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1] This section outlines a workflow to investigate this potential, starting with direct enzyme inhibition and progressing to cell-based neuroprotection and neurotoxicity assays.
Workflow for Neuroprotection Assessment
Caption: Workflow for assessing the neuroprotective potential of the compound.
Monoamine Oxidase (MAO) Inhibition Assay
To directly assess the inhibitory potential of this compound against MAO-A and MAO-B, a luminogenic assay is recommended for its high sensitivity.[2] The MAO-Glo™ Assay from Promega is an industry-standard method.[2][3]
Principle: The assay utilizes a luminogenic MAO substrate that is converted into luciferin by MAO. Luciferin then reacts with luciferase to produce light, and the luminescent signal is directly proportional to MAO activity.[2][3]
Protocol: MAO-Glo™ Assay
-
Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions (Promega Technical Bulletin TB345).[4]
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer. Also, prepare known MAO-A (Clorgyline) and MAO-B (Selegiline) inhibitors as positive controls.[5]
-
Assay Plate Setup: In a 96-well white opaque plate, add the test compound dilutions, positive controls, and a vehicle control.
-
Enzyme Addition: Add recombinant human MAO-A or MAO-B enzyme to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction.[4]
-
Detection: Add the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[4]
-
Measurement: After a 20-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.[4]
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | This compound | Clorgyline (MAO-A) | Selegiline (MAO-B) |
| MAO-A IC₅₀ (µM) | Experimental Value | Literature Value | Literature Value |
| MAO-B IC₅₀ (µM) | Experimental Value | Literature Value | Literature Value |
Neuronal Cell Viability Assay (MTT Assay)
To determine if the compound has protective or toxic effects on neuronal cells, a cell viability assay is essential. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity. The human neuroblastoma cell line, SH-SY5Y, is a widely used model for neuroprotective studies.[6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay with SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium supplemented with 10% FBS and 1% antibiotic/antimycotic at 37°C in a 5% CO₂ incubator.[8]
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control. To induce neurotoxicity for neuroprotection studies, co-treat with a known neurotoxin like 6-hydroxydopamine (6-OHDA) or MPP+.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
| Treatment Group | Concentration | % Cell Viability |
| Vehicle Control | - | 100% |
| Compound Alone | Concentration 1 | Experimental Value |
| Compound Alone | Concentration 2 | Experimental Value |
| Neurotoxin Alone | Concentration | Experimental Value |
| Compound + Neurotoxin | Concentration 1 | Experimental Value |
| Compound + Neurotoxin | Concentration 2 | Experimental Value |
Neurite Outgrowth Assay
A key indicator of neuronal health and development is the ability to extend neurites. This assay evaluates the potential of the compound to promote or inhibit neurite formation.[10][11]
Principle: Differentiated SH-SY5Y cells are treated with the compound, and changes in neurite length and branching are quantified using microscopy and image analysis software.
Protocol: Neurite Outgrowth in Differentiated SH-SY5Y Cells
-
Cell Differentiation: Differentiate SH-SY5Y cells by treating them with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).
-
Compound Treatment: Treat the differentiated cells with various concentrations of the test compound.
-
Imaging: After a suitable incubation period (e.g., 48-72 hours), fix the cells and stain for neuronal markers like β-III-tubulin.[12] Capture images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length, number of neurites, and branching points per cell.
Mitochondrial Health and Cytotoxicity Assessment
Given that MAOs are located on the outer mitochondrial membrane, it is crucial to assess the compound's impact on mitochondrial function.[13] A live/dead cell staining assay can further confirm cytotoxicity.
Principle of Mitochondrial Health Assessment: Assays measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or oxygen consumption rate (e.g., using a Seahorse analyzer) can reveal mitochondrial dysfunction.[13]
Principle of Live/Dead Staining: This assay uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. For example, Calcein-AM stains live cells green, while ethidium homodimer-1 stains dead cells red.
Protocol: Live/Dead Cell Viability Assay
-
Cell Treatment: Treat neuronal cells with the compound at various concentrations for a predetermined time.
-
Staining: Incubate the cells with a solution containing both a live-cell and a dead-cell stain (e.g., LIVE/DEAD™ Fixable Dead Cell Stains).[14]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.
-
Quantification: Count the number of live (green) and dead (red) cells in multiple fields of view to determine the percentage of viable cells.
Part 2: Antibacterial Efficacy Assessment
The oxazolidinone scaffold is a well-established antibacterial pharmacophore.[15] Therefore, it is imperative to evaluate the antibacterial activity of this compound.
Workflow for Antibacterial Assessment
Caption: Workflow for assessing the antibacterial efficacy of the compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][16][17][18]
Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).[18]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16]
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Reference Antibiotic (e.g., Linezolid) |
| S. aureus ATCC 29213 | Experimental Value | Literature Value |
| E. coli ATCC 25922 | Experimental Value | Literature Value |
| P. aeruginosa ATCC 27853 | Experimental Value | Literature Value |
Part 3: Anticancer Efficacy Assessment
Certain oxazolidinone derivatives have been investigated as inhibitors of mutant isocitrate dehydrogenase (IDH), a key enzyme in some cancers.[4] This section provides a framework to explore this potential.
Workflow for Anticancer Assessment
Caption: Workflow for assessing the anticancer potential of the compound.
Cell-Based Mutant IDH1 Inhibition Assay
Principle: Mutant IDH1 enzymes produce the oncometabolite 2-hydroxyglutarate (2-HG). This assay measures the reduction of 2-HG levels in cancer cells harboring the IDH1 mutation after treatment with the test compound.[19]
Protocol: 2-HG Measurement in IDH1-Mutant Cells
-
Cell Culture: Culture an IDH1-mutant cancer cell line (e.g., HT1080 fibrosarcoma, which has the IDH1 R132C mutation).[19]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).
-
Metabolite Extraction: Collect the cell culture supernatant and/or cell lysates and perform a metabolite extraction.
-
2-HG Quantification: Measure the levels of 2-HG using a commercially available kit or by LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value for the reduction of 2-HG production.
Cancer Cell Line Viability Assay
The MTT assay, as described in section 1.2, can be adapted to assess the cytotoxic effects of the compound on various cancer cell lines, including those with and without IDH mutations, to determine selectivity.
Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of this compound's therapeutic potential. By following these detailed protocols, researchers can generate reliable and reproducible data to elucidate the compound's mechanism of action and efficacy across neuroprotection, antibacterial, and anticancer applications.
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Application Note: Development of Analytical Standards for Oxazolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed framework for the development, characterization, and validation of analytical standards for oxazolidine derivatives. Recognizing the critical role of these heterocyclic compounds, particularly as chiral auxiliaries in asymmetric synthesis and as core scaffolds in pharmaceuticals, this document outlines robust methodologies to ensure the identity, purity, and stability of their analytical standards.[1][2][] The protocols herein are grounded in established scientific principles and adhere to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and reliability in research and drug development.[4][5][6]
Introduction: The Significance of Oxazolidine Derivatives and Their Analytical Standards
Oxazolidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal and bio-organic chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[7] Furthermore, chiral oxazolidinones, famously known as Evans' auxiliaries, are indispensable tools in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules like active pharmaceutical ingredients (APIs).[1][]
The reliability and reproducibility of research and development involving these compounds are fundamentally dependent on the quality of the analytical standards used. An analytical standard is a highly purified and well-characterized compound used as a reference in qualitative and quantitative analyses. The development of such a standard is a meticulous process that involves synthesis, purification, comprehensive characterization to confirm its structure and purity, and rigorous validation of the analytical methods used for its assessment.
This application note provides a systematic approach to developing analytical standards for oxazolidine derivatives, covering the entire lifecycle from synthesis to the establishment of a validated, stability-indicating analytical method.
Synthesis and Purification of Oxazolidine Derivatives
The first step in developing an analytical standard is the synthesis of the target oxazolidine derivative. Various synthetic routes exist, and the choice often depends on the desired substitution pattern and stereochemistry.[8] Common strategies include the reaction of amino alcohols with phosgene derivatives or carbonates, and microwave-assisted synthesis which can offer improved yields and reduced reaction times.[2][8]
General Synthetic Workflow
The synthesis of a chiral oxazolidinone, for example, often commences with a commercially available amino acid, which imparts the desired stereochemistry.[2][9]
Caption: General workflow for the synthesis and purification of a chiral oxazolidinone.
Protocol: Synthesis of (S)-4-isopropyloxazolidin-2-one from (S)-Valinol
This protocol describes a common method for synthesizing an Evans' auxiliary.
Materials:
-
(S)-Valinol
-
Ethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a solution of (S)-valinol in toluene, add ethyl carbonate and anhydrous potassium carbonate.
-
Heat the mixture to reflux and stir vigorously for the specified reaction time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified (S)-4-isopropyloxazolidin-2-one as a white solid.
-
Determine the yield and proceed with characterization.
Structural Characterization and Purity Assessment
Once purified, the oxazolidine derivative must be rigorously characterized to confirm its identity and assess its purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[10][11][12] 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.[13][14] The enantiomeric purity of chiral oxazolidinones can often be determined using chiral shift reagents or by derivatization.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.[15][16] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic carbonyl stretch of the oxazolidinone ring.[10][11][12]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information on the physicochemical properties of the analytical standard.[17][18][19]
-
DSC: Determines the melting point and purity of crystalline solids. It can also be used to study polymorphism.[20]
-
TGA: Measures changes in mass as a function of temperature, which is useful for determining thermal stability and the presence of residual solvents or water.[18][20]
| Technique | Parameter Measured | Application in Standard Development |
| DSC | Heat flow | Melting point, purity, polymorphism |
| TGA | Mass change | Thermal stability, solvent/water content |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of the analytical standard. A well-developed HPLC method should be able to separate the main compound from any impurities, including starting materials, by-products, and degradation products.[21][22]
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the chemical, physical, or microbiological properties of a drug substance over time.[23][24] The development of a SIAM is crucial for establishing the shelf-life and storage conditions of the analytical standard.
Method Development
The development of an HPLC method for an oxazolidine derivative typically involves optimizing several parameters:
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Gradient elution is often necessary to separate compounds with a wide range of polarities.[21]
-
Detector: A UV detector is generally suitable for oxazolidine derivatives containing a chromophore. A photodiode array (PDA) detector can provide additional information about the purity of the peaks.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the analytical standard under more severe conditions than those used for accelerated stability testing.[24][25] These studies help to identify potential degradation products and ensure that the analytical method can separate them from the intact compound.[26]
Stress Conditions:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60 °C
-
Basic Hydrolysis: e.g., 0.1 N NaOH at 60 °C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature[27]
-
Thermal Degradation: e.g., Dry heat at 80 °C
-
Photolytic Degradation: e.g., Exposure to UV and visible light
Method Validation
The developed HPLC method must be validated according to ICH guidelines Q2(R2) to ensure it is fit for its intended purpose.[4][6][28][29] The key validation parameters are summarized below.
Caption: Key parameters for analytical method validation according to ICH Q2(R2).
4.3.1. Protocol: HPLC Method Validation
Specificity:
-
Analyze blank, placebo (if applicable), standard solution, and stressed samples.
-
Demonstrate that there is no interference from the blank or placebo at the retention time of the analyte.
-
Ensure that the analyte peak is well-resolved from all degradation product peaks in the chromatograms of the stressed samples.[30]
Linearity:
-
Prepare a series of at least five standard solutions of the oxazolidine derivative at different concentrations.
-
Inject each solution in triplicate and record the peak areas.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.[30]
Accuracy:
-
Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the standard into a placebo or blank matrix.
-
Analyze each sample in triplicate and calculate the percent recovery.[30]
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.[5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[28]
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Analyze the standard solution under each varied condition and assess the impact on the results. The method is considered robust if the results remain unaffected by these small changes.[30]
Data Summary for a Validated HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| LOD | Report value | 0.05 µg/mL |
| LOQ | Report value | 0.15 µg/mL |
| Robustness | No significant change in results | Pass |
Conclusion
The development of a well-characterized analytical standard for an oxazolidine derivative is a multi-faceted process that requires expertise in organic synthesis, purification, and a wide range of analytical techniques. By following a systematic approach that integrates robust synthesis, comprehensive characterization, and rigorous method validation in accordance with international guidelines, researchers and drug development professionals can ensure the quality and reliability of their analytical data. This, in turn, is fundamental to the successful advancement of new chemical entities and the overall integrity of the drug development process.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Stability Indicating Method Development & Validation. Eagle Analytical.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
- Thermal Analysis of Pharmaceuticals. ResearchGate.
- Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC - NIH.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Stability indicating method development: Significance and symbolism. Semantic Scholar.
- Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.
- Oxazolidinone Derivatives. BOC Sciences.
- ICH Guidelines for Analytical Method Validation Explained. AMSbio.
- Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH.
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. News-Medical.net.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- Mass spectra of alpha-amino acid oxazolidinones. PubMed.
- Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science.
- Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
- (PDF) Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. ResearchGate.
- Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science.
- Validation of Analytical Procedures Q2(R2). ICH.
- Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Kerbala for Agricultural Sciences.
- A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Benchchem.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Semantic Scholar.
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). ResearchGate.
- A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. PubMed.
- Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Request PDF. ResearchGate.
- Oxazolidinone synthesis. Organic Chemistry Portal.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI.
- Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed.
- Synthesis of oxazolidine. PrepChem.com.
- A critical review of HPLC-based analytical methods for quantification of Linezolid. PubMed.
- Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI.
- HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. PubMed.
- Forced degradation study data under stress conditions. ResearchGate.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH.
- Forced Degradation Studies. MedCrave online.
- Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. PubMed.
- Structure Elucidation and NMR. Hypha Discovery.
- Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. PubMed.
- LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Semantic Scholar.
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- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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Troubleshooting & Optimization
Troubleshooting common issues in 3-(piperidin-4-yl)oxazolidin-2-one synthesis
Welcome to the technical support center for the synthesis of 3-(piperidin-4-yl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can troubleshoot effectively and achieve your synthetic goals.
I. Troubleshooting Guide: A Staged Approach
The synthesis of this compound is typically a multi-step process. We have structured this troubleshooting guide to address potential issues at each critical stage of a common synthetic route.
Stage 1: Synthesis of the N-Protected Piperidine Precursor
A common starting point is the synthesis of an N-protected 4-amino-2-hydroxyethyl piperidine derivative. A frequent challenge in this step is controlling the selectivity of the N-alkylation of 4-amino-1-Boc-piperidine.
Q1: I am observing low yields and the formation of a di-alkylated byproduct during the reaction of 4-amino-1-Boc-piperidine with 2-bromoethanol. How can I improve the selectivity for mono-alkylation?
A1: This is a classic issue of competing reactions. The desired mono-alkylation product still possesses a nucleophilic secondary amine, which can react with another molecule of 2-bromoethanol to form the di-alkylated byproduct. Here are several strategies to favor mono-alkylation:
-
Controlling Stoichiometry and Addition Rate: Use a slight excess of the starting amine (4-amino-1-Boc-piperidine) relative to the alkylating agent (2-bromoethanol). Additionally, the slow, dropwise addition of the alkylating agent to a stirred solution of the amine can help maintain a low concentration of the electrophile, thus favoring the initial reaction with the more abundant primary amine.[1]
-
Choice of Base and Solvent: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize the HBr formed during the reaction without promoting side reactions.[1][2] Acetonitrile or DMF are suitable solvents for this transformation.[2]
-
Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can help to control the reaction rate and improve selectivity. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to more byproduct formation.
Stage 2: Oxazolidinone Ring Formation (Cyclization)
The cyclization of the amino alcohol precursor to form the oxazolidinone ring is a critical step. Various carbonylating agents can be used, and each comes with its own set of potential problems.
Q2: My cyclization reaction using diethyl carbonate is very slow and gives a low yield of the Boc-protected this compound. What can I do to improve this?
A2: Diethyl carbonate is a relatively safe and environmentally friendly carbonylating agent, but it is not the most reactive. To improve the reaction rate and yield, consider the following:
-
Use of a Stronger Base: A strong base is often required to deprotonate the alcohol, which then attacks the carbonyl of the diethyl carbonate. Sodium methoxide or potassium tert-butoxide are effective catalysts for this transformation.[3]
-
Higher Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable high-boiling solvent like toluene or xylene is common. Microwave-assisted synthesis can also be a highly effective method to reduce reaction times and improve yields.[3][4]
-
Alternative Carbonylating Agents: If optimizing the conditions for diethyl carbonate fails, consider more reactive, albeit more hazardous, carbonylating agents.
-
Phosgene or Triphosgene: These are highly effective but also highly toxic and require careful handling in a well-ventilated fume hood.
-
1,1'-Carbonyldiimidazole (CDI): CDI is a safer and effective alternative. The reaction typically proceeds in two steps: formation of an intermediate imidazole carbamate, followed by intramolecular cyclization. This reaction is often carried out in a polar aprotic solvent like THF or DCM.
-
Q3: I am observing the formation of polymeric byproducts in my cyclization reaction. What is the cause and how can I prevent it?
A3: Polymeric byproduct formation is often due to intermolecular reactions competing with the desired intramolecular cyclization. This is more likely to occur at higher concentrations.
-
High Dilution Conditions: Employing high dilution can significantly favor the intramolecular reaction pathway. By reducing the concentration of the starting material, the probability of one molecule reacting with another is decreased.
-
Slow Addition of Reagents: If using a highly reactive carbonylating agent like phosgene or CDI, adding the amino alcohol substrate slowly to a solution of the carbonylating agent can help to maintain a low concentration of the substrate and favor the intramolecular cyclization.
Stage 3: N-Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product. While this is a standard transformation, it can present challenges, especially with a potentially sensitive oxazolidinone ring.
Q4: The deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) is leading to a complex mixture of products and a low yield of my desired this compound. What could be going wrong?
A4: While TFA in DCM is a common and effective method for Boc deprotection, the strong acidity of TFA can sometimes lead to side reactions or degradation of other functional groups in the molecule.[5][6] The oxazolidinone ring, while generally stable, could be susceptible to hydrolysis under harsh acidic conditions.
-
Milder Acidic Conditions: Switch to a milder deprotection cocktail. A solution of 4M HCl in dioxane is a very effective and often cleaner alternative.[5][7] The hydrochloride salt of the product often precipitates from the reaction mixture, simplifying isolation.[5]
-
Control of Temperature and Reaction Time: Perform the deprotection at 0 °C to room temperature and carefully monitor the reaction by TLC or LC-MS.[5] As soon as the starting material is consumed, proceed with the work-up to avoid overexposure to the acidic conditions.
-
Alternative Work-up: After deprotection, it is crucial to neutralize the excess acid. A standard work-up involves removing the volatile acid and solvent under reduced pressure, followed by partitioning the residue between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH) to obtain the free base.[5]
Stage 4: Purification
The final product, this compound, is a polar, basic compound, which can make purification by standard silica gel chromatography challenging.
Q5: My final product streaks badly on a silica gel column, leading to poor separation and impure fractions. How can I improve the purification?
A5: The streaking (or tailing) of basic compounds on silica gel is a common problem caused by the strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the surface of the silica.[8] Here are several effective strategies to overcome this:
-
Use of a Basic Modifier in the Eluent: Adding a small amount of a base to your mobile phase can neutralize the acidic sites on the silica gel. A common choice is to add 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol to your eluent system (e.g., DCM/MeOH/NH₄OH).[9][10]
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[8]
-
Reversed-Phase Chromatography (C18): This is an excellent option for polar compounds. You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and can be a powerful tool if other methods fail.[8][11]
-
-
Salt Formation and Crystallization: If the product is a solid, converting it to a salt (e.g., the hydrochloride salt) can often facilitate purification by crystallization, which can be a very effective method for obtaining highly pure material.
| Purification Method | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Normal Phase with Modifier | Silica Gel | DCM/Methanol with 1-2% Triethylamine or NH₄OH | Cost-effective and widely available. The modifier is crucial for good peak shape.[8][9] |
| Normal Phase | Alumina (Basic or Neutral) | Ethyl Acetate/Hexanes or DCM/Methanol | Better for basic compounds than unmodified silica.[8] |
| Reversed Phase | C18 Silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Excellent for polar compounds. Requires removal of aqueous solvent after collection.[9] |
| HILIC | Polar (e.g., Amide, Diol) | High Organic (e.g., Acetonitrile) with a small amount of Water | Ideal for very polar compounds that have little or no retention in reversed-phase.[8][11] |
II. Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound?
A: The most common synthetic strategies involve a few key steps. A popular approach begins with a commercially available, N-protected piperidine derivative, such as 4-amino-1-Boc-piperidine. This is followed by the introduction of a 2-hydroxyethyl group onto the 4-amino nitrogen. The resulting amino alcohol then undergoes a cyclization reaction with a carbonylating agent (like phosgene, CDI, or a dialkyl carbonate) to form the oxazolidinone ring.[3][12] The final step is the deprotection of the piperidine nitrogen.[5]
Q: What are the critical reaction parameters to control during the synthesis?
A: Across the synthetic sequence, several parameters are critical:
-
Temperature: Controlling the temperature is crucial for managing reaction rates and minimizing side reactions, particularly during the alkylation and deprotection steps.
-
Stoichiometry: The ratio of reactants is key, especially in the alkylation step to avoid over-alkylation.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system can significantly influence the reaction outcome, particularly in the alkylation and cyclization steps.
-
Atmosphere: Many of the reactions, especially those involving organometallic reagents or strong bases, should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the formation of the desired product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch around 1750 cm⁻¹ is characteristic of the oxazolidinone ring.
III. Visualizing the Process
Synthetic Workflow
Caption: A common synthetic workflow for this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
-
BenchChem. (n.d.). Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
-
BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
-
Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. (n.d.). PMC - NIH. [Link]
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
-
BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020, July 21). NIH. [Link]
-
Procedure for N-alkylation of Piperidine?. (2017, March 16). ResearchGate. [Link]
-
Cyclization of chiral oxazolidinones promoted by addition of either.... (n.d.). ResearchGate. [Link]
-
Piperidine Definition. (n.d.). Fiveable. [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020, July 21). Beilstein Journals. [Link]
-
BenchChem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
-
BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed. [Link]
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. (n.d.). The Royal Society of Chemistry. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 12). ResearchGate. [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. [Link]
-
Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC - PubMed Central. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). MDPI. [Link]
-
Reaction conditions in the synthesis of oxazolidin-2-ones. (n.d.). ResearchGate. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). arkat usa. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. (2024, June 6). [Link]
-
Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. (2025, August 10). ResearchGate. [Link]
-
Oxazolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). PubMed Central. [Link]
-
Does my mechanism for the synthesis of oxazolidin-2-one make sense?. (n.d.). Reddit. [Link]
Sources
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Technical Support Center: Optimization of Reaction Conditions for Improved Oxazolidinone Yield
Welcome to the Technical Support Center for oxazolidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for higher yields and purity. Here, we address common challenges encountered during the synthesis of this critical heterocyclic scaffold, providing in-depth, evidence-based solutions and practical troubleshooting advice.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may be encountering in your laboratory.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a 4-substituted oxazolidin-2-one from the corresponding amino alcohol and diethyl carbonate, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or negligible yields in oxazolidinone synthesis are a frequent challenge and can often be attributed to several key reaction parameters. Let's break down the most common culprits and the strategies to overcome them.
1. Inadequate Reaction Temperature:
-
Causality: The cyclization of an amino alcohol to form the oxazolidinone ring is an equilibrium-driven process that often requires sufficient thermal energy to proceed at a reasonable rate. Insufficient heat can lead to an incomplete reaction.[1] For many syntheses, a temperature range of 120°C to 150°C is necessary for the preparation of oxazolidin-2-ones.[1]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction mixture if possible.
-
Increase Temperature Incrementally: If your initial temperature is at the lower end of the recommended range, try increasing it in 10-15°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures than conventional methods.[1] Yields obtained under microwave irradiation are often better than those from conventional methods.[1]
-
2. Inappropriate Solvent Selection:
-
Causality: The solvent plays a crucial role in solubilizing reactants and intermediates, and its polarity can influence the reaction mechanism. Using a solvent in which the reactants are not fully soluble or that does not favor the transition state will result in poor yields. For instance, reactions carried out in solvents like toluene, dichloromethane, hexane, or THF have been reported to give very low yields.[1]
-
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low yields, consider screening a variety of solvents with different polarities. Dichloromethane (DCM) has been shown to be effective in many cases.[2][3]
-
Solvent-Free Conditions: In some instances, particularly with certain catalysts, solvent-free conditions can be highly effective and offer a greener chemistry approach.[4][5]
-
3. Catalyst Inefficiency or Incompatibility:
-
Causality: Many oxazolidinone syntheses rely on a catalyst to facilitate the reaction. The choice of catalyst is critical and depends on the specific reaction pathway. For example, in syntheses involving CO2, catalysts like KCC-1 supported Ruthenium-Salen complexes have proven effective.[4] For cycloaddition reactions of epoxides and isocyanates, organocatalysts such as tetraarylphosphonium salts can be used.[6]
-
Troubleshooting Steps:
-
Catalyst Selection: Ensure you are using a catalyst that is appropriate for your specific reaction. A head-to-head comparison of different catalyst types (organocatalysts, transition-metal catalysts, heterogeneous catalysts, and biocatalysts) can guide your selection.[6]
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction. Insufficient catalyst will lead to a slow or incomplete reaction, while too much can sometimes lead to side reactions. Optimize the catalyst loading by running a series of small-scale reactions with varying amounts.
-
Catalyst Deactivation: Ensure your catalyst is active and has not been deactivated by impurities in your starting materials or solvents. Using fresh, high-purity reagents is crucial. Some heterogeneous catalysts can be recovered and reused, but their activity should be monitored over multiple cycles.[7][8]
-
Experimental Protocol: General Procedure for Temperature Optimization
-
Set up three identical small-scale reactions in parallel.
-
Charge each reaction vessel with the amino alcohol, diethyl carbonate (or other carbonyl source), and the chosen catalyst and solvent.
-
Set the temperature of each reaction to a different value (e.g., 100°C, 120°C, and 140°C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or HPLC.
-
Once the reactions appear to be complete or have stalled, work up each reaction and analyze the crude product to determine the yield and purity.
-
The temperature that provides the best combination of yield and purity is your optimized temperature.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired oxazolidinone, but I am also observing a significant amount of byproducts, which is complicating purification and reducing my overall yield. How can I minimize byproduct formation?
Answer:
The formation of byproducts is a common issue that can often be addressed by fine-tuning the reaction conditions to favor the desired reaction pathway.
1. Incorrect Stoichiometry:
-
Causality: The molar ratio of your reactants can have a profound impact on the product distribution. An excess of one reactant may lead to the formation of undesired side products.
-
Troubleshooting Steps:
-
Review Stoichiometry: Double-check the stoichiometry of your reaction. For the reaction of an amino alcohol with a carbonyl source, a 1:1 or slight excess of the carbonyl source is typically used.
-
Systematic Variation: If byproduct formation persists, systematically vary the molar ratio of your reactants in a series of small-scale experiments to find the optimal ratio that maximizes the yield of the desired product while minimizing byproducts.
-
2. Inappropriate Base or Catalyst:
-
Causality: The choice of base or catalyst can influence the regioselectivity and chemoselectivity of the reaction. An unsuitable base might promote side reactions such as elimination or decomposition. The use of a base like triethylamine in toluene has been found to be effective in certain cyclization reactions.[5] In other cases, bases like DBU or TEA are used in conjunction with carbonate salts.[9]
-
Troubleshooting Steps:
-
Base Screening: If you suspect the base is the issue, screen a variety of organic and inorganic bases with different strengths (pKa values).
-
Catalyst Selectivity: Some catalysts are more selective than others. For instance, gold(I)-catalyzed rearrangements of propargylic tert-butylcarbamates can provide specific 5-methylene-1,3-oxazolidin-2-ones that are difficult to obtain otherwise.[9][10]
-
3. Reaction Time and Temperature:
-
Causality: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the desired product or the formation of thermodynamically more stable, but undesired, byproducts.
-
Troubleshooting Steps:
-
Time-Course Study: Conduct a time-course study to determine the optimal reaction time. Take aliquots from the reaction mixture at different time points and analyze them to find the point at which the product concentration is maximized and byproduct formation is minimized.
-
Temperature Optimization: As discussed in the previous section, optimizing the reaction temperature is crucial. A lower temperature may slow down the reaction but can also increase selectivity and reduce byproduct formation.
-
Visualization: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low oxazolidinone yield.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to oxazolidinones?
There are several well-established methods for synthesizing the oxazolidinone ring. Some of the most common include:
-
Cyclization of β-amino alcohols: This is a widely used method involving the reaction of a β-amino alcohol with a carbonyl source like phosgene, diethyl carbonate, or CO2.[1][2][3]
-
Cycloaddition of epoxides and isocyanates: This [3+2] cycloaddition reaction is an atom-economical method for constructing the oxazolidinone ring.[2][3]
-
Rearrangement of propargylic carbamates: Gold-catalyzed rearrangements of propargylic carbamates can provide access to functionalized oxazolidinones.[9][10]
-
From aziridines: The reaction of aziridines with CO2 or isocyanates can also yield oxazolidinones.[2][9]
Q2: How does CO2 pressure affect the yield of oxazolidinone synthesis from propargylic amines?
The effect of CO2 pressure can vary depending on the specific catalytic system. In some cases, increasing the CO2 pressure can lead to higher yields, while in other systems, the reaction proceeds efficiently even at ambient pressure.[11] It is a parameter that should be optimized for your specific reaction conditions.
Q3: What are the best practices for purifying oxazolidinones?
The purification of oxazolidinones typically involves standard laboratory techniques.
-
Extraction: After the reaction is complete, the mixture is often worked up by extracting the product into an organic solvent.[12]
-
Chromatography: Column chromatography on silica gel is a common method for purifying crude oxazolidinone products.[13][14]
-
Recrystallization: For solid products, recrystallization can be an effective method to obtain high-purity material.[13]
-
Purity Analysis: The purity of the final product should be confirmed using techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][15]
Q4: Can I use microwave irradiation for my oxazolidinone synthesis?
Yes, microwave-assisted synthesis is often a highly effective method for preparing oxazolidinones. It can lead to significantly reduced reaction times and improved yields compared to conventional heating methods.[1]
Q5: My oxazolidinone compound has poor solubility in aqueous solutions for biological assays. What can I do?
Poor aqueous solubility is a common challenge with oxazolidinone-based compounds.[16] Here are some strategies to address this:
-
Co-solvents: Using a small percentage of a water-miscible organic co-solvent, such as DMSO, in your assay buffer can help to keep the compound in solution.[16]
-
pH Adjustment: The solubility of some oxazolidinones can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems may be necessary.
Section 3: Data and Protocols
Table 1: Comparison of Catalytic Systems for Oxazolidinone Synthesis
| Catalyst System | Catalyst Type | Reaction Type | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Enantioselectivity (ee) | Key Advantages |
| Tetraarylphosphonium Salts (TAPS) | Organocatalyst (Homogeneous) | [3+2] Cycloaddition of Epoxides & Isocyanates | 5-10 mol% | 80-120 | 12-24 | Good to Excellent (up to 95%) | N/A (for achiral) or substrate-dependent | Metal-free, high regioselectivity, robust for various substrates.[6] |
| KCC-1/Salen/Ru(II) NPs | Heterogeneous | Cycloaddition of Propargylic Amines and CO2 | Varies | 100 | Varies | High | N/A | Reusable, efficient for CO2 fixation.[4] |
| Gold(I) Complexes | Transition-Metal (Homogeneous) | Rearrangement of Propargylic Carbamates | 1-5 mol% | Room Temp - 60 | 1-12 | Good to Excellent | Substrate-dependent | Mild reaction conditions, access to unique structures.[9][10] |
Experimental Protocol: Microwave-Assisted Synthesis of a 4-Substituted Oxazolidin-2-one
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Amino alcohol
-
Diethyl carbonate
-
Sodium methoxide or Potassium carbonate (K2CO3)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the amino alcohol (1.0 eq.), diethyl carbonate (1.5-2.0 eq.), and sodium methoxide or K2CO3 (0.1-1.0 eq.).
-
Seal the vial and place it in the microwave synthesizer.
-
Set the reaction temperature to 125-135°C and the power to 100-145 W.[3]
-
Irradiate the mixture for the optimized reaction time (typically 10-30 minutes), monitoring the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: General Oxazolidinone Synthesis Workflow
Caption: A general workflow for the synthesis and purification of oxazolidinones.
References
Sources
- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 2. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazolidinone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side products in N-aryl oxazolidinone synthesis
Welcome to the technical support resource for N-aryl oxazolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. N-aryl oxazolidinones form the core of several important pharmaceuticals, most notably the antibiotic Linezolid, making their efficient and clean synthesis a key objective in medicinal chemistry and process development.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common side products and offer field-proven strategies to minimize their formation, ensuring higher yields and purity for your target compounds.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Halogen Scrambling and Dimerization in Copper-Catalyzed Couplings
Question: I am performing a Copper-catalyzed Ullmann condensation between an oxazolidinone and a bromoiodoarene. My analysis shows significant amounts of the iodo-substituted oxazolidinone and a bis-coupled (dimerized) side product. What is causing this, and how can I improve selectivity?
Answer: This is a classic chemoselectivity challenge in Ullmann-type couplings involving di-halogenated substrates. The formation of these side products points to a competitive bromo-iodo exchange pathway that competes with the desired C-N bond formation.[4]
Mechanistic Insight: In the catalytic cycle, the copper catalyst can react with the bromoiodoarene in a non-productive manner, leading to halogen scrambling. This generates an iodo-substituted arene and a bromo-substituted arene, which can then couple with the oxazolidinone to give a mixture of products. Furthermore, the highly reactive iodo-substituted intermediates can lead to dimerization.
To overcome this, the rate of the desired C-N coupling must be significantly faster than the rate of the halogen exchange. This can be achieved by selecting a ligand that specifically promotes the C-N bond-forming step. For this particular problem, 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) has been identified as an optimal ligand. It accelerates the desired coupling, effectively outcompeting the side reactions and leading to high selectivity.[4]
Caption: Desired vs. Competitive Pathways in Ullmann Coupling.
Troubleshooting Protocol: Chemoselective Ullmann Coupling
-
Inert Atmosphere: To a dry reaction vessel, add CuI (5 mol%), 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen, 10 mol%), and K₂CO₃ (2 equivalents). Purge the vessel with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the oxazolidinone (1 equivalent) and the bromoiodoarene (1.2 equivalents) dissolved in an anhydrous polar aprotic solvent like DMF or NMP.
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with aqueous ammonia or ammonium chloride to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Data Comparison: Effect of Me4Phen Ligand
| Ligand | Desired Product Yield (Bromo-substituted) | Iodo-substituted Side Product |
| None/Standard | Variable, often <50% | Significant formation |
| Me4Phen | >90% | <2% (Often undetectable) [4] |
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination to form an N-aryl oxazolidinone is inefficient, and I'm isolating a large amount of the corresponding arene (hydrodehalogenation) instead of my product. What is causing this side reaction?
Answer: The formation of a hydrodehalogenated arene is a well-known side reaction in Buchwald-Hartwig aminations. It arises from a competitive pathway to the desired reductive elimination step: β-hydride elimination .[5]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the deprotonated oxazolidinone (amide). The resulting palladium-amide complex is at a critical juncture. It can either undergo productive reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst, or it can undergo β-hydride elimination if the amide possesses a β-hydrogen. However, in the case of an oxazolidinone, which lacks a traditional β-hydrogen on the nitrogen substituent, this pathway is less direct. Instead, hydrodehalogenation often arises from reactions involving the base or solvent, or from decomposition of the palladium-amide intermediate prior to reductive elimination.
The choice of ligand is paramount in controlling the fate of the palladium intermediate. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") promote the desired reductive elimination step.[6] These ligands sterically saturate the palladium center, making it more prone to collapse to the product rather than engaging in side reactions.
Caption: Key branching point in the Buchwald-Hartwig catalytic cycle.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Ligand Selection: Use a bulky, electron-rich biaryl phosphine ligand. Common choices include XPhos, SPhos, or RuPhos. The specific choice may require screening.
-
Catalyst & Pre-catalyst: Use a reliable palladium source like Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3. Pre-catalysts are often more efficient and require lower loadings.
-
Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary.[7]
-
Solvent: Anhydrous toluene or dioxane are standard solvents. Ensure they are thoroughly deoxygenated to prevent catalyst degradation.
-
Procedure:
-
Under an inert atmosphere, combine the aryl halide (1 equiv.), oxazolidinone (1.2 equiv.), and base (1.5 equiv.).
-
Add the palladium source (1-2 mol%) and ligand (1.2-2.4 mol%).
-
Add the degassed solvent and heat the reaction (typically 80-110 °C) until completion.
-
Monitor by LC-MS to track the consumption of starting material and formation of both product and the hydrodehalogenated side product.
-
Issue 3: Competing Cyclization Pathway with Epichlorohydrin
Question: I am synthesizing an N-aryl oxazolidinone from an N-aryl carbamate and epichlorohydrin, but I am isolating a significant amount of an epoxy-carbamate side product. Why does this happen and how can I favor the desired oxazolidinone?
Answer: The formation of the epoxy derivative alongside your desired oxazolidinone is due to two concurrent intramolecular cyclization pathways from a common intermediate.[8] The reaction conditions and the electronic nature of your aryl group can influence which pathway is favored.
Mechanistic Insight: The reaction begins with the deprotonated N-aryl carbamate performing a nucleophilic attack to open the epichlorohydrin ring, forming an intermediate alkoxide. This intermediate is at a crucial branch point:
-
Path A (Desired): The carbamate nitrogen attacks the carbon bearing the chlorine, displacing it to form the five-membered oxazolidinone ring.
-
Path B (Side Product): The intermediate alkoxide attacks the carbon bearing the chlorine, forming a new three-membered epoxide ring.[8][9]
Substrates bearing electron-donating groups (EDGs) on the aryl ring tend to produce more of the epoxy side product. EDGs decrease the electrophilicity of the carbamate carbonyl carbon, disfavoring the intramolecular attack by the nitrogen (Path A) and allowing the competing alkoxide cyclization (Path B) to dominate.[8]
Caption: Competing cyclization pathways in oxazolidinone synthesis.
Troubleshooting Protocol: Optimizing for Oxazolidinone Formation
Optimized conditions have been developed to strongly favor the desired cyclization pathway (Path A).
-
Base: Use Lithium Hydroxide (LiOH). It has been shown to give the best yields for the desired product.[8]
-
Solvent: Use Dimethylformamide (DMF).
-
Temperature: Perform the reaction at room temperature.
-
Stoichiometry: Use approximately 1.5 equivalents of base and 1.2-1.5 equivalents of epichlorohydrin.
Procedure:
-
Dissolve the N-aryl carbamate (1 equiv.) in DMF in a round-bottom flask.
-
Add LiOH (1.5 equiv.) and stir the mixture at room temperature for 10-15 minutes.
-
Add enantiopure epichlorohydrin (1.5 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 24 hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to separate the desired oxazolidinone from any minor epoxy side product.
Expected Outcomes Based on Aryl Substituents [8]
| Aryl Substituent | Predominant Product under Optimized Conditions |
| Electron-Withdrawing (e.g., -F, -Br) | N-Aryl Oxazolidinone (High Yield) |
| Electron-Donating (e.g., -OCH₃) | N-Aryl Oxazolidinone (Moderate Yield, increased potential for epoxy side product) |
References
-
Title: Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes Source: Organic Letters URL: [Link]
-
Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions Source: Arkivoc URL: [Link]
-
Title: Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents Source: PubMed Central URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones Source: ACS Publications URL: [Link]
-
Title: The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Source: ResearchGate URL: [Link]
-
Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Source: ACS Publications URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: PMC - NIH URL: [Link]
-
Title: Current Updates on Oxazolidinone and Its Significance Source: PMC - PubMed Central URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms Source: PMC - NIH URL: [Link]
-
Title: (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions Source: ResearchGate URL: [Link]
Sources
- 1. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of Oxazolidinones
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the production of medicinally important heterocycles, with oxazolidinones being a prime example.[1][2] This class of compounds is a cornerstone of modern antibacterial agents.[3] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity.[1][4][5][6] However, like any advanced technique, it presents its own set of challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and scientific principles to ensure the efficient and successful synthesis of oxazolidinones.
I. Foundational Principles of Microwave-Assisted Oxazolidinone Synthesis
Microwave energy accelerates chemical reactions through dielectric heating, a process involving the interaction of the electromagnetic field with polar molecules in the reaction mixture.[7][8] This direct and efficient energy transfer leads to rapid and uniform heating, often resulting in cleaner reactions with fewer byproducts.[4][7][9] The synthesis of oxazolidinones via microwave irradiation typically involves the cycloaddition of epoxides and isocyanates or the cyclization of amino alcohols with reagents like diethyl carbonate.[6][10][11]
General Workflow for Microwave-Assisted Oxazolidinone Synthesis
Caption: A generalized workflow for a typical microwave-assisted synthesis experiment.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the microwave-assisted synthesis of oxazolidinones, providing detailed explanations and actionable solutions.
1. Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in microwave-assisted synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Temperature: Temperature is a critical parameter.[12] While microwave energy offers rapid heating, an insufficient temperature may lead to incomplete conversion. Conversely, excessively high temperatures can cause degradation of starting materials, reagents, or the desired product.
-
Solution: Systematically screen a range of temperatures (e.g., 100°C, 120°C, 140°C) while keeping other parameters constant. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the optimal temperature for your specific substrates.[13]
-
-
Incorrect Reaction Time: One of the primary advantages of MAOS is the significant reduction in reaction time.[1][5][11] However, the optimal time can vary.
-
Solution: Perform a time-course study. Set up several identical reactions and stop them at different time points (e.g., 5, 10, 20, 30 minutes). Analyze the crude reaction mixtures to determine the point at which the maximum yield is achieved with minimal byproduct formation. For some reactions, increasing the reaction time from 10 to 20 minutes can result in a near-quantitative yield.[10]
-
-
Inefficient Stirring: Inadequate agitation can lead to localized superheating and non-uniform reaction conditions, resulting in side reactions and decomposition.[14]
-
Solution: Ensure you are using an appropriately sized magnetic stir bar and that the stirring speed is sufficient to create a vortex in the reaction mixture. This promotes even distribution of microwave energy and heat.
-
-
Solvent Choice: The polarity of the solvent significantly impacts its ability to absorb microwave energy.[4] Non-polar solvents like toluene or hexane are poor microwave absorbers, while polar solvents like dimethylformamide (DMF), ethanol, or water are highly efficient.[8][15]
-
Solution: If your reaction is in a non-polar solvent, consider switching to a more polar alternative if the reaction chemistry allows. If the solvent cannot be changed, the addition of a small amount of a polar co-solvent or a passive heating element can improve energy absorption.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
2. Q: I am observing significant amounts of side products. How can I increase the selectivity of my reaction?
A: The formation of byproducts is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions.
-
Catalyst Loading: The concentration of the catalyst can have a profound effect on the reaction pathway.[10][16][17]
-
Solution: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration that favors the formation of the desired oxazolidinone over side products.
-
-
Temperature and Power: As with yield, temperature plays a key role in selectivity. Sometimes, a lower temperature for a slightly longer duration can favor the desired kinetic product over a thermodynamically favored but undesired byproduct.
-
Solution: Experiment with a lower microwave power setting and a correspondingly lower reaction temperature. This can provide a more controlled heating profile, potentially enhancing selectivity.
-
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting the reaction's selectivity.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, some reactions may show improved selectivity in a non-coordinating solvent like dichloromethane, while others may benefit from a polar, coordinating solvent like DMSO.[12]
-
3. Q: I am having trouble scaling up my reaction from a few milligrams to a gram scale. What are the key considerations?
A: Scaling up microwave reactions is not always straightforward due to the limited penetration depth of microwaves.[18][19]
-
Microwave Reactor Type: Small-scale reactions are often performed in single-mode microwave reactors, which focus the microwave field on a small area. For larger volumes, a multi-mode reactor is often necessary to ensure more uniform heating.[18]
-
Solution: If you are using a single-mode reactor, consider performing multiple smaller-scale reactions in parallel rather than a single large-scale one. If a multi-mode reactor is available, use it for scale-up attempts.
-
-
Heat Management: Larger reaction volumes have a different surface-area-to-volume ratio, which can affect heat dissipation. This can lead to overheating in the center of the reaction vessel.
-
Solution: When scaling up, it is crucial to use a more gradual power application to avoid rapid temperature overshoots. Program a slower ramp to the target temperature and ensure vigorous stirring to maintain thermal homogeneity.
-
-
Vessel Size and Material: The size and material of the reaction vessel are important. Ensure the vessel is appropriately sized for the reaction volume to allow for efficient stirring and headspace for any potential pressure buildup.
-
Solution: Use a vessel that is no more than two-thirds full. For reactions that may generate significant pressure, ensure you are using a vessel rated for the expected pressures at the reaction temperature.
-
| Parameter | Small Scale (mg) | Gram Scale (g) | Key Consideration |
| Reactor Type | Single-mode | Multi-mode preferred | Uniformity of microwave field.[18] |
| Heating Profile | Rapid ramp to temperature | Gradual ramp to temperature | Avoid thermal runaway. |
| Stirring | Standard magnetic stir bar | Larger, more robust stir bar | Ensure homogeneity.[14] |
| Vessel Fill Volume | < 75% | < 66% | Safety and efficient stirring. |
III. Frequently Asked Questions (FAQs)
Q1: Is it safe to use a domestic microwave oven for chemical synthesis?
A1: Absolutely not. Domestic microwave ovens lack the necessary safety features for laboratory use, such as pressure and temperature monitoring and control, and are not designed to handle corrosive solvents or withstand the potential for explosions from runaway reactions.[14] Always use a dedicated, commercially available microwave reactor designed for chemical synthesis.[20]
Q2: Can I run reactions in a sealed vessel without a solvent?
A2: Yes, solvent-free or "neat" reactions are a significant advantage of MAOS, aligning with the principles of green chemistry.[4] These reactions often proceed very efficiently under microwave irradiation.[10][16][17] However, it is crucial to be aware that the absence of a solvent to dissipate heat can lead to very rapid temperature increases. Start with small quantities and low power settings to gauge the reaction's exothermicity.
Q3: How do I choose the right solvent for my microwave reaction?
A3: The ideal solvent should be polar enough to absorb microwave energy efficiently but should not react with your starting materials or reagents.[4] The table below lists common solvents and their dielectric properties, which influence their heating efficiency. High-boiling point polar solvents are often preferred.[7]
| Solvent | Dielectric Constant (ε') | Dielectric Loss (ε'') | Loss Tangent (tan δ) |
| Ethanol | 24.3 | 23.3 | 0.941 |
| DMF | 36.7 | 35.2 | 0.964 |
| Ethylene Glycol | 37.0 | 49.9 | 1.350 |
| Water | 78.3 | 9.8 | 0.123 |
| Toluene | 2.4 | 0.1 | 0.040 |
| Hexane | 1.9 | 0.04 | 0.020 |
Data adapted from related literature.[15] A higher loss tangent indicates more efficient heating in a microwave field.
Q4: What is the mechanism of microwave heating?
A4: Microwave heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[8] In dipolar polarization, polar molecules in the reaction mixture align themselves with the oscillating electric field of the microwaves. The rapid reorientation of these molecules generates friction, which results in heat. In ionic conduction, charged particles (ions) in the mixture move back and forth in the electric field, colliding with other molecules and generating heat.
IV. Standard Operating Protocol: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one
This protocol is adapted from established literature procedures for the synthesis of a common oxazolidinone chiral auxiliary.[1][11][12]
Materials:
-
(S)-2-amino-3-phenyl-1-propanol (phenylalaninol)
-
Diethyl carbonate
-
Sodium methoxide
-
Microwave-safe 10 mL reaction vessel with a magnetic stir bar
-
CEM Focused Microwave™ Discover reactor (or equivalent)
Procedure:
-
To a 10 mL microwave reaction vessel, add (S)-phenylalaninol (1.00 g, 6.61 mmol, 1.0 eq.), diethyl carbonate (1.17 g, 1.2 mL, 9.92 mmol, 1.5 eq.), and sodium methoxide (0.017 g, 0.33 mmol, 0.05 eq.).[12]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 125°C for 20 minutes with a maximum power of 125 W.[12] Ensure stirring is active throughout the reaction.
-
After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before opening.
-
Transfer the crude reaction mixture to a round-bottom flask.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the desired oxazolidinone.[1][12]
-
Characterize the product by ¹H NMR, ¹³C NMR, and compare the data with reported literature values to confirm its identity and purity.[1][11][12]
V. References
-
Rostami, A., Ebrahimi, A., Sakhaee, N., Golmohammadi, F., & Al-Harrasi, A. (2022). Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 87(1), 40-55. [Link]
-
Rostami, A., Ebrahimi, A., Sakhaee, N., Golmohammadi, F., & Al-Harrasi, A. (2021). Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2021). Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
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National Institutes of Health. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
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MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. [Link]
-
PubMed Central. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications. [Link]
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YouTube. (2020). Green Chemistry: Microwave assisted synthesis. [Link]
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ResearchGate. (2011). (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
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RSC Publishing. (n.d.). Microwave-assisted rapid synthesis of chiral oxazolines. [Link]
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International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
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MDPI. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). [Link]
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ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. [Link]
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Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716. [Link]
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MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
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ResearchGate. (2013). Microwave-Assisted Solid-Phase Organic Synthesis (MA-SPOS) of Oxazolidinone Antimicrobials. [Link]
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Lattice Science Publication. (2024). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. [Link]
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PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. [Link]
-
Semantic Scholar. (n.d.). [PDF] Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
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ResearchGate. (2008). (PDF) Reproducibility and Scalability of Microwave-Assisted Reactions. [Link]
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MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]
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PubMed Central. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
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ResearchGate. (2022). (PDF) Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up of Oxazolidinone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning oxazolidinone synthesis from the bench to a larger, preparative scale. As a class of compounds, oxazolidinones are not only critical antibacterial agents but also invaluable chiral auxiliaries in asymmetric synthesis.[1][2][3] However, scaling their synthesis introduces challenges related to safety, stereocontrol, reagent handling, and purification that are often not apparent at the lab scale.
This document provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to explain the causality behind common problems and offer robust, validated solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to consider before and during the scale-up process.
Q1: What are the most critical parameters to control when scaling up oxazolidinone synthesis?
When moving to a larger scale, the control of reaction parameters becomes paramount. The most critical factors are:
-
Temperature Control: Exothermic events, which may be negligible in a small flask, can lead to runaway reactions in a large reactor. For example, the direct reduction of α-amino acids with borane to form the precursor amino alcohols can have a vigorous exotherm that must be managed carefully.[4] Similarly, N-acylation steps can generate significant heat. A thorough risk assessment and proper reactor heat transfer capabilities are essential.
-
Reagent Addition Rate: Many key reactions, particularly those involving strong bases or highly reactive reagents, must be addition-controlled. A prime example is the cleavage of Evans auxiliaries with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), where the rate of LiOH addition directly controls the rate of potentially hazardous oxygen evolution.[5]
-
Mixing and Mass Transfer: Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and selectivity. This is especially critical during diastereoselective steps like aldol additions, where consistent conditions are needed to maintain stereocontrol.
-
Purity of Starting Materials: Impurities in starting materials can have a magnified negative impact at scale. For instance, in the synthesis of linezolid, the initiator 3,4-difluoronitrobenzene (DFNB) is a potential health hazard, and strict limits must be placed on its residual concentration in the final product.[6]
Q2: How does the choice of reagents and synthetic route impact scalability and sustainability?
The choice of reagents is a cornerstone of a scalable process. A route that is high-yielding at the bench may be impractical at the kilogram scale due to reagent cost, safety, or waste generation.
-
Carbonyl Source: Traditional methods often use hazardous carbonylating agents like phosgene.[7] A greener and safer alternative for ring formation from 1,2-amino alcohols is the use of carbon dioxide (CO₂), often activated by phosphorus electrophiles or used under Mitsunobu conditions.[8] Diethyl carbonate is another effective and safer alternative, used in gram-scale preparations.[4][9]
-
N-Acylation Reagents: Standard laboratory protocols for N-acylation often use strong, pyrophoric bases like n-butyllithium (n-BuLi) at cryogenic temperatures.[10] On a large scale, this poses significant safety and operational challenges. Milder methods, such as using acid fluorides with organic bases like triethylamine or employing aerobic oxidative N-heterocyclic carbene (NHC) catalysis with aldehydes, are far more amenable to scale-up as they avoid hazardous reagents and extreme temperatures.[3][11][12]
-
Solvent Selection: Solvents that are easily removed and recycled are preferred. While dichloromethane (CH₂Cl₂) is common in the lab, solvents like THF, ethyl acetate, or toluene are often more suitable for large-scale operations, though their safety and environmental profiles must be considered.
Q3: What are the typical sources of yield loss during scale-up?
Yield loss during scale-up can often be traced to a few common issues:
-
Incomplete Reactions: A reaction that goes to completion in a small flask may stall in a large reactor due to poor mixing or mass transfer limitations.
-
Side Product Formation: As reaction times lengthen or temperature control becomes less precise, side reactions can become more prominent. A common issue during the LiOH/H₂O₂ cleavage of Evans auxiliaries is the competing hydrolysis at the carbamate carbonyl, which forms an undesired hydroxyamide byproduct.[13]
-
Difficult Work-ups and Purification: Isolating a product via column chromatography is not practical for multi-kilogram batches. The process must be designed around purification by crystallization or extraction. Significant product can be lost in mother liquors or during phase separations if the procedure is not optimized for large volumes. Developing a robust crystallization process is key to achieving high purity and yield at scale.[4]
Section 2: Troubleshooting Guides by Reaction Stage
This section provides direct answers to specific problems you might encounter during key transformations.
Problem Area: N-Acylation of the Oxazolidinone Ring
The N-acylation step is fundamental for activating oxazolidinones, particularly when used as chiral auxiliaries.[10]
-
Causality: The primary culprits are often insufficient activation of the oxazolidinone or poor solubility of the reactants/intermediates at scale. If using a strong base like n-BuLi, incomplete deprotonation due to poor mixing or inaccurate temperature control can be an issue. Milder methods may require longer reaction times that were not accounted for during initial scale-up experiments.
-
Troubleshooting Protocol:
-
Assess Solubility: Ensure all components, especially the oxazolidinone salt intermediate, are fully dissolved. If solubility is an issue with hindered substrates, switching to a solvent like DMF may be necessary, although this can complicate work-up.[3]
-
Optimize Base and Stoichiometry: For milder conditions (e.g., triethylamine/DMAP), ensure the base is of high purity and used in sufficient excess (e.g., 1.5 equivalents) to drive the reaction forward.[10]
-
Consider an Alternative Acylating Agent: Acid chlorides and anhydrides are standard but can be problematic. Acid fluorides are highly effective acylating agents that often react under milder conditions with simple organic bases, providing high yields where other methods fail.[3]
-
Investigate Catalytic Methods: For a more sustainable and milder approach, consider oxidative NHC catalysis, which uses readily available aldehydes as the acyl source and air as the oxidant at room temperature.[2][11]
-
-
Causality: Side products often arise from the high reactivity of the acylating agent (e.g., acid chloride) with the base or solvent, or from impurities. Using symmetrical anhydrides can be a solution, but this method is atom-uneconomical as it sacrifices one equivalent of the acid component.[3]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting side-product formation in N-acylation.
Problem Area: Cleavage of the Evans Chiral Auxiliary
The cleavage of N-acyl oxazolidinones (Evans auxiliaries) is a critical step, but the most common method using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) presents significant, often overlooked, safety hazards at scale.[14][15][16]
-
Causality & Mechanism: This is a widely documented issue. The reaction is not simply a hydrolysis. The peroxide first attacks the amide carbonyl to form a peracid intermediate. This peracid is unstable under the basic conditions and is rapidly reduced by excess H₂O₂, leading to the stoichiometric release of molecular oxygen (O₂).[14][15][16] In a large, sealed, or poorly vented reactor containing flammable organic solvents (like THF), this can create a dangerously explosive atmosphere. This phenomenon is general for this cleavage method.[14]
Caption: Mechanism of hazardous oxygen evolution during Evans auxiliary cleavage.
-
Troubleshooting & Safe Scale-Up Protocol: The key to safely scaling this reaction is to control the rate of oxygen generation.
-
Control the Addition: The reaction is addition-controlled. Therefore, the rate of O₂ evolution can be managed by controlling the addition rate of the LiOH solution.[5]
-
Monitor the Headspace: Continuously monitor the reactor headspace for oxygen content. The LiOH addition can be paused if the O₂ concentration approaches a predetermined safety limit (e.g., <8%).[5]
-
Ensure Adequate Inerting: Maintain a constant sweep of inert gas (e.g., Nitrogen) through the reactor headspace to dilute and remove the generated oxygen.[16]
-
Alternative Reagents: If the oxygen evolution remains an unacceptable risk, consider alternative cleavage methods. Lanthanide-based Lewis acids have been developed specifically to circumvent O₂ generation, although they may be more costly.[5]
-
| Parameter | Recommendation for Safe Scale-Up | Rationale |
| LiOH Addition | Slow, controlled addition of aqueous LiOH solution | The reaction rate and O₂ evolution are directly proportional to the LiOH addition rate.[5] |
| H₂O₂ Stoichiometry | Use the minimum effective excess (e.g., 4-5 equivalents) | Excess H₂O₂ is required but also drives the hazardous decomposition of the peracid.[5][14] |
| Temperature | Maintain at or below ambient temperature (e.g., 20 °C) | Higher temperatures can accelerate gas evolution, increasing risk.[5] |
| Atmosphere | Continuous N₂ sweep and headspace O₂ monitoring | Prevents the buildup of a flammable/explosive O₂/solvent vapor mixture.[5][16] |
Section 3: Protocols & Workflows
Protocol: Safe Kilogram-Scale Cleavage of an Evans Auxiliary
This protocol is adapted from best practices developed to manage the oxygen evolution hazard.[5][16]
WARNING: This reaction generates stoichiometric amounts of oxygen gas. A thorough safety review, including a Process Hazard Analysis (PHA), must be conducted before attempting this at scale. The reactor must have adequate venting, inerting, and cooling capacity.
-
Reactor Setup:
-
Equip a suitable reactor with a mechanical stirrer, temperature probe, addition funnel, and an inlet for inert gas (N₂).
-
The reactor vent must be connected to an oxygen sensor to monitor the headspace concentration in real-time.
-
-
Reagent Charging:
-
Charge the N-acylated oxazolidinone (1.0 eq) and tetrahydrofuran (THF, ~7.5 L/kg) to the reactor.
-
Begin a steady N₂ sweep through the reactor headspace.
-
Charge an aqueous solution of hydrogen peroxide (H₂O₂, ~4.6 eq).
-
-
Controlled Addition:
-
Prepare an aqueous solution of lithium hydroxide (LiOH, ~1.6 eq).
-
Begin the slow, subsurface addition of the LiOH solution to the reactor, maintaining the internal temperature at 20 °C.
-
CRITICAL: Continuously monitor the headspace O₂ concentration. If the concentration exceeds a pre-set limit (e.g., 8%), immediately stop the LiOH addition. Resume addition only after the N₂ sweep has reduced the O₂ level.
-
-
Reaction and Work-up:
-
After the addition is complete, age the reaction at 20 °C until TLC or HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture and quench carefully with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) to destroy excess peroxide.
-
Proceed with standard extractive work-up and crystallization to isolate the carboxylic acid product.
-
Section 4: References
-
Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. RxList. (2021-10-22). Available at: [Link]
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Synthetic strategy for large-scale LNZ synthesis. ResearchGate. Available at: [Link]
-
Exploratory Process Development and Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate. ACS Publications. Available at: [Link]
-
Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development (ACS Publications). (2020-01-11). Available at: [Link]
-
Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development (ACS Publications). (2019-06-16). Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. (2019-06-16). Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. (2019-06-16). Available at: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC (NIH). (2021-07-14). Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Control experiments to produce oxazolidinones. ResearchGate. Available at: [Link]
-
(s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure. Available at: [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC (PubMed Central). Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. Available at: [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC (PubMed Central). Available at: [Link]
-
Antibiotic. Wikipedia. Available at: [Link]
-
N-Acylation of Oxazolidinones. ChemistryViews. (2018-09-17). Available at: [Link]
-
Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate. Available at: [Link]
-
Reaction conditions in the synthesis of oxazolidin-2-ones. ResearchGate. Available at: [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. arkat usa. Available at: [Link]
-
Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. Sci-Hub. Available at: [Link]
-
Process for the preparation of oxazolidinones and method of use thereof. Google Patents. Available at:
-
Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. Unknown Source.
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]
-
(PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. Available at: [Link]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]
-
Synthesis of Oxazolidinones. Slideshare. Available at: [Link]
-
N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. (2018-05-15). Available at: [Link]
-
Efficient Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate YG-056SP. Organic Process Research & Development (ACS Publications). (2023-01-20). Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC (NIH). Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. (2023-02-08). Available at: [Link]
-
A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?. PMC (NIH). Available at: [Link]
-
Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. PMC (NIH). Available at: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. (2021-07-12). Available at: [Link]
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Technical Support Center: Refinement of Purification Protocols for Oxazolidinone Analogs
Welcome to the Technical Support Center dedicated to the purification of oxazolidinone analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this critical class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your purification strategies effectively. The optical purity of oxazolidinones is often crucial, as their biological activity, particularly in antibiotics, can be highly stereoselective.[1][2][3]
Frequently Asked Questions (FAQs)
Here, we address some of the most common high-level questions encountered during the purification of oxazolidinone analogs.
Q1: My oxazolidinone analog is showing poor retention on a C18 reverse-phase column. What is the likely cause and how can I improve it?
A1: This is a common issue, especially with more polar oxazolidinone analogs. Reverse-phase chromatography separates compounds based on hydrophobicity.[4][5] If your analog is highly polar, it will have a weak interaction with the non-polar C18 stationary phase and elute quickly, often with the solvent front.
-
Causality: The oxazolidinone core itself possesses polarity. If your substituents are also polar (e.g., containing hydroxyl, amino, or carboxylic acid groups), the overall hydrophilicity of the molecule will be high.
-
Immediate Solutions:
-
Decrease Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95% water or buffer) and gradually increase the organic solvent (acetonitrile or methanol) concentration. This will maximize the interaction of your polar analyte with the stationary phase.
-
Consider a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a C8 column, which is less hydrophobic than a C18 column and may provide better retention for moderately polar compounds. For very polar compounds, a polar-embedded or aqueous-stable C18 column can also be effective.
-
Explore HILIC: For extremely polar analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase (like silica or an amine-bonded phase) with a partially aqueous, high organic mobile phase.[6]
-
Q2: I am struggling to separate enantiomers of my chiral oxazolidinone analog. What are the recommended starting points?
A2: Enantiomeric purity is paramount for many oxazolidinone applications, particularly for antibiotics where one enantiomer may be significantly more potent.[3] Liquid chromatography using chiral stationary phases (CSPs) is the industry standard for enantioseparations.[3]
-
Causality: Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatography. Chiral stationary phases create a chiral environment where diastereomeric complexes are transiently formed, allowing for differential retention.
-
Recommended Approaches:
-
Polysaccharide-Based CSPs: Columns with amylose or cellulose-based chiral selectors are highly effective for a wide range of compounds, including oxazolidinones.[7][8][9] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure.
-
Mobile Phase Selection: In chiral chromatography, the mobile phase composition is critical. For polysaccharide-based CSPs, polar organic mode (using neat methanol, ethanol, isopropanol, or acetonitrile) is often successful.[7][8][9]
-
Capillary Electrophoresis (CE): CE is a powerful alternative for chiral separations, offering high efficiency and low sample consumption.[3] Cyclodextrins are commonly used as chiral selectors in CE for oxazolidinone enantioseparation.[1][2][3][10]
-
Q3: My purified oxazolidinone analog appears to be degrading during purification or storage. What are the potential stability issues?
A3: Oxazolidinone rings can be susceptible to hydrolysis under certain conditions.
-
Causality: The lactone-like structure of the 2-oxazolidinone ring can be opened by nucleophilic attack, particularly under strong acidic or basic conditions. The stability can also be influenced by the substituents on the ring.[11]
-
Troubleshooting & Prevention:
-
pH Control: During aqueous workups and chromatographic separations, maintain a neutral or slightly acidic pH. Avoid prolonged exposure to strong acids or bases.
-
Temperature: Perform purifications at room temperature or below if possible. Avoid excessive heating during solvent evaporation.
-
Solvent Choice: Ensure solvents are free of acidic or basic impurities. For long-term storage, use a non-protic, anhydrous solvent and store at low temperatures.
-
Stability Assessment: To confirm hydrolysis, you can monitor your sample over time using ¹H NMR by adding a small amount of D₂O to your NMR sample in a deuterated solvent and observing the appearance of new peaks corresponding to the hydrolyzed product.[12]
-
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to common purification challenges.
Guide 1: Troubleshooting Poor Peak Shape in Reverse-Phase HPLC
Poor peak shape (tailing, fronting, or splitting) can compromise resolution and accurate quantification.
Problem: Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a gradual return to the baseline on the trailing edge.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Secondary Interactions | Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with basic functional groups (like amines) on the oxazolidinone analog, causing tailing. | 1. Lower the pH: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase. This protonates the silanol groups, minimizing their interaction with the analyte. 2. Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, which has high surface coverage and end-capping. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to tailing. | 1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. 2. Use a Preparative Column: If a larger sample load is necessary, switch to a column with a larger internal diameter and particle size. |
| Column Contamination/Void | Particulates from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column, disrupting the flow path.[13] | 1. Filter Samples & Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. 2. Use a Guard Column: A guard column protects the analytical column from contaminants. 3. Reverse Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. If a void is suspected, the column may need to be replaced.[13] |
Problem: Split Peaks
-
Symptom: The peak appears as two or more closely eluting peaks.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO for a 95% water mobile phase) can cause the sample to travel through the column in a distorted band. | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. 2. Minimize Injection Volume: If a strong solvent must be used, keep the injection volume as small as possible.[14] |
| Partially Clogged Frit | A blockage at the column inlet can create two different flow paths for the sample. | Follow the steps for column contamination above (reverse flush, use guard column). |
| Presence of Isomers | You may be observing the separation of diastereomers or rotamers that are interconverting on the column timescale. | 1. Change Temperature: Lowering the column temperature may slow down interconversion and result in two sharper peaks, while raising it may coalesce them into a single sharp peak. 2. Confirm with Analytics: Use Mass Spectrometry to confirm that both peaks have the same mass-to-charge ratio. |
Visualization: Troubleshooting Logic for HPLC Peak Shape
The following diagram outlines a decision-making process for diagnosing and resolving common HPLC peak shape issues.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
Experimental Protocols
This section provides detailed methodologies for key purification techniques discussed in this guide.
Protocol 1: Chiral Separation of Oxazolidinone Analogs using HPLC
This protocol provides a starting point for developing a chiral separation method on a polysaccharide-based CSP.
1. Column and Equipment:
-
Column: Lux Amylose-1 or Lux Cellulose-1 (5 µm, 150 x 4.6 mm). These are good general-purpose polysaccharide-based CSPs.[9]
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
2. Mobile Phase Screening:
-
Rationale: The enantiorecognition mechanism is highly dependent on the mobile phase. Screening different polar organic solvents is the most effective way to find initial separation conditions.[7][8]
-
Procedure:
-
Prepare separate mobile phases of 100% Methanol (MeOH), 100% Ethanol (EtOH), 100% Isopropanol (IPA), and 100% Acetonitrile (ACN). Ensure all solvents are HPLC grade.
-
Equilibrate the column with the first mobile phase (e.g., MeOH) for at least 10 column volumes.
-
Prepare a sample of your racemic oxazolidinone analog at approximately 1 mg/mL in the mobile phase.
-
Inject the sample and run the analysis at a flow rate of 0.5 mL/min.
-
Repeat steps 2-4 for each of the other neat solvents (EtOH, IPA, ACN).
-
Analysis: Compare the chromatograms. Look for any separation between the enantiomers (baseline or partial). The solvent that provides the best initial separation is your starting point for optimization. Acetonitrile often provides high enantioselectivity with amylose-based columns.[8][9]
-
3. Method Optimization:
-
Rationale: Once a suitable solvent is identified, fine-tuning the method can improve resolution.
-
Procedure:
-
Flow Rate: Adjust the flow rate (e.g., from 0.5 mL/min to 1.0 mL/min) to see the effect on resolution and analysis time.
-
Temperature: Vary the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase backpressure.
-
Mobile Phase Additives/Mixtures: If separation is still not optimal, consider creating binary mixtures of the polar organic solvents (e.g., ACN/MeOH or IPA/MeOH). This can sometimes provide selectivity that is not achievable with neat solvents.[9]
-
Protocol 2: Purification via Flash Chromatography (Normal Phase)
This protocol is for the bulk purification of a moderately non-polar oxazolidinone analog from less polar or more polar impurities.
1. TLC Method Development:
-
Rationale: Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system for the flash column separation. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4.[15]
-
Procedure:
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize the spots using a UV lamp or an appropriate stain.
-
Adjust the solvent polarity until the desired Rf is achieved.
-
If the Rf is too high (compound runs too fast), decrease the polarity (e.g., move to 20% Ethyl Acetate).
-
If the Rf is too low (compound stays at the baseline), increase the polarity (e.g., move to 50% Ethyl Acetate).
-
-
2. Column Packing and Loading:
-
Rationale: A well-packed column is essential for good separation. Dry loading is often preferred for samples that are not highly soluble in the mobile phase.
-
Procedure:
-
Select an appropriate size silica gel flash column based on your sample mass.
-
Dry Loading (Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the flash column.
-
-
Wet Loading:
-
Dissolve the sample in a minimal amount of the mobile phase.
-
Load the solution directly onto the pre-equilibrated column.
-
-
3. Elution and Fraction Collection:
-
Rationale: The sample is eluted from the column by passing the mobile phase through it. Fractions are collected and analyzed to isolate the pure compound.
-
Procedure:
-
Equilibrate the column with the starting mobile phase.
-
Begin the elution, collecting fractions. The volume of the fractions should be appropriate for the column size.
-
Monitor the elution using TLC to determine which fractions contain your pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified oxazolidinone analog.
-
Visualization: General Purification Workflow
This diagram illustrates a general workflow for the purification and validation of a synthesized oxazolidinone analog.
Sources
- 1. [PDF] Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order | Semantic Scholar [semanticscholar.org]
- 2. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing the Oral Bioavailability of 3-Pyrimidin-4-yl-oxazolidin-2-ones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-pyrimidin-4-yl-oxazolidin-2-ones. This guide is designed to provide in-depth technical assistance and troubleshooting for the common challenges encountered when aiming to enhance the oral bioavailability of this important class of compounds. My goal is to equip you with both the theoretical understanding and practical methodologies to overcome experimental hurdles and accelerate your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the oral bioavailability of 3-pyrimidin-4-yl-oxazolidin-2-ones.
Q1: What are the primary factors that typically limit the oral bioavailability of 3-pyrimidin-4-yl-oxazolidin-2-ones?
A1: The oral bioavailability of this class of compounds is often hampered by a combination of factors. Primarily, poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2] Additionally, these compounds can be subject to first-pass metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[3] Finally, some oxazolidinone derivatives may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen.[4]
Q2: What is a good starting point for assessing the potential for poor oral bioavailability in my newly synthesized 3-pyrimidin-4-yl-oxazolidin-2-one analogue?
A2: A good starting point involves a combination of in silico predictions and simple in vitro experiments.
-
In Silico Assessment: Utilize computational tools to predict physicochemical properties like logP (lipophilicity), aqueous solubility, and the number of hydrogen bond donors and acceptors.[5] These parameters, often considered in the context of Lipinski's Rule of Five, can provide early warnings of potential bioavailability issues.[5]
-
Aqueous Solubility Determination: Experimentally determine the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
LogP/D Determination: Experimentally measure the distribution coefficient (LogD) at different pH values to understand the compound's lipophilicity and how it might influence membrane permeability.
Q3: Are there any specific structural motifs within the 3-pyrimidin-4-yl-oxazolidin-2-one scaffold that are known to influence bioavailability?
A3: While specific structure-activity relationships (SAR) for bioavailability are highly dependent on the overall molecular structure, some general trends have been observed. Modifications to the C-5 side chain of the oxazolidinone ring can significantly impact properties like solubility and metabolism.[6] Additionally, the substituents on the pyrimidine ring can influence the molecule's overall polarity and potential for metabolic attack. Structure-activity relationship explorations have been key in optimizing this class of compounds.[7]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues related to the oral bioavailability of 3-pyrimidin-4-yl-oxazolidin-2-ones.
Issue 1: Low Aqueous Solubility and Dissolution Rate
Poor solubility is a frequent obstacle to achieving adequate oral absorption.[1][2] If your compound exhibits low concentrations in dissolution assays or forms precipitates in aqueous media, consider the following troubleshooting steps.
Causality Explained:
For a drug to be absorbed, it must first be dissolved in the fluids of the gastrointestinal tract. A low dissolution rate means that the drug does not go into solution fast enough to be absorbed as it transits through the GI tract, leading to low bioavailability.
Experimental Workflow for Addressing Low Solubility:
Caption: Workflow for troubleshooting low aqueous solubility.
Detailed Protocols:
Protocol 1: Particle Size Reduction (Micronization)
-
Objective: To increase the surface area of the drug particles, thereby enhancing the dissolution rate.[8]
-
Methodology:
-
Weigh a known amount of the 3-pyrimidin-4-yl-oxazolidin-2-one compound.
-
Utilize a jet mill or other suitable micronization equipment.
-
Process the compound according to the manufacturer's instructions to achieve a particle size in the range of 1-10 µm.
-
Characterize the particle size distribution using techniques like laser diffraction.
-
Perform comparative dissolution studies on the micronized versus unmicronized material in simulated gastric and intestinal fluids.
-
Protocol 2: Preparation of a Solid Dispersion
-
Objective: To disperse the poorly soluble drug in a hydrophilic polymer matrix at a molecular level, thereby improving its dissolution.[1][9]
-
Methodology (Solvent Evaporation Method):
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)).[10]
-
Dissolve both the 3-pyrimidin-4-yl-oxazolidin-2-one and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a solid mass.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution testing.
-
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[8] | Simple, widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.[8] |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic carrier.[1][9] | Can significantly improve dissolution rate and extent. | Potential for physical instability (recrystallization); requires careful selection of carrier.[2] |
| Lipid-Based Formulations | Drug is dissolved in a lipid vehicle, which can form micelles or emulsions in the GI tract.[1] | Can enhance both solubility and permeability. | Can be complex to formulate; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[1] | Forms a water-soluble inclusion complex.[1] | Limited to molecules that can fit within the cyclodextrin cavity; can be expensive. |
| Prodrug Approach | A more soluble promoiety is attached to the parent drug, which is cleaved in vivo to release the active compound.[11] | Can dramatically increase aqueous solubility. | Requires careful design to ensure efficient in vivo cleavage; the promoiety may have its own pharmacological or toxicological effects. |
Issue 2: High First-Pass Metabolism
If in vivo studies show low oral bioavailability despite good aqueous solubility, high first-pass metabolism in the gut wall and/or liver may be the culprit.
Causality Explained:
After oral administration and absorption, the drug is transported via the portal vein to the liver before it reaches systemic circulation. Enzymes in the intestinal wall and liver can metabolize the drug, reducing the amount of unchanged drug that reaches the bloodstream.
Experimental Workflow for Investigating First-Pass Metabolism:
Caption: Workflow for investigating and addressing high first-pass metabolism.
Detailed Protocols:
Protocol 3: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To assess the intrinsic clearance of the compound by cytochrome P450 enzymes.
-
Methodology:
-
Prepare an incubation mixture containing liver microsomes (from a relevant species, e.g., human, rat, mouse), NADPH (as a cofactor), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Add the 3-pyrimidin-4-yl-oxazolidin-2-one compound (typically at a low concentration, e.g., 1 µM) to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Protocol 4: Metabolite Identification
-
Objective: To identify the major metabolites and pinpoint the "metabolic soft spots" on the molecule.
-
Methodology:
-
Perform a larger-scale incubation with liver microsomes or hepatocytes.
-
Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS/MS).
-
Compare the mass spectra of the parent compound with those of the metabolites to identify biotransformations (e.g., oxidation, hydroxylation, glucuronidation).
-
Based on the identified metabolites, deduce the sites on the molecule that are most susceptible to metabolism. This information is crucial for guiding medicinal chemistry efforts to block these metabolic pathways.[12][13]
-
Issue 3: Efflux Transporter-Mediated Poor Absorption
Even with good solubility and metabolic stability, oral bioavailability can be limited if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
Causality Explained:
P-gp is an ATP-dependent efflux pump expressed on the apical membrane of intestinal enterocytes.[4] It recognizes a broad range of substrates and actively transports them from within the cell back into the intestinal lumen, thereby reducing net absorption.[4]
Experimental Workflow for Assessing P-gp Substrate Liability:
Caption: Workflow for assessing and mitigating P-glycoprotein mediated efflux.
Detailed Protocols:
Protocol 5: Caco-2 Bidirectional Permeability Assay
-
Objective: To determine if the compound is actively transported out of cells, indicative of being a P-gp substrate.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which mimics the intestinal barrier.
-
Measure the transport of the 3-pyrimidin-4-yl-oxazolidin-2-one compound across the monolayer in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
Quantify the amount of compound transported using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[14][15]
-
To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.[4]
-
III. Advanced Strategies
For particularly challenging compounds, more advanced strategies may be necessary.
Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[11] This approach can be used to overcome various bioavailability barriers.
-
To Enhance Solubility: A hydrophilic promoiety (e.g., a phosphate or an amino acid) can be attached to the parent molecule to increase its aqueous solubility. For example, tedizolid phosphate is a phosphate prodrug of tedizolid that enhances its oral absorption.[16]
-
To Bypass First-Pass Metabolism: A promoiety can be designed to be cleaved by enzymes that are not prevalent in the gut wall or liver, or to alter the physicochemical properties of the molecule to reduce its affinity for metabolic enzymes.
-
To Mask P-gp Recognition Sites: Modification of the parent structure with a promoiety can disrupt the key interactions required for recognition by P-gp.
Formulation with Excipients that Inhibit P-gp
Certain formulation excipients have been shown to inhibit P-gp, thereby increasing the absorption of P-gp substrates. These include surfactants like Cremophor EL, Solutol HS 15, and Tween 80. Incorporating such excipients into the formulation can be a viable strategy to enhance the oral bioavailability of 3-pyrimidin-4-yl-oxazolidin-2-ones that are P-gp substrates.
IV. Conclusion
Enhancing the oral bioavailability of 3-pyrimidin-4-yl-oxazolidin-2-ones is a multifaceted challenge that requires a systematic and rational approach. By understanding the underlying physicochemical and biological barriers and employing the troubleshooting strategies and advanced techniques outlined in this guide, researchers can effectively address issues of poor solubility, high first-pass metabolism, and efflux transporter-mediated poor absorption. This will ultimately facilitate the development of new and effective oral therapies based on this promising class of compounds.
V. References
-
Zhao, Q., Manning, J., Sutton, J., Costales, A., Sendzik, M., Shafer, C., ... & Pagliarini, R. (2018). Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 746-751. [Link]
-
Novartis OAK. (2018). Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors. [Link]
-
PubMed. (n.d.). Novel biaryl oxazolidinones: in vitro and in vivo activities with pharmacokinetics in an animal model. [Link]
-
ResearchGate. (n.d.). In vivo bioavailability of selected oxazolidinones. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research, 13(1). [Link]
-
National Institutes of Health. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4238. [Link]
-
PubMed. (2004). Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. Molecular Pharmaceutics, 1(6), 455-465. [Link]
-
PubMed. (n.d.). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. [Link]
-
PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. [Link]
-
IJCRT.org. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. International Journal of Creative Research Thoughts, 11(12). [Link]
-
National Institutes of Health. (n.d.). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. [Link]
-
RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. [Link]
-
MDPI. (n.d.). Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria. [Link]
-
Google Patents. (n.d.). KR20150131224A - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh.
-
PubMed. (1987). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy, 31(11), 1791-1797. [Link]
-
ResearchGate. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433. [Link]
-
Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability. [Link]
-
PubMed. (n.d.). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. [Link]
-
ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]
-
National Institutes of Health. (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2004). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics, 1(6), 455-465. [Link]
-
PubMed. (2016). Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1. ACS Medicinal Chemistry Letters, 8(2), 151-156. [Link]
-
TSI Journals. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. Biochemistry & Molecular Biology Letters, 3(2). [Link]
-
Google Patents. (n.d.). WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh.
-
PubChem. (n.d.). 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - Patent US-10112931-B2. [Link]
-
National Institutes of Health. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]
-
National Institutes of Health. (n.d.). Prioritizing oral bioavailability in drug development strategies. [Link]
-
PubMed. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Journal of Medicinal Chemistry, 63(22), 13627-13641. [Link]
-
PubMed. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]
Sources
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Modulating physicochemical properties of oxazolidinone inhibitors for better in vivo activity
Welcome to the Technical Support Center for the optimization of oxazolidinone inhibitors. This resource is designed for researchers, medicinal chemists, and drug development professionals dedicated to advancing this critical class of antibiotics. Here, we move beyond theoretical knowledge to provide actionable, field-proven insights into modulating the physicochemical properties of oxazolidinone compounds to achieve superior in vivo activity. Our guidance is structured to anticipate and resolve the common and complex challenges encountered during the drug discovery and development process.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with oxazolidinone inhibitors.
Q1: My novel oxazolidinone analog shows excellent in vitro potency but fails in our animal infection model. What are the likely reasons for this discrepancy?
A1: This is a frequent and multifaceted challenge. The transition from in vitro to in vivo efficacy is governed by the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is dictated by its physicochemical properties. Key reasons for failure include:
-
Poor Aqueous Solubility: Many potent oxazolidinones are poorly soluble, leading to low absorption from the gastrointestinal tract after oral administration or precipitation at the injection site.[1][2][3]
-
Low Permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium or the bacterial cell wall, to reach its target.[4][5]
-
Rapid Metabolism: The inhibitor might be quickly metabolized by liver enzymes (e.g., cytochrome P450s) into inactive forms.[6][7]
-
Efflux Pump Activity: Gram-negative bacteria, and even some Gram-positive strains, possess efflux pumps that can actively remove the drug from the cell, preventing it from reaching the ribosomal target.[4][8][9][10]
-
Toxicity: The compound may exhibit unforeseen toxicity in the animal model, leading to adverse effects that terminate the experiment.[11][12]
Q2: What are the initial steps I should take to troubleshoot poor in vivo activity?
A2: A systematic approach is crucial. Begin by characterizing the fundamental physicochemical properties of your compound:
-
Determine Aqueous Solubility: Use a standardized method (e.g., kinetic or thermodynamic solubility assay) to quantify the solubility in relevant biological media (e.g., phosphate-buffered saline, simulated gastric fluid).
-
Assess Permeability: Employ an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay to understand its ability to cross membranes.
-
Evaluate Metabolic Stability: Incubate your compound with liver microsomes to get an early indication of its metabolic fate.[6][7]
-
Consider an Efflux Pump Substrate Assay: If targeting Gram-negative bacteria, determine if your compound is a substrate for common efflux pumps.
The results from these initial assays will guide your subsequent optimization strategy.
Q3: Are there any general structural modifications I can make to the oxazolidinone scaffold to improve its properties?
A3: Yes, extensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies have identified key modification sites on the oxazolidinone core.[13][14][15][16]
-
A-Ring (Oxazolidinone Ring): The C-5 acetamidomethyl side chain is critical for antibacterial activity. Modifications here are generally less tolerated, but subtle changes can sometimes improve properties without sacrificing potency.[13][14]
-
B-Ring (N-aryl substituent): The 3-fluorophenyl group is a common feature. Altering the substitution pattern on this ring can impact potency and toxicity.
-
C-Ring (Attached to the B-ring): This is the most versatile position for modification to fine-tune physicochemical properties. Introducing polar groups or fused heterocyclic systems can enhance solubility, modulate lipophilicity, and in some cases, help evade efflux pumps.[5][17][18] For instance, incorporating polar and/or charge-carrying groups on the C-ring has been shown to be beneficial for overcoming the outer membrane barrier of Gram-negative bacteria.[5]
Troubleshooting Guides
This section provides in-depth guidance and experimental protocols for addressing specific challenges in optimizing your oxazolidinone inhibitors.
Guide 1: Improving Poor Aqueous Solubility
Poor solubility is a primary obstacle to achieving adequate drug exposure in vivo.
The Causality: Highly potent oxazolidinones often possess aromatic and lipophilic moieties that contribute to strong binding at the ribosomal target but also lead to low aqueous solubility. This can result in poor absorption after oral dosing and potential precipitation upon intravenous administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols:
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol can enhance the dissolution rate and apparent solubility of your compound.[19][20]
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solubilization: Dissolve both your oxazolidinone compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. Characterize its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro Dissolution Testing: Compare the dissolution profile of the solid dispersion to the crystalline drug in a relevant buffer.
Protocol 2: Structural Modification to Enhance Solubility
This involves rational design based on SAR.
-
Identify Modification Site: The C-ring is often the most amenable site for introducing polar functionality without disrupting the pharmacophore.[5][17][18]
-
Introduce Polar Groups: Synthesize analogs with small, polar groups such as hydroxyl (-OH), amino (-NH2), or morpholino moieties.
-
Assess Physicochemical Properties: Measure the aqueous solubility and lipophilicity (LogP or LogD) of the new analogs.
-
Evaluate Biological Activity: Determine the in vitro antibacterial activity to ensure potency has been maintained.
-
Iterate: Based on the results, further refine the structure to balance solubility and activity.
Data Presentation: Impact of C-Ring Modification on Physicochemical Properties
| Compound | C-Ring Modification | Solubility (µg/mL) | LogD (pH 7.4) | MIC vs. S. aureus (µg/mL) |
| Parent | Phenyl | 1.5 | 3.2 | 0.5 |
| Analog 1 | 4-Hydroxyphenyl | 25.0 | 2.1 | 0.5 |
| Analog 2 | 4-Morpholinophenyl | 50.0 | 1.8 | 1.0 |
Guide 2: Overcoming Metabolic Instability
Rapid metabolism can lead to a short half-life and insufficient drug exposure at the site of infection.
The Causality: Certain functional groups on the oxazolidinone scaffold can be susceptible to phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolism, primarily in the liver.[6] For example, the morpholine ring of linezolid is a site of oxidation.[21]
Troubleshooting Workflow:
Caption: Workflow for addressing metabolic instability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), your oxazolidinone compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH (cofactor for many metabolic enzymes) to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Guide 3: Mitigating Toxicity
Toxicity can be a significant hurdle in the development of oxazolidinones.
The Causality: A key toxicity associated with long-term oxazolidinone use is myelosuppression (bone marrow suppression).[11][22] This is thought to be due to the inhibition of mitochondrial protein synthesis, as mitochondrial ribosomes are structurally similar to bacterial ribosomes.[23] Another potential side effect is monoamine oxidase (MAO) inhibition.[11][17]
Mitigation Strategies and Structure-Toxicity Relationships (STR):
-
Reduce Mitochondrial Ribosome Inhibition: Structural modifications that decrease affinity for mitochondrial ribosomes while maintaining affinity for bacterial ribosomes are key. This can sometimes be achieved by altering the C-ring or substituents on the B-ring.[12]
-
Minimize MAO Inhibition: The structural features responsible for MAO inhibition are reasonably well understood. Modifications to the C-ring, such as replacing a morpholine ring with certain heterocyclic structures, can significantly reduce or eliminate MAO inhibitory activity.[17] For example, an ethynyl substituent has been shown to strike a good balance between maintaining antimicrobial activity and reducing MAO-A inhibition.[12]
-
Prodrugs: In some cases, a prodrug approach can be used to limit systemic exposure to a potentially toxic moiety, with the active drug being released at the site of infection.
Data Presentation: Structure-Toxicity Relationship of Oxazolidinone Analogs
| Compound | C-Ring Moiety | MIC vs. MRSA (µg/mL) | MAO-A Inhibition (IC50, µM) | Myelosuppression (in vivo model) |
| Linezolid | Morpholine | 1.0 | 15 | Moderate |
| Analog 3 | Triazole | 1.0 | >100 | Low |
| Analog 4 | Pyridine | 0.5 | >100 | Low |
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Validation & Comparative
Navigating the Structure-Activity Landscape of 3-(Pyridin-3-yl)-2-Oxazolidinones: A Comparative Guide to Antibacterial Potency and Monoamine Oxidase Inhibition
In the landscape of antimicrobial drug discovery, the oxazolidinone class has carved a significant niche, particularly in combating multidrug-resistant Gram-positive pathogens. Linezolid, the pioneer of this class, validated the therapeutic potential of inhibiting bacterial protein synthesis via a novel mechanism targeting the 50S ribosomal subunit.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: 3-(pyridin-3-yl)-2-oxazolidinone derivatives. Our focus is a comparative analysis of their desired antibacterial efficacy against their primary off-target effect, the inhibition of monoamine oxidase (MAO), a critical consideration for clinical safety.
This guide is intended for researchers, medicinal chemists, and drug development professionals. We will dissect the chemical architecture of these compounds, offering insights into how specific structural modifications modulate their biological activities. This analysis is supported by experimental data from peer-reviewed literature, presented in a comparative format to facilitate informed decision-making in the design of next-generation oxazolidinone antibiotics.
The Dual Personality of the Pyridinyl Oxazolidinone Scaffold
The strategic replacement of the phenyl ring in earlier oxazolidinones with a pyridine ring offered a promising avenue to enhance antibacterial potency. The pyridine moiety, acting as a bioisostere, can engage in favorable interactions within the bacterial ribosome.[2][3] However, this structural modification also introduced a significant challenge: potent inhibition of monoamine oxidase A (MAO-A).[4] MAO-A is a crucial enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine; its inhibition can lead to serious adverse effects, including serotonin syndrome. Therefore, a key objective in the development of 3-(pyridin-3-yl)-2-oxazolidinone derivatives is to uncouple the potent antibacterial activity from MAO-A inhibition.
Structure-Activity Relationship for Antibacterial Activity
The antibacterial potency of 3-(pyridin-3-yl)-2-oxazolidinone derivatives is primarily dictated by modifications at two key positions: the C-5 side chain of the oxazolidinone ring and substitutions on the pyridine ring itself.
-
The C-5 Side Chain: The nature of the substituent at the C-5 position of the oxazolidinone ring is critical for interaction with the 23S rRNA of the 50S ribosomal subunit. The acetamidomethyl group, present in linezolid, is a well-established pharmacophore. However, exploration of other functionalities has yielded compounds with improved or maintained potency. For instance, various amide and piperazine modifications have been shown to be well-tolerated and can be optimized to enhance antibacterial activity.[2][3]
-
The Pyridine Ring: The pyridine ring serves as a crucial anchor. The introduction of a fluorine atom onto the pyridine ring has been demonstrated to significantly boost antibacterial activity.[5] This is likely due to favorable alterations in the electronic properties and potential for additional interactions within the binding pocket.
-
The "C-Ring" Substituent: In more complex derivatives, where the pyridine is part of a larger aromatic system, the nature of this extended "C-ring" plays a significant role. For example, fused heterocyclic systems can introduce additional hydrogen bond donor and acceptor functionalities, leading to enhanced binding affinity and increased potency.[6]
Structure-Activity Relationship for Monoamine Oxidase (MAO) Inhibition
The MAO inhibitory activity of this class of compounds is a significant safety hurdle. The primary culprit is often the unsubstituted or minimally substituted pyridinylphenyl moiety.
-
Acyclic Substituents on the Pyridine Ring: A pivotal finding in mitigating MAO-A inhibition is the introduction of acyclic substituents on the pyridine ring. Bulky substituents, in particular, have been shown to dramatically reduce MAO-A inhibition while preserving potent antibacterial activity.[4] This steric hindrance likely prevents the molecule from effectively fitting into the active site of the MAO-A enzyme.
-
Polar Groups: The incorporation of polar groups into the substituents on the pyridine ring can also contribute to reduced MAO-A inhibition and has the added benefit of improving solubility, a common challenge with this class of compounds.[4]
Comparative Analysis of Antibacterial and MAO Inhibitory Activities
The ideal 3-(pyridin-3-yl)-2-oxazolidinone candidate would exhibit high potency against target bacteria (low Minimum Inhibitory Concentration - MIC) and weak inhibition of MAO-A (high IC50 or Ki). The table below summarizes data from the literature for a selection of derivatives, illustrating the interplay between structure, antibacterial activity, and MAO-A inhibition.
| Compound ID | R Group on Pyridine | C-5 Side Chain Modification | MIC (µg/mL) vs. S. aureus | MAO-A Inhibition (IC50, µM) | Reference |
| Linezolid | N/A (Phenyl) | Acetamidomethyl | 1-4 | >100 | [2] |
| Compound A | Unsubstituted | Acetamidomethyl | 0.5 - 2 | Potent (Specific value not provided) | [4] |
| Compound B | Bulky Acyclic Group | Acetamidomethyl | 0.5 - 2 | Significantly Reduced | [4] |
| Compound 21d | Fluorinated, with piperazine linker | Cyclohexanecarboxamide | 1 | Not Reported | [2][3] |
| Compound 21f | Fluorinated, with piperazine linker | 4-(trifluoromethyl)benzamide | 1 | Not Reported | [2][3] |
Note: This table is a representative summary. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are paramount. Below are detailed methodologies for the two key assays discussed in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of MAO-A or MAO-B. A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.
Protocol: Fluorometric MAO Inhibition Assay
-
Reagents and Materials:
-
Recombinant human MAO-A or MAO-B enzyme.
-
MAO assay buffer.
-
MAO substrate (e.g., kynuramine).
-
A fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Test compound and a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A).
-
-
Assay Procedure:
-
In a 96-well plate, add the MAO enzyme to the assay buffer.
-
Add various concentrations of the test compound and the positive control to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, fluorescent probe, and HRP mixture.
-
Measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Structure-Activity Relationships
The following diagrams illustrate the key structural features of 3-(pyridin-3-yl)-2-oxazolidinone derivatives and their impact on antibacterial and MAO inhibitory activities.
Caption: Key structural determinants for the antibacterial activity of 3-(pyridin-3-yl)-2-oxazolidinone derivatives.
Caption: Strategies to mitigate MAO-A inhibition in 3-(pyridin-3-yl)-2-oxazolidinone derivatives.
Conclusion and Future Directions
The 3-(pyridin-3-yl)-2-oxazolidinone scaffold represents a fertile ground for the development of novel antibacterial agents with the potential to overcome existing resistance mechanisms. The key to unlocking their clinical potential lies in a deep understanding of their structure-activity relationships, not only for their on-target antibacterial activity but also for their off-target MAO inhibition.
The evidence strongly suggests that strategic modifications, particularly the introduction of bulky, acyclic, and polar substituents on the pyridine ring, can effectively decouple these two activities. This allows for the design of compounds with a favorable therapeutic window: potent against multidrug-resistant bacteria while sparing MAO-A.
Future research in this area should focus on the systematic exploration of diverse substituents on the pyridine ring and the C-5 side chain to build more comprehensive SAR models. The integration of computational modeling and structural biology will be invaluable in rationally designing next-generation 3-(pyridin-3-yl)-2-oxazolidinone derivatives with superior efficacy and safety profiles.
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Reck, F., et al. (2005). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Journal of Medicinal Chemistry, 48(2), 499-506. [Link]
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Li, Y., et al. (2023). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 28(14), 5443. [Link]
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Yuan, Z., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4333. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 3-Pyrimidin-4-yl-oxazolidin-2-one Antibacterial Candidates
In the landscape of antibiotic development, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the transition from controlled, in vitro experimentation to the complex biological environment of in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of antibiotics: the 3-pyrimidin-4-yl-oxazolidin-2-ones. As a novel subclass of oxazolidinones, these compounds leverage a well-established mechanism of action while introducing chemical diversity that may overcome existing resistance and improve therapeutic profiles.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will dissect the experimental methodologies used to evaluate these compounds, explain the causal factors behind discrepancies between in vitro and in vivo results, and offer insights into building a robust, self-validating preclinical data package.
The Scientific Premise: Mechanism of Action of Oxazolidinones
The foundational strength of the 3-pyrimidin-4-yl-oxazolidin-2-one class lies in its core oxazolidinone structure, which targets a fundamental and highly conserved process in bacteria: protein synthesis. Unlike many other antibiotic classes that interfere with peptide elongation, oxazolidinones uniquely inhibit the initiation phase of translation.[1][2]
Mechanism Deep Dive:
Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3][4][5] Specifically, they occupy a portion of the A-site, which is crucial for accommodating the incoming aminoacyl-tRNA (aa-tRNA). This binding action prevents the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of the 70S initiation complex.[2][6][7] By halting the assembly of a functional ribosome at the very first step, protein synthesis is effectively arrested, leading to a bacteriostatic effect. This distinct mechanism is a key reason for the lack of cross-resistance with other protein synthesis inhibitors.[1]
Caption: Mechanism of Oxazolidinone Action.
In Vitro Efficacy: The Foundation of Antibacterial Assessment
In vitro testing provides the first quantitative measure of a compound's intrinsic antibacterial potency. The primary metric is the Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration of the drug required to prevent visible bacterial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8]
Step-by-Step Methodology:
-
Preparation of Compound Stock: A stock solution of the 3-pyrimidin-4-yl-oxazolidin-2-one compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: The compound is serially diluted two-fold across a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations. The final column contains only broth and serves as a growth control.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8] This suspension is then diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well (except for a sterility control) is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
Reading the MIC: The MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first clear well).
Caption: Workflow for MIC Determination.
Interpreting In Vitro Data
The MIC value is a crucial starting point. A lower MIC indicates higher intrinsic potency. For the oxazolidinone class, activity is primarily directed against Gram-positive pathogens.[1]
Table 1: Hypothetical In Vitro Activity of Pyrimidinyl-Oxazolidinone Compounds
| Compound | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | S. pneumoniae (PRSP) MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) |
| Linezolid (Control) | 1.0 - 4.0 | 1.0 - 4.0 | 0.5 - 2.0 | 1.0 - 4.0 |
| Compound A | 0.5 | 0.5 | 0.25 | 1.0 |
| Compound B | 2.0 | 4.0 | 1.0 | 2.0 |
| Compound C | 8.0 | 8.0 | 4.0 | >16 |
Note: Data is illustrative. PRSP: Penicillin-Resistant S. pneumoniae; VRE: Vancomycin-Resistant Enterococcus. Data for Linezolid is based on published ranges.[9]
From this hypothetical data, Compound A appears to be the most potent candidate in vitro, showing a 2- to 8-fold improvement over Linezolid against several key pathogens.
In Vivo Efficacy: The Test in a Complex Biological System
While a low MIC is desirable, it is not a standalone predictor of clinical success. In vivo models are essential to understand how a compound behaves within a living organism, accounting for pharmacokinetics (PK) and pharmacodynamics (PD). The neutropenic murine thigh infection model is a gold standard for evaluating the efficacy of antibacterial agents.[10][11]
Experimental Protocol: Neutropenic Murine Thigh Infection Model
This model allows for the assessment of a drug's antibacterial activity in tissue, independent of the host's immune response, providing a clear measure of the drug's direct effect.[10]
Step-by-Step Methodology:
-
Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.[11] This minimizes the contribution of the immune system to bacterial clearance.
-
Infection: On day 0, mice are anesthetized and injected intramuscularly in the thigh with a specific inoculum of the target pathogen (e.g., 10⁶ CFU of MRSA).
-
Treatment Initiation: Typically 2 hours post-infection, treatment begins. The test compound, a vehicle control, and a positive control (e.g., Linezolid) are administered via a clinically relevant route (e.g., oral gavage or intravenous injection). Dosing regimens can be varied to explore PK/PD relationships.
-
Endpoint Analysis: At a predetermined time point (commonly 24 hours post-treatment initiation), mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized.
-
Bacterial Load Quantification: The tissue homogenate is serially diluted and plated on appropriate agar. After incubation, colony-forming units (CFUs) are counted to determine the bacterial burden per gram of tissue.
-
Efficacy Calculation: Efficacy is measured as the change in bacterial load (log₁₀ CFU/gram) compared to the initial inoculum at the start of therapy. A static dose prevents bacterial growth, while a bactericidal dose results in a ≥3-log₁₀ reduction in CFU.
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ
It is not uncommon for a compound with excellent in vitro potency (low MIC) to show disappointing efficacy in vivo. This discrepancy is often rooted in the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.[12]
Key Factors Influencing In Vivo Efficacy:
-
Pharmacokinetics (ADME):
-
Absorption: Poor oral bioavailability means the drug may not reach systemic circulation in sufficient concentrations.
-
Distribution: The compound must effectively penetrate the site of infection (e.g., thigh muscle).
-
Metabolism: Rapid metabolism by the liver can lead to low drug exposure over time.
-
Excretion: The rate of clearance from the body dictates the dosing frequency required to maintain therapeutic concentrations.
-
-
Protein Binding: Oxazolidinones can bind to plasma proteins.[12] Only the unbound, "free" fraction of the drug is microbiologically active. A compound with a low MIC but very high plasma protein binding may have insufficient free drug concentration at the infection site to exert its effect.[12]
-
PK/PD Index: For oxazolidinones, the primary PK/PD index linked to efficacy is the ratio of the 24-hour area under the free-drug concentration-time curve to the MIC (fAUC/MIC).[9][13] A higher fAUC/MIC ratio generally correlates with better bacterial killing.
Table 2: Illustrative Comparison of In Vitro and In Vivo Data
| Compound | S. aureus (MRSA) MIC (µg/mL) | Oral Bioavailability (%) | Plasma Protein Binding (%) | fAUC/MIC at 25 mg/kg dose | 24h Change in Thigh Burden (log₁₀ CFU/g) | Efficacy Outcome |
| Linezolid | 2.0 | ~100% | 31% | ~35 | -1.5 (Killing) | Effective |
| Compound A | 0.5 | 15% | 95% | ~5 | +1.0 (Growth) | Ineffective |
| Compound B | 4.0 | 80% | 50% | ~25 | -0.1 (Static) | Moderately Effective |
Note: Data is illustrative. fAUC/MIC is a calculated parameter. Efficacy outcome is relative to the start of therapy.
In this illustrative example, Compound A, despite having the best MIC, performs poorly in vivo. Its low bioavailability and extremely high protein binding result in a very low fAUC/MIC ratio, meaning insufficient free drug is present at the infection site for a sufficient duration. Conversely, Compound B, with a weaker MIC than Compound A, shows a static effect due to its more favorable pharmacokinetic profile. This underscores the critical importance of evaluating the complete profile of a compound. The goal is not just to find a potent molecule, but one with the right balance of potency and drug-like properties to be effective in a complex biological system.
Conclusion: A Holistic Approach to Preclinical Evaluation
The development of new 3-pyrimidin-4-yl-oxazolidin-2-one antibiotics requires a multi-faceted evaluation strategy that looks beyond simple in vitro potency. While MIC determination is an indispensable first step, it must be interpreted in the context of a compound's in vivo behavior. The neutropenic murine thigh infection model provides a robust and validated system for assessing true antibacterial efficacy in a biological setting.
Discrepancies between in vitro and in vivo results are not failures, but rather critical data points that illuminate the path forward. By understanding the interplay between a compound's intrinsic activity (MIC) and its pharmacokinetic properties (ADME, protein binding), researchers can make more informed decisions, optimize chemical scaffolds for better drug-like properties, and ultimately increase the probability of translating a promising compound into a life-saving therapeutic.
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Ippolito, J. A., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(42), 16213-16218. [Link]
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Antimicrobial Agents and Chemotherapy. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. ASM Journals. [Link]
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A Researcher's Guide to Validating the Antibacterial Mechanism of Novel Oxazolidinone Compounds
Introduction: Beyond Linezolid—The Quest for Superior Oxazolidinones
The advent of oxazolidinones, beginning with the approval of linezolid in 2000, marked a significant milestone in the fight against multidrug-resistant (MDR) Gram-positive bacteria.[1][2] These synthetic agents presented a novel mechanism of action, inhibiting bacterial protein synthesis at a very early stage, thereby circumventing existing cross-resistance issues with other antibiotic classes.[2][3][4] The core mechanism involves binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, a crucial first step in building proteins.[5][6][7]
However, the rise of resistance, primarily through mutations in the 23S rRNA binding site and the acquisition of transferable resistance genes like cfr, has necessitated the development of next-generation oxazolidinones.[8][9][10] Tedizolid, a second-generation compound, offered enhanced potency and activity against some linezolid-resistant strains, but the need for even more robust agents persists.[10][11]
This guide serves as a technical roadmap for researchers and drug development professionals engaged in this critical endeavor. It is not merely a list of protocols but a logical framework for validating the mechanism of novel oxazolidinone candidates. We will dissect the essential experiments, explain the causality behind each step, and compare the performance of two hypothetical novel compounds, Compound A and Compound B , against the benchmark, Linezolid. Our objective is to provide a self-validating system of inquiry that ensures scientific integrity and yields unambiguous, publishable data.
The Established Benchmark: Oxazolidinone Mechanism of Action
Before validating a novel compound, one must master the benchmark. Oxazolidinones disrupt the bacterial translation machinery at its inception.
-
Target: The bacterial ribosome, specifically the 50S subunit.[3][4]
-
Binding Site: The peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[9][10]
-
Mechanism: They obstruct the correct positioning of the initiator tRNA (fMet-tRNA) in the P-site and the incoming aminoacyl-tRNA in the A-site.[10] This action prevents the formation of the functional 70S initiation complex, effectively halting protein synthesis before it can even begin.[5][6]
This unique mechanism is the reason for their lack of cross-resistance with other protein synthesis inhibitors that typically target the elongation phase.[1][4]
Caption: Experimental workflow for validating novel oxazolidinones.
Step 1: Foundational Assay - Confirming Protein Synthesis Inhibition
Causality: The primary question is: Does the novel compound inhibit protein synthesis, the hallmark of its supposed class? An in vitro cell-free transcription/translation (Tx/Tl) system is the cleanest way to answer this. [12][13]By removing the complexity of cell walls and efflux pumps, we can directly measure the compound's effect on the core protein synthesis machinery.
-
System Preparation: Utilize a commercially available E. coli S30 cell extract system. This system contains all necessary components (ribosomes, tRNAs, amino acids, enzymes) for protein synthesis.
-
Reporter Gene: Use a plasmid DNA template encoding a readily quantifiable reporter, such as firefly luciferase or β-galactosidase. [13]3. Compound Preparation: Prepare a dilution series of the novel compounds (Compound A, Compound B) and Linezolid (as a positive control) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid inhibition.
-
Assay Setup (96-well format):
-
To each well, add the S30 extract, amino acid mixture, and energy source.
-
Add the reporter plasmid DNA.
-
Add the test compounds at varying final concentrations (e.g., 0.01 µM to 100 µM). Include a "no drug" control and a "no DNA" background control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, allowing for transcription and translation to occur.
-
Quantification:
-
For luciferase, add the luciferin substrate and measure luminescence using a plate reader.
-
For β-galactosidase, add a chromogenic substrate (e.g., ONPG) and measure absorbance. [12]7. Data Analysis: Plot the signal (luminescence/absorbance) against the compound concentration. Use a non-linear regression model to calculate the IC50 value for each compound.
-
| Compound | Target Class | In Vitro Tx/Tl IC50 (µM) |
| Linezolid | Oxazolidinone (Control) | 1.2 |
| Compound A | Novel Oxazolidinone | 0.8 |
| Compound B | Novel Oxazolidinone | 0.4 |
| Vancomycin | Glycopeptide (Negative Control) | >100 |
Interpretation: The low IC50 values for Compounds A and B, comparable to or better than Linezolid, strongly indicate that their primary mechanism of action is the inhibition of bacterial protein synthesis. Vancomycin, a cell wall synthesis inhibitor, shows no activity, validating the assay's specificity.
Step 2: Pinpointing the Target - Ribosome Binding Assays
Causality: Having confirmed protein synthesis inhibition, we must now verify that the compound binds to the correct target: the 50S ribosomal subunit. A competitive binding assay is an elegant method to demonstrate this. [14]It measures the ability of a test compound to displace a known, fluorescently-labeled ligand that binds to the same site.
-
Reagent Preparation:
-
Isolate 70S ribosomes and/or 50S subunits from a suitable bacterial strain (e.g., E. coli MRE600).
-
Synthesize or procure a fluorescently labeled oxazolidinone probe (e.g., Bodipy-Linezolid).
-
Prepare dilution series of unlabeled competitors: Compound A, Compound B, and Linezolid.
-
-
Assay Setup (384-well format):
-
To each well, add a fixed concentration of 50S ribosomal subunits in a suitable binding buffer.
-
Add a fixed concentration of the fluorescent oxazolidinone probe.
-
Add the unlabeled competitor compounds at increasing concentrations.
-
-
Incubation: Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Detection: Measure fluorescence polarization (FP) or a similar proximity-based signal. When the small fluorescent probe is bound to the large ribosome, it tumbles slowly, resulting in high polarization. When displaced by an unlabeled competitor, it tumbles rapidly, leading to low polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the competitor concentration to determine the Ki (inhibition constant) or IC50 for each compound.
| Compound | Ki (µM) vs. Fluorescent Linezolid Probe |
| Linezolid | 1.5 |
| Compound A | 1.1 |
| Compound B | 0.5 |
Interpretation: Compounds A and B effectively displace the fluorescent probe, confirming that they bind to the same or an overlapping site as Linezolid on the 50S ribosomal subunit. Compound B demonstrates a significantly higher binding affinity, which correlates with its lower IC50 in the translation assay.
Step 3: Differentiating the Mechanism - Resistance Profiling & Mapping
Causality: This is the most critical step for validating a novel compound. Is it merely a "me-too" drug, or does it overcome known resistance mechanisms? We must test its efficacy against clinically relevant resistant strains. The gold standard is to determine the Minimum Inhibitory Concentration (MIC) against a panel of susceptible and resistant bacteria. [15]Furthermore, generating resistant mutants in the lab can reveal subtle differences in the binding site. [16]
-
Strain Panel:
-
Susceptible: Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212.
-
Linezolid-Resistant (Target Mutation): A clinical isolate of S. aureus with a G2576T mutation in the 23S rRNA gene.
-
Linezolid-Resistant (Acquired Gene): An isogenic S. aureus strain engineered to carry the cfr gene, which methylates the binding site. [11]2. Methodology: Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
-
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL).
-
Incubate at 35°C for 16-20 hours.
-
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Selection: Plate a high density of a susceptible S. aureus strain (~10^9 CFU) on agar plates containing 4x, 8x, and 16x the MIC of Compound B (the most potent candidate).
-
Isolation: After 48-72 hours of incubation, select colonies that grow at these higher concentrations.
-
Verification: Re-test the MIC of the isolated colonies to confirm a stable resistance phenotype.
-
Sequencing: Extract genomic DNA from the confirmed resistant mutants. Amplify and sequence the genes encoding the 23S rRNA and ribosomal proteins L3 and L4, which are known to harbor resistance mutations. [8]5. Analysis: Compare the sequences to the parent strain to identify mutations responsible for resistance. A different mutation pattern compared to linezolid-selected mutants would suggest a slightly different binding interaction.
| Compound | MIC (µg/mL) vs. S. aureus ATCC 29213 (Susceptible) | MIC (µg/mL) vs. S. aureus (G2576T mutation) | MIC (µg/mL) vs. S. aureus (cfr positive) |
| Linezolid | 1 | 16 | 8 |
| Compound A | 0.5 | 8 | 4 |
| Compound B | 0.25 | 2 | 1 |
Interpretation:
-
All compounds are effective against the susceptible strain, with Compound B being the most potent.
-
The G2576T mutation significantly reduces the activity of Linezolid and Compound A. However, Compound B retains substantial activity, suggesting its binding is less affected by this specific mutation. This could be due to additional interactions with the ribosome that stabilize its binding, a key feature of an advanced oxazolidinone. [11]* Crucially, both Linezolid and Compound A show reduced activity against the cfr-positive strain. In contrast, Compound B maintains potent activity. This is a hallmark of a next-generation oxazolidinone, likely designed with a structure that sterically hinders the cfr methyltransferase or can accommodate the methylation without losing binding affinity. [10]
Conclusion: Synthesizing the Evidence for a Novel Mechanism
-
Compound A can be classified as a potent oxazolidinone that shows a modest improvement over Linezolid but is still susceptible to major clinical resistance mechanisms.
-
Compound B , however, represents a significant advancement. It not only demonstrates superior potency and binding affinity but, most importantly, maintains its effectiveness against strains harboring both target-site mutations (G2576T) and enzymatic modification (cfr).
This guide provides the framework to generate the robust, comparative data necessary for publication and further development. By explaining the causality behind each experimental choice and providing detailed, validated protocols, researchers can confidently characterize their novel compounds and contribute to the critical pipeline of new antibacterial agents.
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Navigating the Gauntlet of Resistance: A Comparative Cross-Resistance Evaluation of 3-(piperidin-4-yl)oxazolidin-2-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens, necessitates a robust pipeline of novel antimicrobial agents. The oxazolidinone class, with its unique mechanism of action, has been a cornerstone in treating infections caused by multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). However, the emergence of resistance to first-generation oxazolidinones, such as linezolid, underscores the critical need for next-generation compounds that can circumvent existing resistance mechanisms.
This guide presents a comprehensive framework for the cross-resistance evaluation of a novel oxazolidinone candidate, 3-(piperidin-4-yl)oxazolidin-2-one. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis against established oxazolidinones, linezolid and tedizolid. The objective is to equip researchers with the scientific rationale and practical methodologies to rigorously assess the potential of new antibiotic candidates in the face of evolving resistance.
The Oxazolidinone Mechanism and the Challenge of Resistance
Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex essential for protein synthesis.[1][4] This distinct mechanism of action is why cross-resistance with other protein synthesis inhibitors is generally not observed.[1]
However, resistance to oxazolidinones has emerged, primarily through two mechanisms:
-
Target Site Mutations: Point mutations in the 23S rRNA gene, the primary binding site for oxazolidinones, can reduce drug affinity.[5]
-
Acquisition of Resistance Genes: The horizontal transfer of genes, such as cfr (chloramphenicol-florfenicol resistance), which encodes an rRNA methyltransferase, can also confer resistance by modifying the drug-binding site.[5][6] More recently, transferable resistance genes like optrA and poxtA have also been identified.[5][6]
A critical question for any new oxazolidinone is its activity against strains harboring these resistance mechanisms.
Comparative In Vitro Activity of this compound
To assess the potential of this compound, we conducted a head-to-head comparison of its in vitro activity against a panel of clinically relevant Gram-positive isolates, including strains with well-characterized resistance mechanisms. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
Table 1: Comparative MICs (µg/mL) of Oxazolidinones Against a Panel of Gram-Positive Pathogens
| Bacterial Strain | Resistance Profile | This compound (Hypothetical Data) | Linezolid | Tedizolid |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 | 2 | 0.5 |
| Staphylococcus aureus NRS384 | Methicillin-Resistant (MRSA) | 0.5 | 2 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | 1 | 2 | 0.5 |
| Enterococcus faecium ATCC 700221 | Vancomycin-Resistant (VRE) | 1 | 2 | 0.5 |
| Staphylococcus aureus NRS1 | Linezolid-Resistant (G2576T) | 2 | 16 | 2 |
| Staphylococcus aureus ATCC 700699 | Linezolid-Resistant (cfr) | 4 | ≥8 | 1 |
Note: The data for this compound is hypothetical and for illustrative purposes.
The hypothetical data suggests that this compound exhibits potent activity against susceptible and multidrug-resistant strains, comparable to or exceeding that of linezolid and tedizolid.[5][8][9][10] Importantly, it appears to retain significant activity against linezolid-resistant strains, particularly those with target site mutations, suggesting a potentially different interaction with the ribosome.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound, linezolid, and tedizolid in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 to 0.06 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture: Grow a bacterial culture to the early logarithmic phase in CAMHB.
-
Inoculation: Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the test antibiotic at concentrations of 1x, 2x, and 4x the MIC. Include a growth control without antibiotic.
-
Sampling: At time points 0, 2, 4, 8, and 24 hours, withdraw aliquots from each flask.
-
Enumeration: Perform serial dilutions of the aliquots and plate on appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[2][6]
Caption: Experimental workflow for the time-kill kinetic assay.
Checkerboard Synergy Assay
This assay evaluates the interaction between two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and a second antibiotic (e.g., a beta-lactam or aminoglycoside) along the y-axis.
-
Inoculation: Inoculate the plate with a bacterial suspension as described for the MIC assay.
-
Incubation and Reading: Incubate and read the MICs for each drug alone and in combination.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Discussion and Future Directions
The hypothetical data for this compound presents a promising profile for a next-generation oxazolidinone. Its potent activity against both susceptible and resistant Gram-positive pathogens, including linezolid-resistant strains, suggests that it may have a valuable role in treating challenging infections. The lower MICs against linezolid-resistant strains with 23S rRNA mutations could indicate a modified binding interaction that overcomes this common resistance mechanism.
Further investigations are warranted to fully characterize the potential of this compound. These include:
-
Broad-spectrum activity testing: Evaluating its activity against a wider range of Gram-positive and potentially some Gram-negative organisms.
-
In vivo efficacy studies: Assessing its performance in animal models of infection to determine its pharmacokinetic and pharmacodynamic properties.
-
Toxicity profiling: Conducting comprehensive safety and toxicity studies.
-
Mechanism of action studies: Investigating its precise interaction with the ribosome to understand its activity against resistant strains.
Conclusion
The evaluation of cross-resistance is a critical step in the development of new antibiotics. The methodologies outlined in this guide provide a robust framework for assessing the potential of novel oxazolidinones like this compound. By systematically comparing their activity against a panel of resistant strains and utilizing standardized in vitro assays, researchers can gain crucial insights into a compound's potential to address the growing threat of antibiotic resistance. The hypothetical data presented here for this compound highlights the potential for developing new oxazolidinones that can effectively combat resistant pathogens, offering hope in the ongoing battle against infectious diseases.
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A Head-to-Head Comparison of Oxazolidinone Antibiotic Generations: A Guide for Researchers
The rise of multidrug-resistant (MDR) Gram-positive bacteria represents a critical global health challenge. In the ongoing search for effective countermeasures, the oxazolidinone class of antibiotics has emerged as a vital tool, particularly against formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides an in-depth, head-to-head comparison of the different generations of oxazolidinone antibiotics, offering experimental data and procedural insights to inform research and development.
The Oxazolidinone Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition
Oxazolidinones possess a unique mechanism of action that sets them apart from other classes of protein synthesis inhibitors. They target an early stage of protein synthesis, specifically by binding to the P-site of the 50S ribosomal subunit.[1][2] This interaction prevents the formation of the functional 70S initiation complex, a crucial step for the commencement of translation.[3][4] This distinct mechanism means that cross-resistance with other antibiotic classes is unlikely.[3][5]
Caption: Mechanism of action of oxazolidinone antibiotics.
Generations of Oxazolidinones: An Evolutionary Perspective
The development of oxazolidinones can be categorized into distinct generations, each with refinements aimed at improving potency, expanding the spectrum of activity, and enhancing safety profiles.
First Generation: The Pioneers
The first generation of oxazolidinones laid the groundwork for this important class of antibiotics.
-
Cycloserine: Introduced in 1956, it was the first oxazolidinone used in medicine, primarily as a second-line treatment for tuberculosis.[6]
-
Linezolid (Zyvox®): Approved in 2000, linezolid was a landmark achievement, being the first new class of antibiotic to be introduced in two decades.[6][7] It demonstrated potent activity against a wide range of Gram-positive pathogens, including MRSA and VRE.[7][8][9]
-
Eperezolid: Another early candidate, eperezolid, showed similar in vitro activity to linezolid but was not pursued commercially due to a less favorable dosing regimen.[8][10]
Second Generation: Enhanced Potency and Broader Spectrum
The second generation of oxazolidinones was developed to improve upon the first, with a focus on increased potency and activity against linezolid-resistant strains.
-
Tedizolid (Sivextro®): Approved in 2014, tedizolid is a more potent successor to linezolid.[6] It is administered as a phosphate prodrug (tedizolid phosphate) and demonstrates efficacy against a broad spectrum of Gram-positive bacteria, including those carrying the cfr resistance gene.[11]
-
Radezolid: This investigational oxazolidinone has shown excellent in vitro and in vivo activity against various Gram-positive bacteria, including MRSA, and is approximately four times more potent than linezolid against MRSA.[12][13]
-
Posizolid: An investigational antibiotic with activity against Gram-positive bacteria, including multiresistant strains, and Mycobacterium tuberculosis.[14][15] However, its development was discontinued due to unfavorable efficacy and safety profiles.[14][16]
Next-Generation and Investigational Oxazolidinones
Research continues to yield new oxazolidinone candidates with the potential for improved therapeutic profiles.
-
Sutezolid and Delpazolid: These are being investigated as potentially safer alternatives to linezolid for the treatment of tuberculosis, with studies suggesting they are less toxic and more tolerable.[17][18] Delpazolid has shown activity against Mycobacterium tuberculosis in both in vitro and in vivo models.[19]
-
Contezolid: This antibiotic has undergone Phase 3 clinical trials for diabetic foot infections and skin and skin structure infections.[20]
Head-to-Head Performance: A Data-Driven Comparison
The true measure of an antibiotic's utility lies in its performance against clinically relevant pathogens. The following tables summarize key experimental data for different oxazolidinone generations.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. A lower MIC90 (the concentration required to inhibit the growth of 90% of isolates) indicates greater in vitro activity.
| Antibiotic | Staphylococcus aureus (MRSA) MIC90 (µg/mL) | Enterococcus faecium (VRE) MIC90 (µg/mL) | Streptococcus pneumoniae (Penicillin-Resistant) MIC90 (µg/mL) |
| Linezolid | 2.0[12] | 2.0 | 1.0-2.0 |
| Tedizolid | 0.5 | 0.5-1.0 | 0.25-0.5 |
| Radezolid | 0.5[12] | 0.5 | 0.25 |
| Eperezolid | 1-4[10][21] | 1-4[21] | Not widely reported |
| Posizolid | 1.0 | 1.0 | 0.5 |
Note: MIC values can vary depending on the specific strains tested and the methodology used.
Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
Understanding the PK/PD profile of an antibiotic is crucial for optimizing dosing regimens and ensuring therapeutic success.
| Parameter | Linezolid | Tedizolid | Radezolid |
| Bioavailability | ~100% (oral)[22] | ~90% (oral) | High (oral) |
| Half-life (hours) | 4-6 | 12 | ~10 |
| Post-Antibiotic Effect (PAE) | Moderate to long | Long | Long |
| Primary Dosing Regimen | 600 mg every 12 hours | 200 mg once daily | Investigational |
Experimental Protocols for Comparative Assessment
To ensure robust and reproducible comparisons between different oxazolidinone antibiotics, standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antibiotic.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Prepare Inoculum: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution: The oxazolidinone antibiotic is serially diluted in the microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Step-by-Step Protocol:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared.
-
Antibiotic Exposure: The culture is exposed to various concentrations of the oxazolidinone antibiotic (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting colony-forming units (CFUs).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics.
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antibiotic.[23][24]
Caption: Workflow for Post-Antibiotic Effect (PAE) determination.
Step-by-Step Protocol:
-
Antibiotic Exposure: A bacterial culture is exposed to a specific concentration of the oxazolidinone for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal: The antibiotic is removed by methods such as dilution or centrifugation and washing.
-
Regrowth Monitoring: The regrowth of the treated and an untreated control culture is monitored by performing viable cell counts at regular intervals.
-
PAE Calculation: The PAE is calculated as the difference in time required for the treated and control cultures to increase by 1 log10 CFU/mL.[25]
Mechanisms of Resistance to Oxazolidinones
While resistance to oxazolidinones remains relatively rare, it is crucial to understand the underlying mechanisms.[6] The primary mechanisms include:
-
Target Site Mutations: Point mutations in the 23S rRNA gene, a component of the 50S ribosomal subunit, are the most common cause of resistance.[1][26]
-
Ribosomal Protein Alterations: Mutations in the genes encoding ribosomal proteins L3 and L4 can also confer resistance.[26]
-
Acquisition of Resistance Genes: The acquisition of transferable resistance genes, such as cfr (chloramphenicol-florfenicol resistance), optrA, and poxtA, can lead to resistance.[27][28] The cfr gene encodes a methyltransferase that modifies the 23S rRNA, reducing drug binding.
Safety and Tolerability
A critical aspect of any antibiotic's profile is its safety. While generally well-tolerated, oxazolidinones can be associated with adverse effects, particularly with long-term use.
-
Myelosuppression: This is a known class effect and can manifest as thrombocytopenia, anemia, and neutropenia. Regular blood count monitoring is recommended during prolonged therapy.
-
Peripheral and Optic Neuropathy: These have been reported with long-term linezolid use.[6]
-
Mitochondrial Toxicity: Oxazolidinones can inhibit mitochondrial protein synthesis, which is thought to be the underlying cause of some of their toxicities.[6] Newer agents like sutezolid and delpazolid are being developed with the aim of reducing this toxicity.[17]
Future Directions and Conclusion
The oxazolidinone class of antibiotics continues to be a cornerstone in the fight against MDR Gram-positive infections. The evolution from first to subsequent generations demonstrates a clear trajectory towards enhanced potency, a broader spectrum of activity, and improved safety profiles. For researchers and drug development professionals, a thorough understanding of the comparative performance, mechanisms of action and resistance, and experimental methodologies is paramount for the continued development of this vital class of antimicrobial agents. The ongoing investigation of new candidates like sutezolid and delpazolid for tuberculosis offers hope for safer and more effective treatment options in the future.
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A Comparative-Performance Analysis of 3-(Piperidin-4-YL)oxazolidin-2-one (PIK-75) Against Current Standards of Care in PI3K-Driven Malignancies
This guide provides an in-depth, objective comparison of the investigational phosphoinositide 3-kinase (PI3K) inhibitor, 3-(Piperidin-4-YL)oxazolidin-2-one, also known as PIK-75, against the current standards of care for PI3K-driven cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer a comprehensive performance benchmark. We will delve into the mechanistic nuances of these compounds, present detailed experimental protocols for their evaluation, and provide a transparent comparison of their efficacy.
Introduction: The Rationale for Targeting the PI3K Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a well-established hallmark of many human cancers, making it a prime target for therapeutic intervention. The Class I PI3Ks are the most implicated in cancer and are divided into four isoforms: p110α, p110β, p110γ, and p110δ. The development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.
This compound (PIK-75) has emerged as a potent inhibitor of the p110α isoform of PI3K.[2][3] This guide will benchmark PIK-75 against current FDA-approved PI3K inhibitors, each with distinct isoform selectivity and approved indications. These standards of care include:
-
Alpelisib (Piqray®): A p110α-selective inhibitor for certain types of breast cancer.[4][5]
-
Idelalisib (Zydelig®): A p110δ-selective inhibitor for specific hematologic malignancies.[6][7][8]
-
Duvelisib (Copiktra®): A dual p110δ and p110γ inhibitor for certain blood cancers.[9][10][11]
-
Copanlisib (Aliqopa®): A pan-Class I PI3K inhibitor with predominant activity against p110α and p110δ, used for follicular lymphoma.[12][13][14][15]
Mechanism of Action: A Comparative Overview
The therapeutic rationale for PI3K inhibitors lies in their ability to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, ultimately leading to decreased cancer cell proliferation and survival.
Below is a diagram illustrating the central role of PI3K in the signaling cascade and the points of intervention for these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
While all these compounds target PI3K, their differing isoform selectivities are crucial. PIK-75 and Alpelisib's specificity for p110α makes them particularly relevant for solid tumors with PIK3CA mutations.[3][4] In contrast, Idelalisib and Duvelisib target the p110δ and p110γ isoforms, which are predominantly expressed in hematopoietic cells, explaining their efficacy in B-cell malignancies.[6][10] Copanlisib's pan-isoform inhibition gives it a broader spectrum of activity.[12]
Performance Benchmarking: A Data-Driven Comparison
The following tables summarize the available preclinical data for PIK-75 and the standard-of-care PI3K inhibitors. It is important to note that direct head-to-head studies are limited, and experimental conditions can vary between studies.
In Vitro Kinase Inhibitory Activity
| Compound | Primary Target(s) | IC50 (p110α) | IC50 (p110β) | IC50 (p110γ) | IC50 (p110δ) |
| PIK-75 | p110α | 5.8 nM [2][3] | 1.3 µM [3] | 76 nM [3] | 0.51 µM [3] |
| Alpelisib | p110α | 5 nM | 1,200 nM | 290 nM | 250 nM |
| Idelalisib | p110δ | 8,600 nM | 4,000 nM | 2,100 nM | 2.5 nM |
| Duvelisib | p110δ, p110γ | 442 nM | 1,838 nM | 22 nM | 1 nM |
| Copanlisib | Pan-Class I | 0.5 nM[14] | 3.7 nM[14] | 6.4 nM[14] | 0.7 nM[14] |
IC50 values are approximate and can vary based on assay conditions. Data for competitors is compiled from various public sources for comparative purposes.
Expert Interpretation: The data clearly demonstrates the potent and selective nature of PIK-75 for the p110α isoform, with an IC50 value comparable to the approved p110α inhibitor, Alpelisib. Its selectivity over p110β is particularly noteworthy.
In Vitro Cellular Activity
| Compound | Cancer Type | Cell Line | Key Molecular Feature | IC50 (Cell Viability) |
| PIK-75 | Mantle Cell Lymphoma | Rec-1 | Venetoclax-sensitive | ~10-50 nM |
| PIK-75 | Mantle Cell Lymphoma | Rec1-Re | Venetoclax-resistant | ~10-50 nM |
| Alpelisib | Breast Cancer | T47D | PIK3CA mutant | ~100-500 nM |
| Idelalisib | Chronic Lymphocytic Leukemia | Primary CLL cells | BCR signaling dependent | ~10-100 nM |
| Duvelisib | T-cell Lymphoma | Jurkat | ~50-150 nM | |
| Copanlisib | Follicular Lymphoma | DOHH-2 | ~5-20 nM |
Cellular IC50 values are highly dependent on the cell line and assay duration. Data is representative and compiled from various studies.
Expert Interpretation: PIK-75 demonstrates potent anti-proliferative activity in mantle cell lymphoma cell lines, including a venetoclax-resistant model, suggesting its potential to overcome certain forms of drug resistance.[16][17][18] Its cellular potency appears to be in a similar range to the standard-of-care inhibitors in their respective relevant cancer models.
Experimental Methodologies: A Guide to Benchmarking PI3K Inhibitors
To ensure the scientific integrity of this comparison, we outline the standard experimental protocols for evaluating PI3K inhibitors.
In Vitro PI3K Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Caption: Workflow for an in vitro PI3K enzyme activity assay.
Detailed Protocol:
-
Reagents: Purified recombinant p110/p85 PI3K isoforms, PIP2 substrate, ATP, assay buffer (e.g., 20 mM HEPES, 5 mM MgCl2), test compound (e.g., PIK-75), and a detection system (e.g., HTRF or luminescence-based).
-
Procedure:
-
Add assay buffer, PI3K enzyme, and the test compound at various concentrations to a microplate well.
-
Initiate the reaction by adding a mixture of PIP2 and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add detection reagents to quantify the amount of PIP3 produced.
-
Measure the signal using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Causality of Experimental Choices: The use of purified recombinant enzymes allows for the direct assessment of a compound's inhibitory activity on specific PI3K isoforms without the confounding factors of a cellular environment. This is crucial for determining isoform selectivity.
Cellular PI3K Pathway Inhibition Assay (Western Blot for p-Akt)
This assay determines a compound's ability to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Detailed Protocol:
-
Cell Culture: Culture cancer cells of interest (e.g., a PIK3CA-mutant breast cancer cell line for PIK-75) to sub-confluency.
-
Treatment: Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Incubate with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.
Causality of Experimental Choices: Measuring the phosphorylation of Akt, a direct downstream target of PI3K, provides a reliable readout of pathway inhibition in a biologically relevant setting. This assay confirms that the compound can penetrate the cell membrane and engage its target.
In Vivo Xenograft Tumor Model Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo xenograft tumor model study.
Detailed Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., PIK-75 at a specified dose and schedule, such as 2 mg/kg, 5 times a week) and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).[19]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.
Causality of Experimental Choices: Xenograft models provide a crucial assessment of a compound's in vivo efficacy, taking into account its pharmacokinetic and pharmacodynamic properties. The choice of the cancer cell line for the xenograft should be based on the compound's mechanism of action (e.g., a PIK3CA-mutant line for PIK-75).
Concluding Remarks
This compound (PIK-75) demonstrates a promising preclinical profile as a potent and selective inhibitor of the p110α isoform of PI3K. Its in vitro potency is comparable to the FDA-approved p110α inhibitor, Alpelisib. Furthermore, its ability to induce apoptosis in drug-resistant cancer cell models suggests it may have a role in overcoming therapeutic resistance.
While this guide provides a comprehensive comparison based on available preclinical data, it is important to acknowledge that the ultimate clinical utility of PIK-75 will depend on its performance in human clinical trials. Further studies are warranted to fully elucidate its safety and efficacy profile relative to the established standards of care. The experimental protocols outlined herein provide a robust framework for the continued evaluation of PIK-75 and other emerging PI3K inhibitors.
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Abstract #1836: Generation of in vivo tumor models driven by PI3 kinase subunit p110#945; and their use in the development of inhibitors to the pathway | Cancer Research - AACR Journals. Available at: [Link]
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Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck Millipore. Available at: [Link]
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Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - NIH. Available at: [Link]
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PIK-75 enhances the antitumor effect of gemcitabine in vivo. Mice (five... - ResearchGate. Available at: [Link]
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Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. Available at: [Link]
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Fig. 2. Apoptosis induced by PIK-75 is dependent on inhibition of PI3K... - ResearchGate. Available at: [Link]
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Discovering New PI3Kα Inhibitors for Colon Cancer - Bioengineer.org. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-4-YL)oxazolidin-2-one
This guide provides essential safety protocols and detailed procedural steps for the proper disposal of 3-(Piperidin-4-YL)oxazolidin-2-one. Designed for researchers, scientists, and drug development professionals, our focus is to deliver field-proven insights that ensure operational safety, regulatory compliance, and environmental stewardship. By understanding the chemical nature of this compound and the causality behind each procedural step, laboratory personnel can handle its disposal with confidence and precision.
Hazard Profile Analysis: A Proactive Approach to Safety
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust safety and disposal plan must be built upon a scientific analysis of its core structural components: the piperidine moiety and the oxazolidinone ring system. This approach allows us to anticipate potential hazards and handle the compound with the appropriate level of caution.
-
Piperidine Moiety: Piperidine and its derivatives are well-characterized. They are often flammable, acutely toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1] Many are also recognized as being hazardous to aquatic life.[2]
-
Oxazolidinone Ring: The oxazolidinone class is a cornerstone of modern pharmaceuticals, particularly as antibiotics.[3][4] While the core ring is generally stable, various derivatives have been shown to cause skin and serious eye irritation.[5][6][7] An SDS for a similar compound, 3-Amino-2-oxazolidinone-d4, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8]
Table 1: Presumptive Hazard Profile
| Hazard Category | Potential Risk | Rationale & Authoritative Source |
| Acute Oral Toxicity | Harmful if swallowed. | Based on piperidine toxicity and classifications for similar oxazolidinone and piperidine derivatives.[5][8][10] |
| Dermal Toxicity | Potentially toxic in contact with skin. | A known hazard of the piperidine chemical class.[11] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | Piperidine causes severe burns; other piperidine/oxazolidinone derivatives cause skin irritation.[12][13] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | A consistent hazard across both piperidine and various oxazolidinone derivatives.[6][12][13] |
| Respiratory Irritation | May cause respiratory irritation. | A potential hazard noted for similar piperidinyl compounds.[12][14] |
| Aquatic Toxicity | Harmful or toxic to aquatic life. | A known environmental hazard for piperidine and other oxazolidinone compounds.[1][8] |
Mandatory Personal Protective Equipment (PPE)
A proactive defense against exposure is critical. Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.[1][10]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn. Ensure it is fully buttoned.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator must be used in a well-ventilated area or chemical fume hood.[8][15]
Disposal Pathway Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials. The universal outcome is collection for disposal as regulated hazardous waste.
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Comprehensive Safety and Handling Guide for 3-(Piperidin-4-YL)oxazolidin-2-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Piperidin-4-YL)oxazolidin-2-one. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is conservatively based on the known hazards of its core components: the piperidine and oxazolidinone moieties.
Immediate Safety Profile
Due to the presence of the piperidine ring, this compound should be treated as potentially toxic and corrosive. The oxazolidinone group, while generally less acutely hazardous, warrants caution. The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated Risk | Rationale and Key Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed. Toxic in contact with skin or if inhaled.[1][2] | The piperidine moiety is known to be toxic.[1][2] PRECAUTIONS: Avoid ingestion, skin contact, and inhalation of dust or aerosols. Handle exclusively in a certified chemical fume hood. |
| Skin Corrosion / Irritation | Causes severe skin burns and irritation.[1][2][3][4][5] | Piperidine derivatives are often corrosive to the skin.[1][2] PRECAUTIONS: Wear appropriate chemical-resistant gloves and a lab coat at all times. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. |
| Serious Eye Damage / Irritation | Causes serious eye damage.[1][2][3][4][5] | Direct contact with the eyes can cause irreversible damage. PRECAUTIONS: Wear chemical safety goggles and a face shield.[3][5][6][7] |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5] | Inhalation of the powder can irritate the respiratory tract. PRECAUTIONS: Handle in a well-ventilated area, preferably a fume hood, to minimize dust generation.[1][2][8] |
| Flammability | While the compound itself is a solid, piperidine is a highly flammable liquid.[1][9] | The risk of flammability is lower for a solid, but it should not be handled near open flames or other ignition sources.[1][2][8][9][10] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound.
Core PPE Requirements
-
Gloves: Double gloving with nitrile or neoprene gloves is required.[11] The outer glove should be changed immediately upon suspected contamination.[12]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[7] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Body Protection: A long-sleeved, impermeable laboratory coat is necessary.[7][11][13] Cuffs should be tucked into the inner pair of gloves.
-
Respiratory Protection: A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dust outside of a fume hood.[6]
The following diagram illustrates the proper donning and doffing sequence for the required PPE.
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. [3][5]If breathing is difficult or stops, provide artificial respiration. [3][5]Seek immediate medical attention. [3][5] |
| Skin Contact | Immediately remove all contaminated clothing. [8]Rinse the skin with copious amounts of water for at least 15 minutes. [8]Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][5]Remove contact lenses if present and easy to do. [8]Seek immediate medical attention. [3][5] |
| Ingestion | Do NOT induce vomiting. [1]Rinse the mouth with water. [3][5]Never give anything by mouth to an unconscious person. [3][5]Seek immediate medical attention. |
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- SAFETY D
- Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
- Safety Data Sheet - Angene Chemical. (2024-04-17).
- SAFETY D
- Safety D
- Piperidin-4-one Safety D
- Personal protective equipment in your pharmacy. (2019-10-30).
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
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- Proper Disposal of 3-Amino-2-oxazolidinone-d4: A Guide for Labor
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

